Gap 26
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPIMWZHGJNESB-VCSXYVMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H107N19O19S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1550.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Connexin 43 Inhibitor Gap26: A Technical Guide for Researchers
An In-depth Examination of the Mechanism, Signaling Consequences, and Experimental Analysis of a Key Connexin 43 Inhibitory Peptide
Abstract
Connexin 43 (Cx43), a ubiquitous gap junction protein, is fundamental to intercellular communication and cellular homeostasis. Its dysregulation is implicated in numerous pathologies, making it a critical target for therapeutic intervention. The mimetic peptide Gap26, derived from the first extracellular loop of Cx43, has emerged as a specific and potent inhibitor of Cx43-mediated communication. This technical guide provides a comprehensive overview of Gap26, detailing its mechanism of action, its influence on critical signaling pathways, and standardized protocols for its experimental application. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to support researchers and drug development professionals in the precise application and study of this inhibitory peptide.
Introduction to Connexin 43 and Gap26
Connexin 43 is a transmembrane protein that oligomerizes into hexameric structures known as hemichannels or connexons.[1] These hemichannels can dock with their counterparts on adjacent cells to form gap junction channels, which facilitate the direct exchange of ions, second messengers, and small metabolites up to 1.5 kDa.[1] Unapposed hemichannels in the plasma membrane can also open, providing a conduit between the cytoplasm and the extracellular environment, mediating paracrine signaling through the release of molecules like ATP and glutamate.[1]
Gap26 is a synthetic mimetic peptide corresponding to a conserved sequence (residues 63-75) in the first extracellular loop of Connexin 43.[2][3] It functions as a specific inhibitor of Cx43, blocking both gap junction channels and hemichannels, albeit with different kinetics.[2][4][5] This specificity makes Gap26 an invaluable tool for dissecting the physiological and pathological roles of Cx43.
Mechanism of Action: A Dual Inhibition Profile
Gap26 exerts its inhibitory effects by binding to the extracellular loops of Cx43.[4] This interaction leads to the closure of Cx43 hemichannels and, subsequently, the disruption of gap junctional intercellular communication (GJIC).[4]
A critical aspect of Gap26's mechanism is the differential timing of its effects. The inhibition of individual, undocked Cx43 hemichannels is a rapid process, occurring within minutes of exposure.[2][4][6] In contrast, the inhibition of fully formed gap junction channels is a significantly slower process, often taking 30 minutes or longer to become complete.[2][4][5] This suggests that the primary and most direct action of Gap26 is on the more accessible hemichannels.[2] The delayed effect on gap junctions is thought to occur as peptide-bound hemichannels are incorporated into the periphery of gap junction plaques, leading to their eventual internalization and disruption.[4]
Figure 1: Dual inhibitory action of Gap26 on Cx43 channels.
Effects on Cellular Signaling Pathways
Inhibition of Cx43 by Gap26 has significant downstream consequences on intracellular signaling cascades. One of the well-documented effects is the modulation of stress-related pathways, particularly the ASK1-JNK/p38 MAPK pathway.
Under conditions of oxidative stress, such as hyperoxia, the expression and activity of Cx43 can increase, amplifying cellular injury and apoptosis.[7][8] This amplification is mediated, in part, by the propagation of stress signals through gap junctions. Gap26 treatment has been shown to mitigate this effect by inhibiting the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) and its downstream targets, c-Jun N-terminal kinase (JNK) and p38 MAPK.[7][8][9] By blocking Cx43, Gap26 can reduce the production of reactive oxygen species (ROS) and decrease apoptosis.[7][8][9] Interestingly, Gap26 treatment has also been observed to decrease the overall expression of the Cx43 protein under these conditions.[7][8]
Figure 2: Gap26 inhibits oxidative stress-induced apoptosis.
Quantitative Data Summary
The efficacy of Gap26 can be quantified through various experimental parameters. The following tables summarize key quantitative data reported in the literature for the inhibition of Connexin 43.
Table 1: Inhibitory Concentrations and Kinetics of Gap26
| Parameter | Value | Cell Type / System | Experimental Condition | Reference |
| IC₅₀ (Hemichannels) | ~81 µM | HeLa cells expressing Cx43 | 148s exposure, voltage clamp | [1] |
| IC₅₀ (Vasoconstriction) | 28.4 ± 3.4 µM | Rabbit superior mesenteric arteries | Rhythmic response reduction | [3] |
| Time to Max Inhibition (Hemichannels) | ~2.6 minutes | HeLa cells expressing Cx43 | Electrophysiology | [5][6] |
| Time to Max Inhibition (Gap Junctions) | 30 - 40 minutes | HeLa cell pairs | Electrophysiology | [5][6] |
| Inhibition of Ca²⁺-potentiated HC activity | Strong inhibition | Pig ventricular cardiomyocytes | Gap26 at 160 µM | [1] |
Table 2: In Vivo Efficacy of Gap26
| Model | Treatment | Outcome | % Reduction/Increase | Reference |
| Rat Ischemia/Reperfusion | Gap26 before ischemia | Myocardial Infarct Size | 72.9 ± 2.9 % | [10] |
| Rat Ischemia/Reperfusion | Gap26 before reperfusion | Myocardial Infarct Size | 52.4 ± 6.6 % | [10] |
| Rat Ischemia/Reperfusion | Gap26 before ischemia | Perfused Myocardium Zone | + 28.0 ± 4.1 % | [10] |
Experimental Protocols
Accurate and reproducible data generation requires standardized protocols. This section provides detailed methodologies for key experiments used to characterize the effects of Gap26.
Western Blotting for Cx43 Expression
This protocol is used to quantify changes in total and membrane-bound Cx43 protein levels following Gap26 treatment.
-
Sample Preparation (Cell Lysates):
-
Culture cells (e.g., RLE-6TN, HeLa) to desired confluency and treat with Gap26 (e.g., 150 µM) or vehicle control for the specified duration.
-
Place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[11] For 1x10⁷ cells, use approximately 1 mL of buffer.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[11]
-
Transfer the supernatant (containing total protein) to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[11]
-
Incubate the membrane with a primary antibody against Cx43 (diluted as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a CCD camera-based imager.
-
Perform densitometric analysis using appropriate software. Normalize Cx43 band intensity to a loading control like β-actin or Na+/K+-ATPase for total and membrane proteins, respectively.[2][13]
-
Scrape-Loading / Dye Transfer (SL/DT) Assay
This assay provides a functional measure of gap junctional intercellular communication (GJIC).
-
Cell Preparation:
-
Grow cells to a confluent monolayer in culture dishes or on coverslips.
-
Pre-treat cells with Gap26 or vehicle control for the desired time (e.g., 30-60 minutes).
-
Remove and save the culture medium. Wash the cell monolayer three times with a balanced salt solution (e.g., HBSS).[1]
-
-
Dye Loading:
-
Add a solution of a gap junction-permeant fluorescent dye, such as Lucifer Yellow (e.g., 0.5-1%), to the cells. A high molecular weight, membrane-impermeant dye like Rhodamine Dextran can be co-loaded as a negative control to identify initially loaded cells.[1][7]
-
Using a sterile needle (e.g., 30G) or scalpel blade, make one or more clean scratches through the cell monolayer.[1]
-
-
Dye Transfer:
-
Allow the dye to load into the scraped cells for a short period (e.g., 1 minute).[1]
-
Quickly wash the monolayer three times with HBSS to remove extracellular dye.
-
Return the saved, pre-warmed culture medium to the cells and incubate for an additional period (e.g., 8 minutes for Lucifer Yellow) to allow for dye transfer to adjacent, non-scraped cells via gap junctions.[1]
-
-
Fixation and Imaging:
-
Wash the cells three times with HBSS and fix with 2-4% paraformaldehyde for 20 minutes.[1]
-
Rinse with PBS and mount the coverslip.
-
Visualize the cells using fluorescence microscopy.
-
-
Quantification:
-
Quantify GJIC by measuring the distance of dye transfer from the scrape line or by counting the number of fluorescent cell layers adjacent to the scrape. A significant reduction in dye spread in Gap26-treated cells indicates inhibition of GJIC.
-
Figure 3: Workflow for assessing GJIC with the SL/DT assay.
Electrophysiology (Whole-Cell Patch Clamp)
This technique allows for the direct measurement of currents through Cx43 hemichannels and provides definitive evidence of inhibition by Gap26.
-
Cell and Solution Preparation:
-
Use single cells expressing Cx43 (e.g., HeLa-Cx43 transfectants or isolated cardiomyocytes).
-
Prepare an intracellular (pipette) solution, for example (in mM): 125 K-aspartate, 10 KCl, 1 MgCl₂, 10 HEPES, 1 CaCl₂, 2 EGTA, 4 Mg-ATP, and 0.5 Tris-GTP.
-
Prepare an extracellular (bath) solution. Hemichannel opening can be evoked by a low Ca²⁺ solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-step protocol to elicit hemichannel currents. For example, apply depolarizing voltage steps from a holding potential of -30 mV to +70 mV.[1]
-
Record baseline hemichannel currents in a low Ca²⁺ solution.
-
-
Gap26 Application:
-
Perfuse the bath with a solution containing Gap26 (e.g., 80-250 µM).
-
Continuously record currents to observe the time course of inhibition. The inhibition by Gap26 should be evident by a progressive decrease in the current amplitude over several minutes.[1]
-
-
Data Analysis:
-
Measure the current amplitude (I) at specific voltages.
-
Calculate conductance (g = I/V) to assess channel activity.
-
Plot current-voltage (I-V) relationships and conductance-voltage (g-V) curves to characterize the gating properties of the channels before and after Gap26 application.
-
Determine the IC₅₀ by measuring the inhibition at various Gap26 concentrations.
-
Conclusion
The Gap26 peptide is a powerful and specific tool for investigating the multifaceted roles of Connexin 43. Its distinct kinetics of inhibition for hemichannels versus gap junctions provide a unique opportunity to dissect their respective contributions to cellular physiology and pathology. By modulating key signaling pathways such as the ASK1-JNK/p38 cascade, Gap26 offers therapeutic potential in conditions characterized by excessive Cx43-mediated stress signaling, such as ischemia-reperfusion injury. The standardized protocols and quantitative data presented in this guide are intended to facilitate robust and reproducible research, empowering scientists to further elucidate the complex biology of Connexin 43 and accelerate the development of novel therapeutic strategies.
References
- 1. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 2. The Gap Junction Channel Protein Connexin 43 Is Covalently Modified and Regulated by SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
- 4. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sm.unife.it [sm.unife.it]
- 6. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Scrape Loading/Dye Transfer Assay. | Semantic Scholar [semanticscholar.org]
- 10. Electrophysiology of single and aggregate Cx43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gap 26 in Blocking Gap Junction Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, enabling the passive diffusion of ions, metabolites, and second messengers up to 1 kDa. These channels are fundamental for coordinating cellular activities, maintaining tissue homeostasis, and propagating electrical signals in excitable tissues. Each gap junction channel is formed by the docking of two hemichannels, or connexons, one from each opposing cell. Each connexon is a hexamer of connexin (Cx) proteins.
Connexin 43 (Cx43) is the most ubiquitously expressed connexin isoform in mammals, playing critical roles in cardiac, neural, and epithelial physiology[1]. The dysregulation of Cx43-mediated gap junctional intercellular communication (GJIC) is implicated in numerous pathologies, including cardiac arrhythmias, ischemia-reperfusion injury, and cancer[1]. Consequently, specific modulators of Cx43 channels are invaluable tools for research and potential therapeutic agents.
Gap 26 is a synthetic mimetic peptide that corresponds to a specific sequence (residues 63-75) within the first extracellular loop (EL1) of Cx43[1][2][3]. By mimicking this domain, this compound acts as a targeted, reversible inhibitor of Cx43-containing channels, providing a means to dissect the complex roles of GJIC in health and disease. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory kinetics, experimental applications, and its influence on cellular signaling pathways.
Mechanism of Action: A Dual-Target Process
This compound functions by binding to the first extracellular loop of Cx43, but its inhibitory effects on hemichannels and fully assembled gap junction channels occur on different timescales. The primary and most rapid effect of this compound is on undocked Cx43 hemichannels.
-
Rapid Hemichannel Blockade : When applied to single cells, this compound inhibits Cx43 hemichannel currents within minutes (typically less than 5 minutes)[4][5]. This rapid action suggests a direct interaction with the extracellular domains of hemichannels, which are readily accessible from the extracellular space. This blockade can prevent the release of signaling molecules like ATP and the influx of ions such as Ca²⁺ through hemichannels[4][6].
-
Delayed Gap Junction Inhibition : The inhibition of established gap junction channels between cell pairs is a significantly slower process, typically requiring 30 minutes or longer to manifest[4][7][8]. This delay is attributed to the less accessible nature of the extracellular loops within the narrow gap junctional space. The peptide must first diffuse into the intercellular space to bind to the connexons that constitute the gap junction plaque[7][8].
This dual-action mechanism suggests that the immediate physiological effects of this compound administration are likely due to hemichannel inhibition, with the disruption of direct cell-to-cell communication occurring later[4][5].
Caption: Mechanism of this compound action on Cx43 channels.
Quantitative Analysis of Inhibitory Effects
The efficacy of this compound has been quantified across various experimental systems. The data highlight its potency and the differential kinetics of its action on hemichannels versus gap junctions.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | Cell/Tissue Type | Experimental Readout | IC50 Value | Reference |
|---|---|---|---|---|
| Cx43 Hemichannels | HeLa cells expressing Cx43 | Macroscopic Current (Qm) | ~81 µM | [9] |
| Vasoconstriction | Rabbit Superior Mesenteric Arteries | Rhythmic Contractile Responses | 28.4 ± 3.4 μM |[2] |
Table 2: Time-Course of this compound Inhibition
| Channel Type | Cell Type | Measurement | Onset of Inhibition | Reversibility | Reference |
|---|---|---|---|---|---|
| Cx43 Hemichannels | HeLa cells expressing Cx43 | Hemichannel Currents (Ihc) | < 5 minutes | Rapidly reversible | [4][5] |
| Cx43 Gap Junctions | HeLa cell pairs expressing Cx43 | Electrical Coupling (gj,max) | 30-40 minutes | Barely reversible |[4][10] |
Table 3: Effective Concentrations of this compound in Functional Assays
| Concentration | Cell/Tissue Type | Assay | Observed Effect | Reference |
|---|---|---|---|---|
| 300 µM | Cx43-expressing cells | Dye Transfer | Rapid and reversible inhibition | [1] |
| 160 µM | HeLa cells expressing Cx43 | Single Channel Recording | Reduction of unitary hemichannel events | [9] |
| 250 µM | HeLa cells expressing Cx43 | Macroscopic Hemichannel Current | Significant inhibition | [9] |
| 0.25 mg/mL | RBE4, SV-ARBEC, ECV304 cells | Intercellular Calcium Waves | Reduction in wave size | [2] |
| 150 µM | RLE-6TN cells | Dye-Coupling Assay | Weakened GJ-mediated communication | [11] |
| 50 µg/kg/day (in vivo) | Neonatal Rats | Alveolar Development | Improved development under hyperoxia |[11] |
Experimental Protocols
The characterization of this compound's inhibitory effects relies on specific and sensitive experimental techniques. Detailed below are common protocols used to assess hemichannel and gap junction channel function.
Electrophysiological Recording (Dual Whole-Cell Patch Clamp)
This technique provides a direct measure of ion flow through gap junction channels between a pair of cells, allowing for the calculation of junctional conductance (gj).
Methodology:
-
Cell Culture: Plate cells that endogenously or exogenously express Cx43 at a density that encourages the formation of cell pairs.
-
Patch Pipette Preparation: Prepare two patch pipettes with an internal solution containing a physiological salt concentration and a pH buffer.
-
Establish Dual Whole-Cell Configuration: Approach a cell pair with two micropipettes and establish a gigaohm seal on each cell. Rupture the membrane patch under both pipettes to gain electrical access to the cell interiors.
-
Voltage Protocol: Clamp the voltage of one cell (V1) at a holding potential (e.g., 0 mV). Apply a series of voltage steps (Vj) to the second cell (V2).
-
Current Measurement: The voltage step in cell 2 will drive an ionic current through the gap junctions into cell 1. This junctional current (Ij) is measured in cell 1.
-
Conductance Calculation: The junctional conductance (gj) is calculated using Ohm's law: gj = Ij / (V1 - V2).
-
This compound Application: Perfuse the cell pair with an external solution containing this compound at the desired concentration. Repeat the voltage protocol at regular intervals to monitor the change in gj over time.
Caption: Workflow for dual whole-cell patch clamp experiments.
Dye Transfer Assay (Scrape Loading)
This method assesses the functional state of gap junctional intercellular communication (GJIC) across a population of cells by monitoring the transfer of a gap junction-permeable fluorescent dye.
Methodology:
-
Cell Culture: Grow cells to confluence in a petri dish.
-
Pre-incubation: Treat the cells with this compound or a vehicle control for a specified period (e.g., 30-60 minutes).
-
Dye Loading: Add a solution containing a gap junction-permeable dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye (e.g., Dextran-Rhodamine) to the dish.
-
Scraping: Make a single scrape or cut across the cell monolayer with a scalpel blade or needle. The dyes will enter the cells only along the cut edge.
-
Incubation: Allow a short incubation period (e.g., 2-5 minutes) for the dye to transfer from the initially loaded cells to their coupled neighbors.
-
Washing: Wash the cells thoroughly with a buffer solution to remove extracellular dye.
-
Imaging: Visualize the cells using fluorescence microscopy. The gap junction-impermeable dye will mark the cells that were initially loaded along the scrape line.
-
Quantification: Measure the distance the gap junction-permeable dye has traveled away from the scrape line. A reduction in this distance in this compound-treated cells compared to controls indicates inhibition of GJIC.
Caption: Workflow for scrape-loading dye transfer assay.
Involvement in Cellular Signaling
Beyond its direct channel-blocking effects, this compound can modulate cellular signaling pathways, particularly those amplified by GJIC. In pathological conditions like hyperoxia-induced lung injury, oxidative stress can increase Cx43 expression. The resulting enhancement in GJIC can propagate and amplify pro-apoptotic signals between cells.
One such pathway involves apoptosis signal-regulating kinase 1 (ASK1), which activates the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, leading to apoptosis. By blocking Cx43-GJIC, this compound can interrupt this amplification loop, thereby reducing oxidative stress-mediated apoptosis[11][12][13].
References
- 1. 5-formyl-ctp.com [5-formyl-ctp.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]
Gap26: A Technical Guide to Modulating Intercellular Communication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct intercellular communication, a cornerstone of multicellular life, is primarily mediated by gap junctions. These channels, formed by proteins from the connexin family, allow for the rapid exchange of ions, second messengers, and small metabolites, thereby coordinating physiological and pathological processes. Connexin 43 (Cx43) is the most ubiquitously expressed of these proteins. Gap26, a synthetic mimetic peptide corresponding to a sequence on the first extracellular loop of Cx43, has emerged as a critical tool for the targeted and reversible inhibition of Cx43-mediated communication. This technical guide provides an in-depth overview of Gap26, detailing its mechanism of action, effective concentrations, key experimental protocols for its use, and its impact on critical signaling pathways.
Introduction to Gap26 and Intercellular Communication
Gap junctional intercellular communication (GJIC) is essential for maintaining tissue homeostasis, coordinating cellular responses, and regulating processes such as cell proliferation, differentiation, and apoptosis. Gap junctions are composed of two docked hemichannels, or connexons, with each neighboring cell contributing one connexon. Each connexon is a hexamer of connexin proteins.
Gap26 is a 13-amino-acid peptide (VCYDKSFPISHVR) that mirrors residues 63-75 of the first extracellular loop of Connexin 43.[1] This sequence is critical for the proper docking of connexons and the regulation of channel gating. By mimicking this domain, Gap26 acts as a specific inhibitor of Cx43 hemichannels and, subsequently, gap junction channels, making it an invaluable tool for dissecting the role of Cx43-mediated signaling in complex biological systems.
Mechanism of Action
The inhibitory action of Gap26 is characterized by a distinct, time-dependent dual effect on Cx43 channels.[2]
-
Rapid Inhibition of Hemichannels (minutes): The primary and most immediate effect of Gap26 is the blockade of undocked Cx43 hemichannels.[2] When applied to single cells, Gap26 inhibits hemichannel currents within minutes (< 5 min), preventing the release of paracrine signaling molecules like ATP and glutamate, and mitigating the influx of ions such as Ca2+.[2]
-
Delayed Inhibition of Gap Junctions (30+ minutes): The inhibition of fully formed gap junction channels between adjacent cells occurs on a slower timescale.[2] This process, which typically requires 30 minutes or more of exposure, is thought to involve the disruption of existing gap junction plaques and the prevention of new channel formation.[2]
This temporal difference allows researchers to design experiments that can distinguish between effects mediated by hemichannels versus those requiring full gap junctional communication.
Figure 1: Mechanism of Gap26 action on Cx43 channels.
Data Presentation: Efficacy and Concentration
The effectiveness of Gap26 is dose-dependent and varies across different cell types and experimental conditions. While comprehensive IC50 data is limited, a collection of effective concentrations from various studies provides a strong basis for experimental design.
Table 1: Gap26 Inhibitory Concentrations (IC50)
| Parameter | Value | Tissue/Cell Model | Reference |
|---|---|---|---|
| IC50 | 28.4 ± 3.4 µM | Rabbit superior mesenteric arteries (rhythmic contraction) | [1][3] |
| IC50 | ~81 µM | HeLa cells expressing Cx43 (hemichannel currents) |[4] |
Table 2: Experimentally Determined Effective Concentrations of Gap26 | Concentration | Cell/Tissue Type | Application & Duration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | 150 µM | RLE-6TN cells | In vitro culture, changed every 24h | Weakened GJIC, decreased ROS production |[5] | | 160 µM | HeLa-Cx43 cells | Pre-incubation for 30 min | Reduced hemichannel unitary events |[4] | | 100-300 µM | Rabbit arteries | Dose-dependent application | Reduced rhythmic responses |[3] | | 0.25 mg/mL (~161 µM) | RBE4, SV-ARBEC, ECV304 cells | 30 min incubation | Reduced intercellular calcium wave size; abolished ATP release |[3] | | 1 µg/kg/day | Rats (in vivo) | Oral administration for 8 weeks | Alleviated cirrhotic cardiomyopathy symptoms |[6] |
Experimental Protocols
Assessing the impact of Gap26 on intercellular communication requires robust and specific assays. Below are detailed methodologies for three key experimental approaches.
Scrape-Loading Dye Transfer (SLDT)
This technique provides a straightforward, qualitative, or semi-quantitative assessment of GJIC in a cell monolayer.
Principle: A fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow, MW 457) is introduced into a small population of cells by a mechanical scrape. The extent of dye transfer to neighboring, unscraped cells indicates the level of functional GJIC. A co-loaded, larger dye that cannot pass through gap junctions (e.g., Rhodamine Dextran, MW 10,000) is used to identify the initially loaded cells.
Detailed Methodology:
-
Cell Culture: Grow cells to a confluent monolayer on coverslips or in multi-well plates.
-
Pre-treatment: Incubate cells with Gap26 at the desired concentration (e.g., 150 µM) or vehicle control for the appropriate duration (typically >30 minutes).
-
Washing: Gently wash the monolayer three times with a buffered salt solution (e.g., HBSS) to remove culture medium.
-
Dye Loading: Add a solution containing the gap junction-permeable dye (e.g., 0.5-1% Lucifer Yellow) and the impermeable marker dye (e.g., 0.5% Rhodamine Dextran) to the cells.
-
Scraping: Immediately make one or more clean scrapes across the monolayer with a sharp needle or scalpel blade.
-
Incubation: Allow the dye to load and transfer for a short period (e.g., 2-8 minutes) at 37°C.
-
Final Wash & Fixation: Quickly and thoroughly wash the cells three times with buffer to remove extracellular dye. Fix the cells with 2-4% paraformaldehyde for 20 minutes.
-
Imaging: Mount the coverslips and visualize using fluorescence microscopy. Capture images of both Lucifer Yellow and Rhodamine Dextran fluorescence.
-
Analysis: Quantify GJIC by measuring the distance of Lucifer Yellow transfer from the scrape line or by counting the number of fluorescent neighboring cells. Compare the results between Gap26-treated and control samples.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]
- 6. Effects of Gap 26, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity of Gap26 for Connexin 43: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of Gap26 for Connexin 43 (Cx43). It delves into the quantitative data supporting this selectivity, detailed experimental protocols for its assessment, and the signaling pathways modulated by the Gap26-Cx43 interaction. This document is intended to serve as a core resource for professionals in the fields of connexin biology, pharmacology, and drug development.
Introduction to Gap26 and its Target, Connexin 43
Connexin 43 (Cx43) is the most ubiquitously expressed gap junction protein in vertebrates, playing a crucial role in direct intercellular communication by forming gap junction channels and in paracrine signaling through hemichannels.[1] Gap26 is a synthetic mimetic peptide with the sequence VCYDKSFPISHVR, which corresponds to a portion of the first extracellular loop of Cx43. It is widely used as a tool to investigate the physiological and pathological roles of Cx43 channels.
Gap26 exhibits a preferential and rapid inhibitory effect on Cx43 hemichannels, with a slower and secondary inhibition of gap junction channels.[2] The primary mechanism of action is believed to be the binding of Gap26 to the extracellular loop of Cx43, leading to a conformational change that results in channel closure.[3] The faster kinetics of hemichannel inhibition are attributed to the direct accessibility of the binding site from the extracellular space.[3]
Quantitative Analysis of Gap26 Selectivity
The selectivity of a pharmacological agent is a critical parameter for its utility as a research tool and its potential as a therapeutic. While the literature strongly supports the selectivity of Gap26 for Cx43, a comprehensive quantitative comparison across all connexin isoforms is not fully available. The following table summarizes the existing quantitative and qualitative data on the inhibitory effects of Gap26 on various connexin isoforms and the related pannexin-1 channels.
| Target Channel | Assay Type | Key Parameter | Value | Species | Finding | Citation(s) |
| Cx43 | Rhythmic Contractility | IC50 | 28.4 ± 3.4 µM | Rabbit | Dose-dependent reduction of rhythmic responses in superior mesenteric arteries. | |
| Cx43 Hemichannel | Unitary Current Activity (Electrophysiology) | IC50 | ~81 µM | Not Specified | Concentration-dependent inhibition of hemichannel unitary currents. | [4] |
| Cx40 Hemichannel | Whole-cell Current (Electrophysiology) | % Inhibition | 0.7 ± 1.6% | Not Specified | No significant reduction in current at concentrations effective for Cx43. | [5] |
| Cx45 Hemichannel | Whole-cell Current (Electrophysiology) | % Inhibition | 0.2 ± 0.7% | Not Specified | No significant reduction in current at concentrations effective for Cx43. | [5] |
| Cx26 Hemichannel | Not Available | Not Available | Not Available | Not Available | Data not available in the reviewed literature. | |
| Cx37 Hemichannel | Not Available | Not Available | Not Available | Not Available | Data not available in the reviewed literature. | |
| Pannexin-1 Channel | Channel Currents (Electrophysiology) | Qualitative | Inhibition | Not Specified | Some connexin mimetic peptides show cross-reactivity with pannexin-1 channels. Specific data for Gap26 is limited. | [6] |
Note: The available data strongly suggests a selectivity of Gap26 for Cx43 over Cx40 and Cx45. However, the lack of quantitative data for other connexin isoforms, such as Cx26 and Cx37, and for pannexin-1 channels, highlights an area for future investigation to fully characterize the selectivity profile of Gap26.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the selectivity and functional effects of Gap26 on Cx43 channels.
Whole-Cell Patch Clamp Electrophysiology for Hemichannel Activity
This protocol is designed to measure the effect of Gap26 on Cx43 hemichannel currents in a single-cell configuration.
A. Cell Preparation:
-
Culture cells expressing Cx43 (e.g., HeLa-Cx43 or primary cardiomyocytes) on glass coverslips to a confluence of 50-70%.
-
Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution (e.g., containing in mM: 150 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH).
B. Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
The intracellular solution can contain (in mM): 130 KCl, 10 NaCl, 0.5 MgCl2, 1 EGTA, 10 HEPES, pH 7.2 with KOH.
C. Recording Procedure:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential where hemichannel activity is minimal (e.g., -40 mV).
-
Apply a voltage-step protocol to elicit hemichannel currents. A typical protocol would be to step from the holding potential to a range of test potentials (e.g., -60 mV to +100 mV in 20 mV increments) for a duration of 500-1000 ms.
-
Record baseline hemichannel currents.
-
Perfuse the chamber with the extracellular solution containing Gap26 at the desired concentration (e.g., 10-200 µM).
-
Allow sufficient time for the peptide to take effect (typically 5-15 minutes for hemichannels).[2]
-
Record hemichannel currents in the presence of Gap26 using the same voltage-step protocol.
-
To assess washout, perfuse the chamber with the control extracellular solution and record currents again.
D. Data Analysis:
-
Measure the peak or steady-state current amplitude at each test potential before and after Gap26 application.
-
Construct current-voltage (I-V) relationship plots.
-
Calculate the percentage of inhibition at each voltage step.
-
To determine the IC50, perform recordings with a range of Gap26 concentrations and fit the concentration-response data to a Hill equation.
Luciferin-Luciferase ATP Release Assay
This protocol measures the release of ATP through Cx43 hemichannels and its inhibition by Gap26.
A. Cell Preparation:
-
Seed Cx43-expressing cells in a 96-well white, clear-bottom plate and grow to confluence.
-
On the day of the assay, wash the cells twice with a buffer that does not contain ATP (e.g., Hanks' Balanced Salt Solution - HBSS).
B. Reagent Preparation:
-
Prepare a standard curve of ATP (e.g., from 1 nM to 10 µM) in the assay buffer.
-
Prepare the luciferin-luciferase reaction mix according to the manufacturer's instructions.
C. Assay Procedure:
-
Incubate the cells with a hemichannel-opening stimulus. A common method is to replace the normal calcium-containing buffer with a low-calcium or calcium-free buffer, which is known to open Cx43 hemichannels.
-
To test the effect of Gap26, pre-incubate a subset of wells with various concentrations of Gap26 (e.g., 10-200 µM) for 15-30 minutes before applying the hemichannel-opening stimulus.
-
At desired time points after stimulation, collect a sample of the extracellular medium from each well.
-
Add the collected medium to a new white 96-well plate containing the luciferin-luciferase reaction mix.
-
Immediately measure the luminescence using a plate-reading luminometer.
D. Data Analysis:
-
Use the ATP standard curve to convert the luminescence readings to ATP concentrations.
-
Calculate the amount of ATP released under control, stimulated, and Gap26-treated conditions.
-
Determine the percentage of inhibition of ATP release by Gap26.
Scrape-Loading Dye Transfer (SLDT) Assay
This assay assesses gap junctional intercellular communication (GJIC) and its inhibition by Gap26.
A. Cell Preparation:
-
Grow Cx43-expressing cells to a confluent monolayer in a 35 mm dish or a 6-well plate.
-
To test the effect of Gap26, pre-incubate the cells with the desired concentration of Gap26 for a longer duration (e.g., 30-60 minutes), as the effect on gap junctions is slower.[2]
B. Scrape-Loading and Dye Transfer:
-
Wash the cell monolayer twice with a phosphate-buffered saline (PBS) containing calcium and magnesium (PBS+/+).
-
Remove the PBS+/+ and add a small volume of a dye solution containing a gap junction-permeable fluorescent dye (e.g., 0.1% Lucifer Yellow in PBS without calcium and magnesium - PBS-/-). A high molecular weight, gap junction-impermeable dye (e.g., Rhodamine Dextran) can be included to identify the initially loaded cells.[6]
-
Using a sterile scalpel blade or a syringe needle, make a clean scrape across the cell monolayer.
-
Allow the dye to load into the scraped cells for a few minutes (e.g., 2-5 minutes) at room temperature.
-
Wash the monolayer three to five times with PBS+/+ to remove the extracellular dye.
-
Add fresh, pre-warmed culture medium and incubate the cells for a period to allow for dye transfer (e.g., 5-15 minutes) at 37°C.
-
Fix the cells with 4% paraformaldehyde.
C. Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filters for the dye(s) used.
-
Capture images of the scrape line and the surrounding cells.
-
Quantify the extent of dye transfer by measuring the distance the fluorescent dye has spread from the scrape line or by counting the number of fluorescent cells perpendicular to the scrape.
-
Compare the extent of dye transfer in control versus Gap26-treated cells to determine the percentage of inhibition of GJIC.
Visualizing Mechanisms and Pathways
The following diagrams, created using the DOT language, illustrate the key mechanisms and pathways related to Gap26's interaction with Cx43.
Mechanism of Gap26 Inhibition on Cx43 Channels
Caption: Mechanism of Gap26 action on Cx43 hemichannels and gap junctions.
Generalized Experimental Workflow for Assessing Gap26 Selectivity
Caption: Workflow for evaluating the selectivity of Gap26 for Cx43.
Signaling Pathways Modulated by Gap26-Cx43 Interaction
Caption: Signaling pathways influenced by Gap26-mediated inhibition of Cx43.
Conclusion
Gap26 is a valuable pharmacological tool for the study of Cx43, demonstrating a clear selectivity for this connexin isoform, particularly in its rapid inhibition of hemichannels. The provided quantitative data, though not exhaustive across all connexin types, strongly supports this selectivity. The detailed experimental protocols herein offer a foundation for researchers to design and execute robust experiments to further probe the function of Cx43 and the effects of its inhibition. The visualization of the associated signaling pathways provides a framework for understanding the broader biological consequences of Gap26 application. Further research to fully quantify the selectivity profile of Gap26, including its effects on a wider range of connexins and pannexins, will further enhance its utility in both basic research and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.physiology.org [journals.physiology.org]
A Technical Guide to Gap 26: Mechanism and Impact on Connexin 43 Hemichannel Function
Abstract
This technical guide provides an in-depth analysis of Gap 26, a synthetic peptide widely utilized in cellular communication research. As a mimetic of a sequence on the first extracellular loop of Connexin 43 (Cx43), this compound serves as a potent and rapid inhibitor of Cx43 hemichannels. Its primary mechanism involves direct binding to the hemichannel's extracellular domain, inducing a conformational change that leads to channel closure. This action is significantly faster than its subsequent effect on gap junctional intercellular communication, making it a valuable tool for selectively studying hemichannel-specific functions. This document details the mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its use, and illustrates relevant cellular pathways. It is intended for researchers, scientists, and drug development professionals investigating the roles of connexin hemichannels in physiology and pathology.
Introduction to Connexin Hemichannels and this compound
Connexins are a family of transmembrane proteins that assemble into hexameric structures known as hemichannels or connexons.[1][2] These hemichannels can dock with a corresponding hemichannel on an adjacent cell to form a gap junction channel, which facilitates direct intercellular communication.[1] However, undocked hemichannels present on the cell surface can also open, providing a regulated pathway for the exchange of ions and small molecules (such as ATP, glutamate, and NAD+) between the cytoplasm and the extracellular environment.[3] While essential for paracrine signaling, the aberrant opening of hemichannels is implicated in various pathological conditions, including inflammation, ischemia, and neurodegeneration.[4][5][6]
This compound is a 13-amino-acid peptide (VCYDKSFPISHVR) that corresponds to a highly conserved sequence (residues 63-75) within the first extracellular loop of Connexin 43 (Cx43), the most ubiquitously expressed connexin isoform.[7][8][9] It was developed as a tool to modulate connexin channel function and is recognized primarily as a specific inhibitor of Cx43 hemichannels.[7] Its ability to rapidly block hemichannels before significantly affecting gap junctions allows for the targeted investigation of hemichannel-mediated processes.[7][10]
Mechanism of Action
The inhibitory effect of this compound on Cx43 hemichannels is direct and occurs at the extracellular side of the plasma membrane. The peptide binds to its homologous sequence on the first extracellular loop, which is a critical region for channel gating and docking.[11] This interaction is believed to induce a conformational change in the hemichannel, leading to its closure and preventing the flux of ions and molecules.[11]
Key characteristics of this compound's mechanism include:
-
Rapidity: Inhibition of hemichannel currents is observed within minutes of application (typically 2-5 minutes).[7][10]
-
Voltage-Dependence Modulation: this compound shifts the voltage dependence of Cx43 hemichannel activation toward more positive potentials, thereby increasing the threshold for opening.[12]
-
Inhibition of Ca2+-Potentiated Currents: The peptide effectively blocks the potentiation of hemichannel activity that occurs with moderate increases in intracellular calcium concentration.[12]
In contrast, the inhibition of fully formed gap junction channels by this compound is a much slower process, often requiring 30 minutes or more.[7][11] This temporal difference is attributed to the limited accessibility of the peptide's binding site within the narrow extracellular space of the gap junction plaque. This makes this compound a valuable tool for distinguishing rapid, hemichannel-mediated events from slower processes involving gap junctional communication.
Figure 1. Mechanism of this compound inhibition of Cx43 hemichannels.
Quantitative Analysis of this compound Efficacy
The effectiveness of this compound has been quantified across various experimental paradigms. The following tables summarize key data regarding its potency, kinetics, and electrophysiological effects.
Table 1: Potency and Kinetics of this compound
| Parameter | Value | Assay/Cell Type | Reference |
|---|---|---|---|
| IC₅₀ | ~81 µM | Inhibition of Cx43 hemichannel unitary currents (HeLa cells) | [12] |
| IC₅₀ | 28.4 µM | Attenuation of rhythmic contractile activity (Rabbit artery) | [8][13] |
| Time to Inhibition | < 5 minutes | Inhibition of hemichannel currents (HeLa-Cx43 cells) | [7] |
| On/Off Response Time | ~2.6 minutes | Reversible inhibition of hemichannel currents |[10] |
Table 2: Electrophysiological Effects of this compound on Cx43 Hemichannels
| Parameter | Effect of this compound | Description | Reference |
|---|---|---|---|
| Unitary Conductance | Inhibition | Blocks single-channel currents of ~220 pS typical for Cx43 hemichannels. | [3][12] |
| Macroscopic Currents | Substantial Reduction | Decreases both instantaneous (Ihc,inst) and steady-state (Ihc,ss) currents. | [14] |
| Voltage Gating | Shift to Positive Vm | Increases the depolarization required to open hemichannels. | [12] |
| Voltage Sensitivity | Decreased | Reduces the channel's sensitivity to changes in voltage at positive potentials. |[10] |
Key Experimental Protocols
Investigating the effects of this compound requires robust and specific assays. Below are detailed methodologies for three common experimental approaches.
This protocol uses whole-cell patch-clamping to directly measure ion flow through hemichannels.
-
Cell Preparation: Culture cells with stable or transient expression of Cx43 (e.g., HeLa-Cx43) on glass coverslips suitable for microscopy and electrophysiology.
-
Solutions:
-
Extracellular (Bath) Solution: Prepare a solution designed to promote hemichannel opening, typically by lowering divalent cation concentration. Example: (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 Glucose, 10 HEPES, pH 7.4. For activation, switch to a low-Ca²⁺ solution (<0.1 mM Ca²⁺).
-
Intracellular (Pipette) Solution: Example: (in mM) 130 KCl, 10 NaCl, 0.5 MgCl₂, 1 EGTA, 10 HEPES, 5 ATP, pH 7.2.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Hold the membrane potential at a negative value where hemichannels are typically closed (e.g., -40 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +120 mV in 20 mV increments) to elicit outward currents characteristic of hemichannel opening.
-
-
This compound Application:
-
Record baseline currents in the low-Ca²⁺ extracellular solution.
-
Perfuse the bath with the same solution containing this compound (e.g., 100-250 µM).
-
Repeat the voltage-step protocol after 3-5 minutes of incubation.
-
-
Data Analysis: Measure the current amplitude at both the beginning (instantaneous) and end (steady-state) of the voltage pulse. Compare currents before and after this compound application to determine the percent inhibition.
Figure 2. Experimental workflow for patch-clamp analysis of hemichannel inhibition.
This assay measures the influx of a membrane-impermeant fluorescent dye as an indicator of hemichannel opening.
-
Cell Seeding: Plate Cx43-expressing cells in a multi-well imaging plate (e.g., 96-well, glass bottom).
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer that promotes hemichannel opening (e.g., divalent cation-free solution).
-
Dye Solution: Dissolve a suitable fluorescent dye (e.g., ethidium (B1194527) bromide at 5 µM, or YO-PRO-1 at 2.5 µM) in the assay buffer.
-
Inhibitor Solution: Prepare a stock solution of this compound in water or buffer.
-
-
Assay Procedure:
-
Wash cells once with a physiological buffer (e.g., HBSS).
-
Add the dye solution containing either vehicle (control) or this compound (e.g., 100 µM) to the respective wells.
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Wash the cells three times with physiological buffer to remove extracellular dye.
-
-
Imaging and Quantification:
-
Acquire fluorescence images using an appropriate filter set on a fluorescence microscope or high-content imager.
-
Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell or per field of view.
-
-
Analysis: Compare the fluorescence intensity of this compound-treated cells to control cells. A significant reduction in intensity indicates inhibition of dye uptake via hemichannels.
This protocol quantifies the release of ATP into the extracellular medium, a key function of Cx43 hemichannels.
-
Cell Culture: Grow Cx43-expressing cells to near confluence in 24- or 48-well plates.
-
Stimulation:
-
Wash cells gently with a physiological buffer (e.g., HBSS).
-
Replace the buffer with a fresh aliquot of a low-Ca²⁺ solution to stimulate hemichannel opening.
-
For the experimental group, include this compound (e.g., 100 µM) in the stimulation buffer and pre-incubate for 5 minutes.
-
Incubate for 5-10 minutes to allow for ATP release.
-
-
Sample Collection: Carefully collect the extracellular supernatant from each well without disturbing the cell monolayer.
-
ATP Measurement:
-
Use a commercial luciferin-luciferase bioluminescence assay kit.
-
Add a small volume (e.g., 10-50 µL) of the collected supernatant to the assay reagent.
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis: Generate an ATP standard curve to convert luminescence units to ATP concentrations. Compare the amount of ATP released from control versus this compound-treated cells.
Signaling Context and Specificity
The opening of Cx43 hemichannels is a critical step in initiating purinergic signaling cascades, especially under conditions of cellular stress. By releasing ATP, these channels activate P2 receptors on neighboring cells, propagating signals that can influence inflammation, cell death, and calcium wave propagation. This compound serves as a crucial tool to dissect these pathways by blocking the initial ATP release step.
References
- 1. Connexin-based gap junction hemichannels: gating mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Connexin-based gap junction hemichannels: Gating mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]
- 4. Connexin hemichannels as candidate targets for cardioprotective and anti-arrhythmic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gap26.com [gap26.com]
- 6. Inhibition of Connexin43 hemichannels with Gap19 protects cerebral ischemia/reperfusion injury via the JAK2/STAT3 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physiological Effects of Gap 26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of Gap 26, a synthetic peptide that acts as a selective inhibitor of Connexin 43 (Cx43)-based gap junctions and hemichannels. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes associated signaling pathways and workflows.
Core Concepts: Understanding this compound
This compound is a mimetic peptide corresponding to a sequence within the first extracellular loop of Connexin 43 (Cx43), the most widespread gap junction protein in mammals.[1][2] Its amino acid sequence is VCYDKSFPISHVR. By mimicking this extracellular domain, this compound is thought to interfere with the proper docking of connexons from adjacent cells, thereby inhibiting gap junctional intercellular communication (GJIC).[3] It has also been shown to block the activity of unapposed hemichannels.[4][5] This targeted inhibition of Cx43-mediated communication makes this compound a valuable tool in dissecting the roles of gap junctions in various physiological and pathological processes.[1]
Mechanism of Action
This compound exhibits a dual inhibitory effect on Cx43 channels:
-
Hemichannel Inhibition: this compound rapidly inhibits Cx43 hemichannels, typically within minutes of application.[4][6] This action is believed to be a primary and direct effect of the peptide.[4] Hemichannels are precursors to gap junctions but can also open to the extracellular space, releasing molecules like ATP and glutamate.[3] By blocking these channels, this compound can prevent the release of these signaling molecules, which is particularly relevant in pathological conditions like neuroinflammation.[3]
-
Gap Junction Inhibition: The inhibition of fully formed gap junction channels by this compound occurs over a longer timescale, generally 30 minutes or more.[4][6] This delay is attributed to the time it takes for the peptide to diffuse into the intercellular space of the gap junction plaque.[6][7] The binding of this compound to the extracellular loops of Cx43 disrupts the docking of connexons, leading to the uncoupling of adjacent cells.[1]
It is important to note that the effects of this compound are reversible upon washout of the peptide.[3]
Physiological and Pathophysiological Implications
The selective inhibition of Cx43 by this compound has been shown to have significant effects in various physiological systems and disease models:
-
Cardiovascular System: In the heart, Cx43 is crucial for synchronized electrical conduction.[3] During ischemia-reperfusion injury, excessive gap junctional communication can propagate damage.[3] this compound has been demonstrated to be cardioprotective by reducing infarct size and the incidence of arrhythmias in animal models.[1][3]
-
Nervous System: Cx43-mediated communication in astrocytes is involved in the propagation of signals in the central nervous system.[3][8] In conditions like stroke and neuroinflammation, excessive communication can spread toxic signals.[3] this compound has shown neuroprotective effects by limiting the spread of these damaging signals.[1][3] However, some studies suggest that inhibiting Cx43 with this compound may worsen neurological outcomes and decrease dendritic spine density after focal cerebral ischemia, indicating a complex role for Cx43 in synaptic plasticity.[9]
-
Inflammation and Wound Healing: this compound can modulate inflammatory responses. For instance, it has been shown to reduce the release of pro-inflammatory factors.[10] In wound healing, the application of this compound has been observed to accelerate wound closure and reduce scar formation.[1]
-
Alveolar Development: In neonatal rats exposed to hyperoxia, a model for bronchopulmonary dysplasia, this compound treatment improved alveolar development by inhibiting the amplification of oxidative stress signaling and excessive apoptosis mediated by Cx43.[11][12]
Quantitative Data on this compound Effects
The following tables summarize quantitative data from various studies on the effects of this compound.
| Parameter | Effect of this compound | Concentration | Cell/Tissue Type | Reference |
| Cardiovascular Effects | ||||
| Infarct Size Reduction | Reduced by up to 40% | Not specified | Animal model of myocardial ischemia-reperfusion | [3] |
| Infarct Size Reduction | Reduced by 30% | Infusion at reperfusion | Rat ischemia-reperfusion model | |
| Rhythmic Contractile Activity | Attenuated (IC50) | 28.4 µM | Rabbit arterial smooth muscle | [13] |
| Neuroprotection | ||||
| Neuronal Death | Reduced by 40% | Not specified | Hippocampal slices with NMDA-induced excitotoxicity | [1] |
| Cellular Communication | ||||
| Dye Transfer | Rapidly and reversibly inhibited | 300 µM | Cx43-expressing cells | [1] |
| Electrical Coupling | Inhibited after 30 minutes | Not specified | HeLa cells expressing Cx43 | [4] |
| Hemichannel Currents | Inhibited in less than 5 minutes | Not specified | Single HeLa cells expressing Cx43 | [4] |
| InsP3-triggered ATP release | Completely abolished | 0.25 mg/mL | RBE4, SV-ARBEC, and ECV304 cell lines |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to study the effects of this compound.
This method assesses gap junctional intercellular communication by observing the transfer of a fluorescent dye between adjacent cells.
-
Cell Culture: Plate Cx43-expressing cells to confluency.
-
Scrape Loading: Create a "scrape" or scratch in the cell monolayer using a sharp instrument.
-
Dye Incubation: Immediately add a low-molecular-weight fluorescent dye (e.g., Lucifer Yellow) to the culture medium. The dye will enter the cells along the scrape line.
-
Incubation with this compound: Treat the cells with the desired concentration of this compound for a specified duration (e.g., 30-60 minutes).
-
Washing: Wash the cells thoroughly to remove extracellular dye.
-
Imaging: Visualize the cells using fluorescence microscopy.
-
Analysis: Quantify the extent of dye transfer from the initially loaded cells to their neighbors. A reduction in the distance of dye spread in this compound-treated cells compared to controls indicates inhibition of GJIC.
This technique directly measures the electrical coupling between two adjacent cells.
-
Cell Preparation: Identify a pair of adjacent, coupled cells in a culture dish.
-
Patch Clamp: Establish a whole-cell patch-clamp configuration on both cells simultaneously using two separate micropipettes and amplifiers.
-
Voltage Protocol: Apply a voltage step to one cell (the "driver" cell) while recording the current response in the same cell and the voltage change in the adjacent cell (the "follower" cell).
-
This compound Application: Perfuse the cells with a solution containing this compound.
-
Continuous Recording: Continuously monitor the junctional conductance between the two cells over time.
-
Analysis: A decrease in the junctional conductance following the application of this compound demonstrates its inhibitory effect on electrical coupling.
This protocol measures the release of ATP from cells through hemichannels.
-
Cell Culture: Culture cells of interest in a suitable plate format.
-
Pre-incubation: Pre-incubate the cells with this compound for a short period (e.g., 5-10 minutes).
-
Stimulation: Stimulate the cells to open hemichannels. This can be achieved by various means, such as exposure to a low-calcium solution or mechanical stimulation.
-
Sample Collection: Collect the extracellular medium at specific time points.
-
ATP Measurement: Measure the ATP concentration in the collected samples using a luciferin-luciferase-based assay.
-
Analysis: Compare the amount of ATP released from this compound-treated cells to that from untreated control cells. A reduction in ATP release indicates hemichannel inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in this compound research can aid in understanding its physiological effects.
Caption: Mechanism of this compound inhibition on Cx43 hemichannels and gap junctions.
Caption: Workflow for assessing gap junction communication with a dye transfer assay.
References
- 1. 5-formyl-ctp.com [5-formyl-ctp.com]
- 2. genscript.com [genscript.com]
- 3. mito-egfp-probe.com [mito-egfp-probe.com]
- 4. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gap Junctions in the Nervous System: Probing Functional Connections Using New Imaging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synaptic Plasticity After Focal Cerebral Ischemia Was Attenuated by Gap26 but Enhanced by GAP-134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Gap Channels | Tocris Bioscience [tocris.com]
Gap 26 in Cardiac Arrhythmia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 26 is a synthetic connexin mimetic peptide that has garnered significant attention in cardiovascular research, particularly in the context of cardiac arrhythmias.[1][2] It is composed of 13 amino acids (VCYDKSFPISHVR), corresponding to residues 63-75 of the first extracellular loop of Connexin 43 (Cx43).[3] Cx43 is the most abundant gap junction protein in the ventricles of the heart and plays a crucial role in mediating the electrical and metabolic coupling between cardiomyocytes.[4][5] Dysregulation of Cx43 expression, distribution, and function is a hallmark of various cardiac diseases, often leading to a pro-arrhythmic substrate.[6][7] this compound acts as a blocker of channels formed by Cx43, offering a valuable tool to investigate the roles of these channels in both physiological and pathological conditions.
Mechanism of Action: A Dual Inhibition of Cx43 Channels
This compound exhibits a distinct, time-dependent inhibitory action on the two types of channels formed by Cx43: hemichannels and gap junction channels.[1][8]
-
Hemichannels: These are undocked connexon channels on the cell surface that provide a pathway for communication between the cytoplasm and the extracellular space.[9] Under pathological conditions like ischemia, hemichannels can open excessively, leading to ion imbalances, ATP release, and cell death.[10] this compound demonstrates a rapid and primary inhibitory effect on Cx43 hemichannels, with a response time of less than 5 minutes.[1] This rapid action is thought to occur through the binding of the peptide to the extracellular loop of the hemichannel, inducing a conformational change that leads to channel closure.[2]
-
Gap Junction Channels: These channels are formed by the docking of two hemichannels from adjacent cells, creating a direct conduit for intercellular communication.[11] They are fundamental for the synchronous propagation of the action potential through the myocardium.[5] The inhibition of gap junction channels by this compound is a secondary and more delayed effect, typically occurring after 30 minutes or more of exposure.[1][8] It is hypothesized that the peptide slowly permeates the intercellular space to access and block the docked channels.[2]
This differential inhibition allows researchers to dissect the specific contributions of hemichannels versus gap junction channels in various cardiac processes.
Role in Cardiac Pathophysiology and Arrhythmogenesis
Aberrant Cx43 function is a common factor in the development of cardiac arrhythmias.[9] In conditions like myocardial ischemia and heart failure, Cx43 is often downregulated and redistributed from the intercalated discs to the lateral sides of cardiomyocytes.[12] This "remodeling" disrupts the normal anisotropic conduction and can create a substrate for re-entrant arrhythmias.[4][6]
Furthermore, the opening of remodeled Cx43 hemichannels is increasingly recognized as a key arrhythmogenic mechanism.[4][13] By allowing leakage of ions and vital molecules, these channels can alter cardiomyocyte excitability and promote spontaneous arrhythmias.[4]
This compound, by inhibiting these aberrant hemichannels, has demonstrated significant cardioprotective and anti-arrhythmic potential in preclinical models.[10][12]
Signaling Pathways
This compound can influence several signaling pathways implicated in cardiac injury and arrhythmia. In the context of oxidative stress, which is a major contributor to ischemia-reperfusion injury, Cx43 hemichannel opening can perpetuate an inflammatory response and amplify apoptotic signaling.[12] By blocking these hemichannels, this compound can mitigate these detrimental effects. For instance, it has been shown to have an antioxidant effect and can interfere with pathways like the ASK1-JNK/p38 signaling cascade, which is involved in apoptosis.[12]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vivo and Ex Vivo Cardioprotective Effects of this compound
| Parameter | Model | Treatment Details | Result | Reference |
| Myocardial Infarct Size | Rat Ischemia-Reperfusion (in vivo) | This compound bolus injection 10 min before ischemia | 72.9% reduction | [14] |
| Myocardial Infarct Size | Rat Ischemia-Reperfusion (in vivo) | This compound bolus injection 10 min before reperfusion | 52.4% reduction | [14] |
| Myocardial Infarct Size | Rat Ischemia-Reperfusion (Langendorff) | This compound applied 10 min before ischemia | 48% reduction | [10] |
| Myocardial Infarct Size | Rat Ischemia-Reperfusion (Langendorff) | This compound applied 30 min after ischemia onset | 55% reduction | [10] |
| QTc Interval | Rat Cirrhotic Cardiomyopathy | Chronic this compound treatment (1 µg/kg) | Significant reduction compared to cirrhotic control | [12][15] |
| Chronotropic Response to Isoproterenol | Rat Cirrhotic Cardiomyopathy | Chronic this compound treatment (1 µg/kg) | Increased responsiveness in cirrhotic rats | [12][15] |
Table 2: In Vitro Electrophysiological and Cellular Effects of this compound
| Parameter | Model | Concentration / Duration | Result | Reference |
| Cx43 Hemichannel Currents | tsA201 cells expressing Cx43 | Not specified | 61% inhibition | [10] |
| Cx43 Hemichannel Currents | HeLa cells expressing Cx43 | Not specified | Inhibition with response time < 5 min | [1] |
| Cx43 Gap Junction Conductance | HeLa cell pairs expressing Cx43 | Not specified | Inhibition with response time of 30-40 min | [1][8] |
| Rhythmic Contractile Activity | Rabbit superior mesenteric arteries | 100-300 µM | Dose-dependent reduction (IC50 = 28.4 µM) | [3] |
| InsP3-triggered ATP Release | Endothelial cells (RBE4, SV-ARBEC, ECV304) | 0.25 mg/mL for 30 min | Complete abolishment | [3] |
| Cardiomyocyte Survival | Isolated cardiomyocytes (simulated I/R) | Not specified | Nearly twofold increase | [10] |
Experimental Protocols and Methodologies
In Vivo Model: Ischemia-Reperfusion Injury in Rats
-
Objective: To assess the cardioprotective effect of this compound on myocardial infarct size in a living animal model.[14]
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia is induced and the rat is ventilated.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated for 40 minutes to induce regional ischemia.
-
The ligature is released to allow for reperfusion (e.g., for 3 days).
-
Treatment: this compound is administered as a single bolus intravenous injection (e.g., into the jugular vein) either before the LAD ligation or just before reperfusion.[2][14] A scrambled, inactive version of the peptide (sGap26) is used as a negative control.[14]
-
Endpoint Analysis: After the reperfusion period, the heart is excised. The infarct size is assessed histologically, often using triphenyltetrazolium (B181601) chloride (TTC) staining, which stains viable myocardium red, leaving the infarcted area pale.
-
Ex Vivo Model: Langendorff-Perfused Heart
-
Objective: To study the direct effects of this compound on the heart in a controlled ex vivo environment, eliminating systemic influences.[10]
-
Preparation:
-
A rat is heparinized and anesthetized.
-
The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
The heart is retrogradely perfused with a warmed, oxygenated physiological solution (e.g., Krebs-Henseleit buffer).
-
-
Procedure:
-
The heart is allowed to stabilize.
-
Regional ischemia is induced by ligating the LAD for a set period (e.g., 40 minutes).
-
Reperfusion is initiated by releasing the ligature (e.g., for 180 minutes).
-
Treatment: this compound is added to the perfusate either before ischemia or during ischemia/reperfusion.
-
Endpoint Analysis: Infarct size is measured using TTC staining. Coronary flow can also be monitored throughout the experiment.[10]
-
In Vitro Model: Electrophysiology in Cx43-Expressing Cells
-
Objective: To directly measure the effect of this compound on the currents carried by Cx43 hemichannels and gap junction channels.[1][10]
-
Cell Model: HeLa cells or tsA201 cells transiently transfected to express Cx43.[1][10] Parental, non-transfected cells serve as a negative control.
-
Technique: Dual whole-cell patch-clamp for gap junctions or single-cell patch-clamp for hemichannels.
-
Procedure (Hemichannels):
-
A single Cx43-expressing cell is patch-clamped.
-
Hemichannel opening is often induced by perfusing the cell with a low-calcium solution.
-
Membrane currents are recorded in response to voltage steps.
-
This compound is applied via the perfusate, and changes in the hemichannel current (Ihc) are recorded.[16]
-
-
Procedure (Gap Junctions):
-
A pair of coupled, Cx43-expressing cells is selected.
-
Each cell is patch-clamped. A voltage step is applied to one cell (the "donor" cell), and the resulting junctional current (Ij) is measured in the second cell (the "recipient" cell).
-
Gap junctional conductance (gj) is calculated.
-
This compound is superfused, and the change in junctional current and conductance is measured over time (typically >30 minutes).[8]
-
Conclusion and Future Directions
This compound has proven to be an invaluable pharmacological tool for elucidating the complex roles of Connexin 43 in the heart. Its differential blocking action on hemichannels and gap junctions provides a unique advantage for mechanistic studies. Preclinical evidence strongly suggests a cardioprotective and potentially anti-arrhythmic role for this compound, primarily through the inhibition of aberrant Cx43 hemichannel opening during pathological stress.
For researchers and drug development professionals, this compound serves two key purposes:
-
A Research Tool: It allows for the precise investigation of Cx43-mediated signaling in various models of cardiac disease, helping to validate Cx43 hemichannels as a therapeutic target.
-
A Therapeutic Prototype: As a peptide inhibitor, this compound and other connexin mimetic peptides represent a promising class of molecules for the development of novel anti-arrhythmic drugs that target the underlying substrate of arrhythmogenesis rather than just modulating ion channel function.[5][9]
Future research will likely focus on refining the selectivity and delivery of Cx43-targeting peptides, moving towards clinical trials to assess their safety and efficacy in patients with cardiac conditions characterized by a high arrhythmic risk.
References
- 1. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Remodeled connexin 43 hemichannels alter cardiac excitability and promote arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gap junction remodeling and cardiac arrhythmogenesis: cause or coincidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gap Junctions and Arrhythmogenic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptidic Connexin43 Therapeutics in Cardiac Reparative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Connexin 43 mimetic peptide Gap26 confers protection to intact heart against myocardial ischemia injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gap junction modulation and its implications for heart function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Neuroprotective Potential of Gap 26 in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 26, a mimetic peptide derived from the first extracellular loop of Connexin 43 (Cx43), has emerged as a promising neuroprotective agent in a variety of preclinical models of neurological injury. By modulating the function of Cx43, a key protein in forming gap junctions and hemichannels, this compound offers a targeted approach to mitigate the secondary injury cascades that exacerbate damage following ischemic stroke, traumatic brain injury (TBI), and spinal cord injury (SCI). This technical guide provides an in-depth overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing quantitative data from preclinical studies, outlining experimental protocols, and visualizing the key signaling pathways involved.
Mechanism of Action: Targeting Connexin 43
Connexin 43 is a ubiquitously expressed protein that forms two types of channels: gap junctions and hemichannels. Gap junctions facilitate direct intercellular communication by allowing the passage of ions and small molecules between adjacent cells. Hemichannels, on the other hand, provide a conduit between the intracellular and extracellular environments.
In the context of neurological injury, the role of Cx43 is multifaceted. While gap junctional communication can be neuroprotective by allowing the distribution of essential metabolites, excessive opening of hemichannels is largely considered detrimental.[1][2] Pathological conditions such as ischemia trigger the opening of Cx43 hemichannels, leading to the release of toxic molecules like ATP and glutamate (B1630785) into the extracellular space, promoting neuroinflammation and neuronal death.[3][4]
This compound is believed to exert its neuroprotective effects primarily by inhibiting the opening of Cx43 hemichannels.[5] There is also evidence to suggest that it can modulate gap junction communication, although its primary and more rapid effect appears to be on hemichannels.[6] By blocking these channels, this compound can attenuate the release of pro-inflammatory and excitotoxic molecules, thereby reducing secondary injury.
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings on its effects on infarct volume, neurological deficits, and biomarkers of inflammation and apoptosis.
| Preclinical Model | Species | This compound Dosage/Administration | Outcome Measure | Quantitative Result | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 50 ng (intraventricular) | Infarct Volume | 70% reduction at 1 day; 80% reduction at 4 days (with post-ischemia administration) | [7] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 0.1 mg/kg (bolus) + 0.01 mg/kg/min | Infarct Volume | 55% reduction | [8] |
| Neonatal Hypoxic-Ischemic Brain Injury | Mouse | 5 µL, 5 mg/mL (intracerebroventricular) | Brain Injury | 41.2% reduction at 5 days post-injury | [9] |
Table 1: Effect of this compound on Infarct Volume and Brain Injury
| Preclinical Model | Species | This compound Dosage/Administration | Neurological Assessment | Quantitative Result | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Not Specified | Composite Neuroscore | Significant improvement over 12 weeks | [1] |
| Middle Cerebral Artery Occlusion (MCAO) | Mouse | Not Specified | Neurological Deficit Score | Significantly lower scores at 7 and 14 days post-stroke | [10] |
Table 2: Effect of this compound on Neurological Deficits
| Preclinical Model | Species | This compound Dosage/Administration | Biomarker | Quantitative Result | Reference |
| Cirrhotic Cardiomyopathy | Rat | Not Specified | TNF-α | Reduction in serum levels | [11] |
| Hyperoxia-induced Lung Injury | Rat | Not Specified | Cleaved Caspase-3/Caspase-3 ratio | Significant decrease | [12] |
| Traumatic Brain Injury | Rat | Not Specified | Bax:Bcl-2 ratio | Significant increase in ratio at 2h, sustained for 7 days post-injury | [13] |
Table 3: Effect of this compound on Inflammatory and Apoptotic Markers
Key Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are mediated through its influence on several downstream signaling pathways. The inhibition of Cx43 hemichannels by this compound can modulate inflammatory and apoptotic cascades.
The Cx43/NF-κB Signaling Pathway in Neuroinflammation
In response to injury, the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical step in the inflammatory cascade, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][14] Blockade of Cx43 by this compound has been shown to attenuate the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[14]
The JAK2/STAT3 Signaling Pathway in Neuroprotection
The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is a crucial signaling cascade involved in cell survival and proliferation. Activation of the JAK2/STAT3 pathway has been shown to be neuroprotective in the context of cerebral ischemia.[15] While direct evidence for this compound activating this pathway is still emerging, the related peptide Gap19, which also targets Cx43 hemichannels, has been shown to exert its anti-apoptotic effects by activating the JAK2/STAT3 pathway.[2][15] This suggests a potential mechanism by which Cx43 hemichannel modulation can promote neuronal survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of preclinical research. Below are generalized protocols for key experiments cited in the study of this compound's neuroprotective effects.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60, 75, or 90 minutes) to induce transient ischemia. For permanent ischemia, the filament is not withdrawn. For reperfusion, the filament is carefully removed to allow blood flow to resume.
-
This compound Administration: this compound can be administered via various routes, including intracerebroventricularly (i.c.v.) or intravenously (i.v.). The timing of administration is a critical variable and can occur before, during, or after the ischemic insult.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using scales such as the Garcia score or a composite neuroscore, which evaluate motor, sensory, and reflex functions.[1][16]
-
Infarct Volume Measurement: At the study endpoint, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which is then quantified using image analysis software.
-
Experimental Workflow for Preclinical Neuroprotection Study
The following diagram illustrates a typical workflow for evaluating the neuroprotective efficacy of this compound in a preclinical stroke model.
Conclusion and Future Directions
The preclinical data strongly support the neuroprotective potential of this compound in models of acute neurological injury. Its targeted mechanism of action, involving the modulation of Cx43 hemichannels and the subsequent attenuation of inflammatory and apoptotic pathways, makes it an attractive candidate for further development.
Future research should focus on:
-
Dose-response studies: Establishing a clear dose-dependent neuroprotective effect of this compound in various preclinical models.
-
Therapeutic window: Defining the optimal time window for this compound administration following injury to achieve maximal therapeutic benefit.
-
Combination therapies: Investigating the synergistic effects of this compound with other neuroprotective agents or thrombolytic therapies.
-
Chronic models: Evaluating the long-term effects of this compound on functional recovery and neuroplasticity in chronic models of neurological disease.
-
Translational studies: Bridging the gap from preclinical findings to clinical applications through studies in larger animal models and eventually, human clinical trials.
By continuing to explore the therapeutic potential of this compound and other Cx43 modulators, the field moves closer to developing effective treatments for the devastating consequences of neurological injuries.
References
- 1. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Gap Junctions and Connexins in Microglia-Related Oxidative Stress and Neuroinflammation: Perspectives for Drug Discovery [mdpi.com]
- 4. Connexin 43: An Interface Connecting Neuroinflammation to Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Administration of transforming growth factor-alpha reduces infarct volume after transient focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of Bax-inhibiting peptide on neonatal brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temporal Alterations in Cellular Bax:Bcl-2 Ratio following Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gap26.com [gap26.com]
- 15. Inhibition of Connexin43 hemichannels with Gap19 protects cerebral ischemia/reperfusion injury via the JAK2/STAT3 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Role of Gap 26 in Accelerating Cutaneous Wound Healing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate process of wound healing is a highly coordinated cascade of cellular and molecular events aimed at restoring tissue integrity. Emerging research has identified the modulation of gap junctional intercellular communication (GJIC) as a promising therapeutic strategy to accelerate this process. Gap 26, a connexin mimetic peptide, has garnered significant attention for its potential to enhance wound repair. This technical guide provides an in-depth analysis of the applications of this compound in wound healing studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. By inhibiting Connexin 43 (Cx43), this compound promotes the migration of crucial cell types, such as keratinocytes and fibroblasts, and modulates inflammatory and remodeling processes, thereby offering a novel avenue for the development of advanced wound care therapies.
Introduction: The Role of Connexins in Wound Healing
Cutaneous wound healing is a dynamic process classically divided into four overlapping phases: hemostasis, inflammation, proliferation, and remodeling. Effective communication and coordination between various cell types, including keratinocytes, fibroblasts, endothelial cells, and immune cells, are paramount for successful wound closure. Gap junctions, composed of connexin proteins, form channels that facilitate direct intercellular communication by allowing the passage of ions and small signaling molecules.
Connexin 43 (Cx43) is the most ubiquitously expressed connexin in the skin and plays a complex and dynamic role in wound healing. While essential for normal skin homeostasis, studies have shown that a transient downregulation of Cx43 at the wound edge is crucial for promoting the migration of keratinocytes and fibroblasts, a critical step in re-epithelialization and granulation tissue formation.[1][2] Persistent or excessive Cx43 expression at the wound site has been associated with impaired healing and increased scar formation.[3]
This compound is a synthetic peptide that mimics a specific sequence on the first extracellular loop of Cx43.[4] By binding to Cx43, this compound can block the function of both hemichannels and, with more prolonged exposure, gap junction channels.[2][5] This inhibitory action on Cx43-mediated communication has been shown to be a key mechanism through which this compound and similar mimetic peptides can positively influence the wound healing cascade.
Quantitative Data on the Efficacy of Connexin Mimetic Peptides
While specific quantitative data for this compound in wound healing studies is emerging, studies on the closely related connexin mimetic peptide, Gap 27, which also targets Cx43, provide valuable insights into the potential efficacy of this class of molecules. The following tables summarize key findings on the impact of Cx43 inhibition on cellular processes vital to wound healing.
Table 1: In Vitro Efficacy of Cx43 Mimetic Peptides on Cell Migration
| Cell Type | Treatment | Concentration Range | Incubation Time | Observed Effect | Quantitative Data | Reference |
| Adult Keratinocytes (AK) | Gap 27 | 100 nM - 100 µM | 24 hours | Enhanced scrape wound closure | ~50% increase in wound closure rate | [3][4] |
| Juvenile Foreskin Fibroblasts (JFF) | Gap 27 | 100 nM - 100 µM | 24 hours | Enhanced scrape wound closure | ~50% increase in wound closure rate | [3][4] |
| Human Neonatal Dermal Fibroblasts (HNDF) | Gap 27 | 100 nM - 100 µM | 24 hours | No significant effect on migration | Not Applicable | [3][4] |
| Adult Dermal Fibroblasts (ADF) | Gap 27 | 100 nM - 100 µM | 24 hours | No significant effect on migration | Not Applicable | [3][4] |
Table 2: In Vitro Efficacy of Cx43 Inhibition on Cell Proliferation
| Cell Type | Treatment | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Neonatal Dermal Fibroblasts (HNDF) | Gap 27 | 100 nM - 100 µM | 24 hours | Enhanced cell proliferation | [3][4] |
| Adult Dermal Fibroblasts (ADF) | SiRNA for Cx43 | Not Applicable | 24 hours | Enhanced cell proliferation | [3][4] |
| Adult Keratinocytes (AK) | Gap 27 | 100 nM - 100 µM | 24 hours | No significant effect on proliferation | [3][4] |
| Juvenile Foreskin Fibroblasts (JFF) | Gap 27 | 100 nM - 100 µM | 24 hours | No significant effect on proliferation | [3][4] |
Key Signaling Pathways Modulated by this compound
The therapeutic effects of this compound in wound healing are mediated through its influence on several key signaling pathways. By blocking Cx43, this compound can modulate intracellular signaling cascades that control cell migration, proliferation, inflammation, and extracellular matrix remodeling.
TGF-β/Smad Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of wound healing, influencing inflammation, angiogenesis, fibroblast differentiation, and collagen deposition. Studies on Cx43 and mimetic peptides like Gap 27 have revealed a direct link to this pathway. Inhibition of Cx43 has been shown to enhance the expression of phosphorylated Smad3 (pSmad3), a key downstream effector of TGF-β signaling.[3] This suggests that this compound may promote wound healing by augmenting the cellular response to TGF-β.
PI3K/Akt and MAPK Pathways
The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are central to cell proliferation, survival, and migration. Research has indicated that this compound can activate the PI3K/Akt pathway, which is known to promote cell survival and proliferation, crucial aspects of the proliferative phase of wound healing.[6]
Furthermore, in a model of hyperoxia-induced lung injury, this compound was shown to inhibit the ASK1-JNK/p38 MAPK pathway, which is involved in inflammatory responses and apoptosis.[2] By suppressing this pro-inflammatory pathway, this compound may help to create a more favorable environment for tissue repair.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro and in vivo experiments to assess the efficacy of this compound in wound healing.
In Vitro Scratch Assay
The scratch assay is a widely used method to study collective cell migration in vitro.
Detailed Protocol:
-
Cell Culture: Culture human epidermal keratinocytes or dermal fibroblasts in appropriate growth medium until they reach 90-100% confluency in 24-well plates.
-
Scratch Induction: Using a sterile p200 pipette tip, create a straight scratch across the center of each well.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment Application: Add fresh culture medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) to the respective wells. A vehicle control (medium with the solvent used for this compound) should be included.
-
Image Capture: Immediately capture images of the scratches at multiple defined points along the scratch (time 0). Place the plate in an incubator at 37°C and 5% CO2. Capture images of the same locations at subsequent time points (e.g., 6, 12, 24, and 48 hours).
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free space at each time point. The percentage of wound closure can be calculated using the formula: % Wound Closure = [ (Area_t0 - Area_tx) / Area_t0 ] * 100 where Area_t0 is the initial wound area and Area_tx is the wound area at a given time point.
In Vivo Excisional Wound Model
Animal models are essential for evaluating the efficacy of wound healing therapies in a complex biological system.
Detailed Protocol:
-
Animal Model: Use adult male C57BL/6 mice (8-10 weeks old). Anesthetize the mice using an appropriate anesthetic agent.
-
Wound Creation: Shave the dorsal region and create two full-thickness excisional wounds (e.g., 6 mm diameter) on the back of each mouse using a sterile biopsy punch.
-
Topical Application: Immediately after wounding, topically apply a hydrogel formulation containing this compound (e.g., 100 µM) to one wound, and a vehicle control hydrogel to the contralateral wound.
-
Dressing: Cover the wounds with a semi-occlusive dressing.
-
Wound Closure Monitoring: Photograph the wounds at regular intervals (e.g., days 0, 3, 5, 7, 10, and 14).
-
Analysis:
-
Wound Area Measurement: Use image analysis software to trace the wound margins and calculate the wound area at each time point. The percentage of wound closure is calculated relative to the initial wound area.
-
Histological Analysis: On selected days, euthanize a subset of animals and harvest the wound tissue. Process the tissue for histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen deposition).
-
Immunohistochemistry: Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki67), angiogenesis (e.g., CD31), and inflammation (e.g., F4/80 for macrophages).
-
Conclusion and Future Directions
This compound and other connexin mimetic peptides represent a promising class of therapeutics for accelerating wound healing. By targeting Cx43, these peptides can modulate key cellular processes such as migration and proliferation, and influence critical signaling pathways involved in tissue repair. The available data, largely from studies on the closely related peptide Gap 27, strongly suggest that this compound can enhance the rate of wound closure, particularly in the early stages of healing.
Future research should focus on obtaining more direct quantitative data on the efficacy of this compound in various in vitro and in vivo wound healing models. Dose-response studies are needed to determine the optimal therapeutic concentrations, and further investigation into the downstream signaling effects of this compound will provide a more complete understanding of its mechanism of action. Additionally, long-term studies are required to assess the impact of this compound on scar formation and the quality of the healed tissue. As our understanding of the role of connexins in wound healing continues to grow, this compound holds the potential to become a valuable tool in the development of novel and effective wound care therapies.
References
- 1. Cx43 contributes to TGF-beta signaling to regulate differentiation of cardiac fibroblasts into myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Connexin 43 expression is associated with increased malignancy in prostate cancer cell lines and functions to promote migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Gap26 in Cancer Cell Biology: A Technical Guide for Researchers
An In-depth Examination of a Connexin 43 Mimetic Peptide in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the multifaceted role of Gap26, a mimetic peptide targeting Connexin 43 (Cx43), in the intricate landscape of cancer cell biology. As our understanding of the tumor microenvironment and intercellular communication deepens, the significance of gap junctions and their constituent connexin proteins has come to the forefront of cancer research. This document provides a comprehensive overview of the current knowledge surrounding Gap26, including its mechanism of action, its impact on key cancer cell behaviors, and detailed experimental protocols to facilitate further investigation.
Introduction: The Dichotomous Role of Connexins in Cancer
Connexins are a family of transmembrane proteins that form gap junctions, facilitating direct intercellular communication, and hemichannels, which allow for communication between the intracellular space and the extracellular environment. This exchange of ions, second messengers, and small metabolites plays a crucial role in maintaining tissue homeostasis.
In the context of cancer, connexins, particularly the ubiquitously expressed Connexin 43 (Cx43), exhibit a paradoxical role, acting as both tumor suppressors and promoters. This duality is contingent on the specific connexin isoform, the cancer type, and the stage of tumor progression. Dysregulation of connexin expression and function is a common feature of many cancers and can influence proliferation, apoptosis, migration, invasion, and resistance to therapy.[1][2]
Gap26 is a synthetic peptide that mimics a sequence on the first extracellular loop of Cx43.[3] It is a valuable tool for studying the role of Cx43, acting as a specific inhibitor of Cx43 hemichannels and, with a longer duration of exposure, gap junction intercellular communication (GJIC).[1][4] This guide will explore the utility of Gap26 as a research tool to dissect the intricate involvement of Cx43 in cancer.
Mechanism of Action of Gap26
Gap26 functions by binding to the extracellular loop of Cx43, leading to a rapid and reversible inhibition of hemichannel opening.[1][4] The inhibition of gap junction channels occurs over a longer time course, suggesting a primary effect on hemichannels.[1] By blocking these channels, Gap26 can modulate the release of signaling molecules like ATP and glutamate (B1630785) from cancer cells, thereby influencing the tumor microenvironment.
Diagram of Gap26 Mechanism of Action
The Role of Gap26 in Modulating Cancer Cell Behavior
While specific quantitative data for Gap26's effects on various cancer cell lines is not extensively available in a consolidated format, studies on Cx43 inhibition provide a strong basis for its potential roles.
Cell Proliferation
The effect of Cx43 on cell proliferation is context-dependent. In some cancers, Cx43 acts as a tumor suppressor by inhibiting proliferation. Therefore, the use of Gap26 in such contexts might be expected to increase proliferation. Conversely, in cancers where Cx43 promotes proliferation, Gap26 could have an inhibitory effect. A study on postnatal neural progenitor cells and glioblastoma cells showed that the gap junction blocker octanol, and to a lesser extent the Cx43-specific blocker Gap27, decreased proliferation.[2]
Table 1: Summary of Expected Effects of Gap26 on Cancer Cell Proliferation (Note: This table is based on the known roles of Cx43 and general gap junction inhibitors. Specific data for Gap26 is limited.)
| Cancer Type | Expected Effect of Cx43 Inhibition by Gap26 on Proliferation | Reference |
| Glioma | Potential Decrease | [2] |
| Breast Cancer | Context-dependent | [5] |
| Lung Cancer | Context-dependent | [5] |
Apoptosis
Cx43 can mediate the transfer of both pro-apoptotic and anti-apoptotic signals between cells. A study on glioblastoma cells suggested that pharmacological inhibition of gap junctions sensitized these cells to temozolomide-induced cell death.[6] Furthermore, in a non-cancer context, Gap26 has been shown to decrease apoptosis by inhibiting the ASK1-JNK/p38 signaling pathway.[7]
Table 2: Summary of Expected Effects of Gap26 on Cancer Cell Apoptosis (Note: This table is based on the known roles of Cx43 and general gap junction inhibitors. Specific data for Gap26 is limited.)
| Cancer Type | Expected Effect of Cx43 Inhibition by Gap26 on Apoptosis | Reference |
| Glioblastoma | Potential Sensitization to Chemo-induced Apoptosis | [6] |
| Various Cancers | Potential Decrease (via ASK1-JNK/p38 inhibition) | [7] |
Migration and Invasion
The role of Cx43 in cell migration and invasion is also complex. In some instances, Cx43 expression is associated with increased invasion, while in others, it is inhibitory. For example, studies on MDA-MB-231 breast cancer cells have shown that these cells have a high migratory capacity.[3][8][9] Inhibition of Cx43 could potentially modulate this behavior.
Table 3: Summary of Expected Effects of Gap26 on Cancer Cell Migration and Invasion (Note: This table is based on the known roles of Cx43 and general gap junction inhibitors. Specific data for Gap26 is limited.)
| Cancer Cell Line | Assay | Expected Effect of Cx43 Inhibition by Gap26 | Reference |
| MDA-MB-231 (Breast) | Wound Healing | Potential Modulation | [3][8][9] |
| A549 (Lung) | Transwell Invasion | Potential Modulation | [10] |
Key Signaling Pathways Potentially Modulated by Gap26
Based on the known interactions of Cx43, Gap26 may influence several critical signaling pathways in cancer.
ASK1-JNK/p38 MAPK Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that leads to the activation of JNK and p38, often in response to cellular stress. This pathway is frequently involved in apoptosis. Studies have indicated that Gap26 can inhibit the activation of the ASK1-JNK/p38 pathway.[7]
Diagram of Gap26 and the ASK1-JNK/p38 Pathway
c-Src Signaling
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Cx43 can interact with and be phosphorylated by c-Src, which can modulate gap junction communication. The specific effect of Gap26 on c-Src signaling in cancer cells requires further investigation.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental in development and is frequently dysregulated in cancer, leading to the accumulation of β-catenin in the nucleus and the transcription of target genes involved in proliferation and survival. Cx43 has been shown to interact with β-catenin. Therefore, Gap26 could potentially influence this pathway, although direct evidence is currently limited.
Experimental Protocols
The following are generalized protocols for key experiments to investigate the role of Gap26 in cancer cell biology. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
General Cell Culture and Treatment with Gap26
-
Cell Culture: Culture cancer cell lines (e.g., U-87 MG for glioma, MDA-MB-231 for breast cancer, A549 for lung cancer) in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Gap26 Preparation: Dissolve lyophilized Gap26 peptide in sterile water or a suitable buffer to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations for treatment.
-
Treatment: When cells reach the desired confluency, replace the culture medium with medium containing various concentrations of Gap26 or a vehicle control. The duration of treatment will depend on the specific assay being performed (e.g., minutes for hemichannel assays, hours to days for proliferation or apoptosis assays).[11][12]
Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After cell attachment, treat the cells with a range of Gap26 concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[13]
Experimental Workflow for Cell Viability Assay
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treatment: Treat cells cultured in 6-well plates with Gap26 for the desired time.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]
Wound Healing (Scratch) Assay for Cell Migration
-
Monolayer Formation: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch: Create a uniform "scratch" or gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing Gap26 or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at various time points thereafter (e.g., every 6-12 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[15][16]
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel) to mimic the extracellular matrix.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium containing Gap26 or a vehicle control.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells in several microscopic fields to quantify invasion.[6][10]
Western Blotting for Signaling Proteins
-
Protein Extraction: Treat cells with Gap26, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-c-Src (Tyr416), total c-Src, β-catenin, p-ASK1, p-JNK, p-p38, and a loading control like β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][17][18]
Conclusion and Future Directions
Gap26 is a powerful tool for elucidating the complex role of Cx43 in cancer. While its primary mechanism of inhibiting Cx43 hemichannels and gap junctions is established, its precise effects on different cancer types and the downstream signaling pathways it modulates are still areas of active investigation. The lack of extensive, publicly available quantitative data on the effects of Gap26 across various cancer cell lines highlights a significant gap in the current literature.
Future research should focus on systematic screening of Gap26 against a panel of cancer cell lines to generate comprehensive quantitative data on its effects on proliferation, apoptosis, and motility. Furthermore, detailed mechanistic studies are required to unravel the specific signaling cascades, such as the c-Src and Wnt/β-catenin pathways, that are modulated by Gap26-mediated Cx43 inhibition. In vivo studies using xenograft models are also crucial to validate the therapeutic potential of targeting Cx43 with peptides like Gap26.[19][20][21][22][23] A deeper understanding of the context-dependent roles of Cx43 and the effects of its inhibition will be instrumental in developing novel therapeutic strategies for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell viability assay selection guide | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 5. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. A narrative review of the migration and invasion features of non-small cell lung cancer cells upon xenobiotic exposure: insights from in vitro studies - Albuquerque - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Lung Cancer Cell Migration and Invasion by Reactive Oxygen Species and Caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cellmolbiol.org [cellmolbiol.org]
- 15. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 16. Live-imaging of Breast Epithelial Cell Migration After the Transient Depletion of TIP60 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Gap 26 in Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gap 26 is a synthetic mimetic peptide corresponding to a sequence within the first extracellular loop of Connexin 43 (Cx43).[1][2][3] It serves as a selective inhibitor of Cx43-based gap junction channels and hemichannels, making it a valuable tool for investigating the roles of intercellular communication in various physiological and pathological processes.[2][4] Aberrant Cx43-mediated communication is implicated in conditions such as cardiac arrhythmias, ischemia-reperfusion injury, and neuroinflammation.[4] this compound has demonstrated neuroprotective and cardioprotective effects in preclinical models by limiting the propagation of toxic signals through gap junctions.[2][4] These application notes provide detailed protocols for in vitro experiments designed to characterize the function and effects of this compound.
Mechanism of Action
This compound functions by binding to the extracellular loop regions of Cx43 hemichannels, leading to their closure within minutes.[5] This primary action inhibits the passage of ions and small molecules, such as ATP and Ca2+, through the hemichannels.[1] At later time points (30 minutes or longer), this compound can disrupt gap junction-mediated cell coupling.[1][5] This occurs as the peptide permeates the intercellular space of the gap junction plaques, causing their disruption and subsequent internalization.[5] The inhibitory effects of this compound are reversible upon washout of the peptide.[4]
Experimental Protocols
Assessment of Gap Junctional Intercellular Communication (GJIC) using Dye Transfer Assay
This protocol is designed to qualitatively and quantitatively assess the effect of this compound on the direct cell-to-cell transfer of a fluorescent dye through gap junctions.
Materials:
-
Cells expressing Connexin 43 (e.g., HeLa-Cx43, primary astrocytes, or cardiomyocytes)
-
Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
This compound peptide
-
Fluorescent dye (e.g., Lucifer Yellow or Calcein AM)
-
Scrape-loading tool (e.g., sterile needle or pipette tip)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a 35 mm culture dish or a multi-well plate and grow to confluence.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 100-300 µM).[3]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours). For control experiments, incubate cells with vehicle-only medium.
-
-
Dye Loading (Scrape-Loading Method):
-
Prepare a solution of the fluorescent dye in PBS (e.g., 1 mg/mL Lucifer Yellow).
-
Wash the cells twice with PBS.
-
Add the dye solution to the cells.
-
Gently make a single scratch across the cell monolayer with a sterile needle or pipette tip.
-
Incubate for 5-10 minutes to allow the dye to enter the scratched cells.
-
-
Dye Transfer:
-
Wash the cells three times with PBS to remove the extracellular dye.
-
Add fresh culture medium to the cells.
-
Incubate for 30-60 minutes to allow the dye to transfer to adjacent cells through gap junctions.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the dye spread from the scrape line.
-
Quantify the extent of dye transfer by measuring the distance of dye migration from the scrape line or by counting the number of fluorescent cells adjacent to the scrape line.
-
Compare the dye transfer in this compound-treated cells to the control cells. A reduction in dye spread indicates inhibition of GJIC.
-
Evaluation of Hemichannel Activity using ATP Release Assay
This protocol measures the release of ATP from cells through Cx43 hemichannels and the inhibitory effect of this compound.
Materials:
-
Cells expressing Connexin 43
-
Standard cell culture medium
-
Low Ca2+ solution to induce hemichannel opening
-
This compound peptide
-
ATP bioluminescence assay kit (e.g., luciferin-luciferase based)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluence.
-
This compound Pre-treatment:
-
Prepare this compound in a low Ca2+ solution at the desired concentration (e.g., 100-300 µM).
-
Wash the cells with the low Ca2+ solution.
-
Add the this compound-containing low Ca2+ solution to the cells.
-
Incubate for 5-10 minutes. For control experiments, use a low Ca2+ solution without this compound.
-
-
Measurement of ATP Release:
-
Collect the extracellular medium from each well.
-
Use a commercially available ATP bioluminescence assay kit to measure the ATP concentration in the collected medium according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the concentration of ATP released from the cells.
-
Compare the ATP release in this compound-treated cells to the control cells. A decrease in ATP concentration indicates inhibition of hemichannel activity.
-
Analysis of Intracellular Calcium Signaling
This protocol assesses the effect of this compound on intracellular calcium dynamics, which can be influenced by ATP release through hemichannels and subsequent purinergic receptor activation.
Materials:
-
Cells expressing Connexin 43
-
Standard cell culture medium
-
This compound peptide
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microscope with time-lapse imaging capabilities or a plate reader with fluorescence detection
Protocol:
-
Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Wash the cells with HBSS.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove the extracellular dye.
-
-
This compound Treatment and Imaging:
-
Place the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Start recording the baseline fluorescence.
-
Apply a stimulus that is known to induce calcium waves (e.g., mechanical stimulation or a chemical agonist).
-
After observing the initial calcium response, perfuse the cells with a solution containing this compound (e.g., 100-300 µM) and repeat the stimulation.
-
-
Data Analysis:
-
Measure the changes in fluorescence intensity over time.
-
Quantify parameters of the calcium signal, such as amplitude, frequency, and duration of the calcium transients.
-
Compare the calcium signaling profiles before and after the application of this compound.
-
Data Presentation
Table 1: Summary of Quantitative Data for this compound Effects
| Parameter | Assay | Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| GJIC Inhibition | Dye Transfer | HeLa-Cx43 | 160 µM | 30 min | Inhibition of electrical coupling | [1] |
| Hemichannel Current | Electrophysiology | HeLa-Cx43 | 160 µM | < 5 min | Inhibition of hemichannel currents | [1] |
| ATP Release | Bioluminescence | RBE4, SV-ARBEC, ECV304 | 0.25 mg/mL | 30 min | Abolished InsP3-triggered ATP release | [3] |
| Rhythmic Contractions | Artery Contraction | Rabbit superior mesenteric arteries | IC50 = 28.4 µM | N/A | Reduction in rhythmic responses | [3] |
| Cx43 HC Unitary Currents | Voltage Clamp | HeLa-Cx43 | 160 µM | 30 min | Reduction of unitary events | [6] |
| Ca2+-potentiated HC activity | Voltage Clamp | Cardiomyocytes | 160 µM | 5 min | Strong inhibition | [6] |
Mandatory Visualizations
References
- 1. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-formyl-ctp.com [5-formyl-ctp.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mito-egfp-probe.com [mito-egfp-probe.com]
- 5. researchgate.net [researchgate.net]
- 6. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Working Concentration of Gap 26: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 26 is a synthetic mimetic peptide corresponding to a specific sequence (residues 63-75; VCYDKSFPISHVR) within the first extracellular loop of Connexin 43 (Cx43).[1][2] It serves as a selective inhibitor of Cx43-containing channels. The primary and rapid effect of this compound is the inhibition of Cx43 hemichannels, which are conduits for communication between the intracellular and extracellular environments. With more prolonged exposure, typically 30 minutes or longer, this compound also inhibits gap junctional intercellular communication (GJIC) by interfering with the docking of connexons from adjacent cells.[2][3][4] This targeted action on Cx43 makes this compound a valuable tool in studying the physiological and pathological roles of this ubiquitously expressed protein in contexts such as cardiac function, neuroinflammation, and cancer.[5] The reversible nature of its inhibitory effects further enhances its utility in experimental settings.[5]
These application notes provide a comprehensive guide to determining the optimal working concentration of this compound for your specific research needs. Included are summaries of effective concentrations from various studies, detailed protocols for key functional assays, and diagrams of relevant signaling pathways.
Data Presentation: Determining the Optimal Working Concentration
The optimal working concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the desired outcome (i.e., inhibition of hemichannels vs. gap junctions). The following table summarizes quantitative data from various studies to guide the selection of an appropriate concentration range for your experiments.
| Cell Type | Assay | Effective Concentration | IC50 | Notes |
| HeLa cells expressing Cx43 | Electrophysiology (Hemichannel Currents) | Not specified | Not specified | Inhibition observed in less than 5 minutes.[2][3] |
| HeLa cells expressing Cx43 | Electrophysiology (Gap Junction Coupling) | Not specified | Not specified | Inhibition observed after 30 minutes of exposure.[2][3] |
| Rabbit superior mesenteric arteries | Contractile Activity | 100-300 μM | 28.4 ± 3.4 μM | Dose-dependently reduced rhythmic responses.[1] |
| RBE4, SV-ARBEC, and ECV304 cell lines | ATP Release | 0.25 mg/mL | Not specified | Reduced wave size and completely abolished InsP3-triggered ATP response after 30 minutes.[1] |
| RLE-6TN (rat alveolar type II epithelial cells) | Dye-coupling assay, Western Blot | 150 μM | Not specified | Weakened GJ-mediated intercellular communication and decreased ROS production.[6] |
| RAW 264.7 (macrophage-like cells) | Dye Uptake (Lucifer Yellow) | 100 μM | Not specified | Used to assess macrophage hemichannel activity.[7] |
Experimental Protocols
Cell Viability Assay (CCK-8)
Before conducting functional assays, it is crucial to determine the cytotoxic concentration of this compound on your specific cell line to ensure that the observed effects are not due to cell death. The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive method for this purpose.
Principle: The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of viable cells.
Materials:
-
This compound peptide
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Seed 100 μL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 10 μM, 50 μM, 100 μM, 200 μM, 400 μM). Include a vehicle control (medium without this compound).
-
Remove the old medium from the wells and add 100 μL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Measure the absorbance at 450 nm using a microplate reader.[8][9][10][11]
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot cell viability against the concentration of this compound to determine the concentration at which it does not induce significant cytotoxicity.
Dye Transfer Assay (Scrape Loading)
This assay is a straightforward method to assess gap junctional intercellular communication (GJIC). It involves creating a wound in a confluent cell monolayer and introducing a fluorescent dye that can pass through gap junctions to neighboring cells.
Principle: A fluorescent dye, such as Lucifer Yellow (MW ~457 Da), is introduced into cells along a scrape line. The dye then diffuses into adjacent, coupled cells through functional gap junctions. The extent of dye transfer is a measure of GJIC. A larger, gap junction-impermeable dye like Texas Red-Dextran can be co-loaded to identify the initially loaded cells.
Materials:
-
This compound peptide
-
Confluent cell monolayers on coverslips or in multi-well plates
-
Lucifer Yellow CH, lithium salt (e.g., 2.5 mg/mL in PBS)[12]
-
Texas Red-Dextran (optional, as a control)
-
Phosphate-Buffered Saline (PBS)
-
Surgical scalpel or needle
-
Fluorescence microscope
Protocol:
-
Culture cells to full confluency.
-
Pre-incubate the cells with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 30 minutes to several hours).
-
Gently wash the cells twice with PBS.[12]
-
Add the Lucifer Yellow solution to the cells.
-
Make a clean, straight scrape across the cell monolayer with a scalpel blade or needle.[12]
-
Incubate for 5-10 minutes at room temperature to allow dye loading and transfer.[12]
-
Wash the cells three to four times with PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde (optional, depending on the experimental setup).
-
Visualize and capture images using a fluorescence microscope.
Data Analysis:
-
Quantify the area of dye transfer from the scrape line using image analysis software (e.g., ImageJ).
-
Compare the dye transfer distance or area in this compound-treated cells to that in control cells. A significant reduction indicates inhibition of GJIC.
ATP Release Assay
This assay measures the release of ATP from cells into the extracellular medium, a process that can be mediated by Cx43 hemichannels.
Principle: Extracellular ATP is measured using a luciferin-luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in light emission that is proportional to the ATP concentration.
Materials:
-
This compound peptide
-
Your cell line of interest cultured in multi-well plates
-
ATP assay kit (luciferin-luciferase-based)
-
Luminometer
Protocol:
-
Seed cells in a white, opaque-walled multi-well plate suitable for luminescence measurements.
-
Culture the cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a short duration (e.g., 5-30 minutes) to primarily assess hemichannel function.
-
Induce ATP release using a stimulus known to open hemichannels (e.g., low extracellular Ca2+ solution or mechanical stimulation).
-
Collect a sample of the extracellular medium.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.[13]
-
Add the assay reagent to the collected medium.
-
Immediately measure the luminescence using a luminometer.[13]
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the concentration of ATP in the experimental samples based on the standard curve.
-
Compare the amount of ATP released from this compound-treated cells to that from control cells.
Dual Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct and quantitative measure of gap junctional conductance between two coupled cells.
Principle: Two adjacent cells are simultaneously patched with microelectrodes. A voltage step is applied to one cell (the "driver" cell), and the resulting current that flows into the second cell (the "follower" cell) through gap junctions is measured. This allows for the calculation of junctional conductance.
Materials:
-
This compound peptide
-
Paired cells suitable for patch-clamping
-
Patch-clamp setup (amplifier, micromanipulators, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Appropriate intracellular and extracellular solutions
Protocol:
-
Identify a pair of coupled cells for recording.
-
Establish a dual whole-cell patch-clamp configuration, one pipette on each cell.
-
Hold both cells at the same membrane potential (e.g., -40 mV).[14]
-
Apply a series of voltage pulses to the driver cell and record the junctional current in the follower cell.
-
Calculate the initial junctional conductance (Gj) using the formula: Gj = Ij / (Vdriver - Vfollower), where Ij is the junctional current and V is the membrane potential.
-
Perfuse the cells with an extracellular solution containing the desired concentration of this compound.
-
Continuously monitor the junctional current over time (e.g., 30-60 minutes).
-
After the incubation period, measure the final junctional conductance.
Data Analysis:
-
Plot the junctional conductance as a function of time to observe the inhibitory effect of this compound.
-
Compare the final junctional conductance to the initial conductance to quantify the degree of inhibition.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on Cx43 channels.
Caption: Workflow for the Scrape Loading/Dye Transfer Assay.
Caption: this compound inhibits the Cx43-mediated ASK1-JNK/p38 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ptglab.com [ptglab.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Effective Inhibition of Connexin 43 Channels with Gap 26
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gap 26 is a mimetic peptide corresponding to a sequence in the first extracellular loop of connexin 43 (Cx43)[1][2]. It is widely utilized as a reversible inhibitor of channels formed by this protein.[1] Connexin proteins assemble into hexameric structures known as hemichannels (or connexons) in the plasma membrane. These hemichannels can function independently or dock with hemichannels from an adjacent cell to form gap junction channels, which facilitate direct intercellular communication.[1][3][4] this compound has been shown to block both Cx43 hemichannels and gap junction channels, though with different kinetics.[1][3][4] Understanding the appropriate treatment duration and concentration of this compound is critical for designing experiments that effectively and selectively target these channels. These application notes provide a comprehensive guide to the use of this compound for the effective inhibition of Cx43 channels.
Mechanism of Action
This compound, with the amino acid sequence VCYDKSFPISHVR, mimics a portion of the first extracellular loop of Cx43.[5] It is believed to bind to this extracellular domain, leading to channel closure.[3][4] A key finding is the differential kinetics of inhibition between hemichannels and gap junctions. The inhibition of Cx43 hemichannels by this compound is a rapid process, occurring within minutes of application.[1][6] In contrast, the inhibition of gap junctional communication is a slower process, typically requiring 30 minutes or longer.[1][3][4] This temporal difference allows for the selective targeting of hemichannels over gap junctions with shorter treatment durations.
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations of this compound for the inhibition of Cx43 hemichannels and gap junctions as reported in various studies.
Table 1: Effective Concentrations and Treatment Durations for Cx43 Hemichannel Inhibition
| Cell Type | Concentration | Treatment Duration | Assay | Outcome | Reference |
| HeLa cells expressing Cx43 | Not Specified | < 5 min | Electrophysiology (hemichannel currents) | Inhibition of hemichannel currents | [1] |
| HeLa-Cx43 cells | 250 µM | 10 min | Electrophysiology (unitary currents) | Time-dependent decrease in unitary current | [6] |
| Isolated pig ventricular cardiomyocytes | 160 µM | 5 min | Electrophysiology (unitary currents) | Reduction of Ca2+-mediated enhancement of unitary current activity | [6] |
| RBE4, SV-ARBEC, ECV304 cells | 0.25 mg/mL | 30 min | ATP release assay | Complete abolishment of InsP3-triggered ATP release | [2] |
| Endothelial cells | Not Specified | Not Specified | ATP release assay | Inhibition of IP3-induced ATP release |
Table 2: Effective Concentrations and Treatment Durations for Cx43 Gap Junction Inhibition
| Cell Type | Concentration | Treatment Duration | Assay | Outcome | Reference |
| HeLa cell pairs expressing Cx43 | Not Specified | 30 min | Electrophysiology (electrical coupling) | Inhibition of electrical coupling | [1] |
| HeLa cell pairs expressing Cx43 | Not Specified | 30-40 min | Electrophysiology (gap junction conductance) | Complete inhibition of cell-to-cell coupling | [7] |
| Neonatal cardiomyocytes | Not Specified | 48 h | Flow cytometry (EV transfer) | Blockade of Cx43 gap junctions | [7] |
| Rabbit superior mesenteric arteries | 100-300 µM (IC50 = 28.4 ± 3.4 µM) | Not Specified | Rhythmic contraction assay | Dose-dependent reduction of rhythmic responses | [2] |
| Cirrhotic rats (in vivo) | 1 µg/kg/day | 8 weeks | Electrocardiogram | Not Specified | [8] |
Experimental Protocols
Protocol 1: Inhibition of Cx43 Hemichannels in Cell Culture
This protocol is designed for the rapid inhibition of Cx43 hemichannels in cultured cells, suitable for assays such as ATP release or dye uptake.
Materials:
-
Cells expressing Cx43
-
Cell culture medium
-
This compound peptide
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., ATP measurement kit, fluorescent dye)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and culture until they reach the desired confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). The final concentration for hemichannel inhibition typically ranges from 160 µM to 250 µM.[6]
-
Treatment:
-
Assay Performance: Perform the desired assay (e.g., ATP release, dye uptake) according to the specific protocol.
-
Data Analysis: Quantify the results and compare the this compound-treated group to the vehicle control.
Protocol 2: Inhibition of Cx43 Gap Junctions in Cell Culture
This protocol is designed for the inhibition of gap junctional intercellular communication (GJIC), which requires a longer incubation period with this compound.
Materials:
-
Cells expressing Cx43
-
Cell culture medium
-
This compound peptide
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., calcein-AM, Lucifer yellow)
Procedure:
-
Cell Culture: Plate cells at a density that promotes cell-to-cell contact and the formation of gap junctions.
-
Preparation of this compound: Prepare a stock solution of this compound as described in Protocol 1.
-
Treatment: Pre-incubate the cells with this compound at the desired concentration for at least 30-40 minutes to ensure the inhibition of gap junctions.[1][7] For longer-term studies, treatment can be extended to 24-48 hours.[7]
-
Assay Performance: Perform a GJIC assay, such as scrape-loading dye transfer or fluorescence recovery after photobleaching (FRAP).
-
Data Analysis: Quantify the extent of dye transfer or fluorescence recovery and compare the this compound-treated group to the vehicle control.
Protocol 3: Electrophysiological Measurement of Channel Inhibition
This protocol outlines the use of patch-clamp electrophysiology to measure the inhibition of Cx43 hemichannel and gap junction currents.
Materials:
-
Patch-clamp setup
-
Glass micropipettes
-
External and internal recording solutions
-
Cells expressing Cx43
-
This compound peptide
Procedure:
-
Cell Preparation: Prepare cells for patch-clamp recording.
-
Hemichannel Current Recording:
-
Gap Junction Current Recording:
-
Establish a dual whole-cell patch-clamp configuration on a pair of coupled cells.
-
Apply a voltage step to one cell and record the junctional current in the other cell.
-
Perfuse the cell pair with a solution containing this compound.
-
Monitor the junctional conductance over a period of 30-40 minutes to observe the slower inhibition of gap junction channels.[1][9]
-
-
Data Analysis: Analyze the current traces to determine the extent and time course of inhibition.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on Cx43 hemichannels and gap junctions.
Experimental Workflow for Hemichannel Inhibition Assay
Caption: Workflow for assessing Cx43 hemichannel inhibition by this compound.
Logical Relationship of Treatment Duration and Target Selectivity
Caption: Relationship between this compound treatment duration and target selectivity.
References
- 1. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Gap 26 in In Vivo Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gap 26 is a synthetic mimetic peptide derived from the first extracellular loop of Connexin 43 (Cx43), a protein crucial for the formation of gap junctions and hemichannels. It is widely utilized as a selective, reversible inhibitor of Cx43 hemichannels, and with prolonged exposure, it can also inhibit gap junction channels. Under pathological conditions such as ischemia-reperfusion injury, the opening of Cx43 hemichannels is implicated in the propagation of cell death and inflammation. By blocking these channels, this compound has shown significant therapeutic potential in various preclinical animal models, particularly in cardioprotection and neuroprotection.
These application notes provide a comprehensive guide to the in vivo use of this compound, covering its mechanism of action, detailed experimental protocols, and expected outcomes based on published research.
Mechanism of Action
This compound (sequence: VCYDKSFPISHVR) corresponds to residues 63-75 of human Connexin 43. Its primary mechanism of action is the targeted blockade of Cx43 hemichannels.[1] Under physiological conditions, these channels are typically closed. However, during cellular stress, such as ischemia, they can open, leading to the release of ATP and glutamate, ion dysregulation, and subsequent inflammatory cascades and cell death.[2] this compound binds to the extracellular loop of Cx43, preventing the channel from opening.[3] While its immediate effect is on hemichannels (within minutes), longer exposure (30 minutes or more) can lead to the inhibition of gap junctional intercellular communication, which may also contribute to its protective effects by preventing the spread of injury signals to adjacent cells.[1]
Signaling Pathway of this compound in Ischemia-Reperfusion Injury
The protective effects of this compound are mediated through the modulation of several downstream signaling pathways. In the context of ischemia-reperfusion (I/R) injury, blocking Cx43 hemichannels with this compound can prevent ATP release, which in turn reduces the activation of the NLRP3 inflammasome and subsequent inflammatory cytokine production. Additionally, it has been shown to impact oxidative stress pathways like the ASK1-JNK/p38 MAPK cascade.
Data Presentation
The following tables summarize the quantitative effects of this compound administration in various in vivo animal models.
Table 1: Cardioprotective Effects of this compound in Rat Myocardial Ischemia-Reperfusion (I/R) Injury Model
| Parameter | Control (I/R) | This compound Treatment | Percent Change | Reference |
| Myocardial Infarct Size (% of Area at Risk) | ||||
| - Pre-ischemia administration | ~50% | ~26% | ↓ 48% | [4] |
| - Post-ischemia administration | ~50% | ~22.5% | ↓ 55% | [4] |
| - Bolus IV (pre-ligation) | ~60% | ~16.3% | ↓ 72.9% | [5] |
| - Bolus IV (pre-reperfusion) | ~60% | ~28.6% | ↓ 52.4% | [5] |
| Myocardial Perfused Zone (% increase) | Baseline | |||
| - Bolus IV (pre-ligation) | 28.0% | ↑ 28.0% | [5] | |
| - Bolus IV (pre-reperfusion) | 11.2% | ↑ 11.2% | [5] | |
| Myocardial Perfusate Flow (% increase) | Baseline | |||
| - Pre-ischemia administration | 37% | ↑ 37% | [4] | |
| - During ischemia administration | 32% | ↑ 32% | [4] |
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound
| Animal Model | Parameter | Control | This compound Treatment | Percent Change | Reference |
| Aged Mice (Postoperative Cognitive Dysfunction) | Hippocampal IL-1β mRNA | Increased | Reduced | ↓ | [3] |
| Hippocampal TNF-α mRNA | Increased | Reduced | ↓ | [3] | |
| Cognitive Score (Morris Water Maze) | Impaired | Improved | ↑ | [3] | |
| Neonatal Rats (Hyperoxia-induced Lung Injury) | Lung ROS Production | Increased | Decreased | ↓ | [6] |
| Apoptosis Index | Increased | Decreased | ↓ | [6] | |
| Rats (Cirrhotic Cardiomyopathy) | QTc Interval | Prolonged | Reduced | ↓ | [4] |
| Malondialdehyde (MDA) Levels | Elevated | Reduced | ↓ | [4] |
Experimental Protocols
Protocol 1: Myocardial Ischemia-Reperfusion Injury Model in Rats
This protocol details the application of this compound in a well-established rat model of myocardial infarction induced by temporary ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
This compound peptide
-
Scrambled this compound peptide (as negative control)
-
Sterile, pyrogen-free saline or water for injection
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., sodium pentobarbital, 40 mg/kg, IP)
-
Rodent ventilator
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
ECG monitoring equipment
Peptide Preparation:
-
Reconstitute lyophilized this compound and scrambled this compound peptides in sterile saline or water to a stock concentration (e.g., 1-2 mg/mL). The solubility in water is reported to be >2 mg/ml.[7]
-
Vortex briefly to dissolve. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the final desired concentration for injection.
Surgical Procedure (LAD Ligation):
-
Anesthetize the rat (e.g., sodium pentobarbital, 40 mg/kg, IP) and confirm the depth of anesthesia.
-
Intubate the trachea and connect the animal to a rodent ventilator.
-
Perform a left thoracotomy in the fourth intercostal space to expose the heart.
-
Gently make a pericardiotomy to visualize the left atrium and the LAD coronary artery.
-
Pass a 6-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin.
-
A small piece of polyethylene (B3416737) tubing can be placed over the artery to secure the ligature without damaging the vessel.
This compound Administration (Intravenous Bolus):
-
Timing Option A (Pre-Ischemia Treatment): 10 minutes prior to LAD ligation, administer a bolus injection of this compound solution via the tail vein or femoral vein.
-
Timing Option B (Pre-Reperfusion Treatment): 10 minutes prior to the release of the LAD ligature, administer the this compound bolus injection.
-
Dosage: While specific mg/kg doses are not consistently reported for this model, a study in neonatal rats used 50 µg/kg/day.[6] For bolus injections in adult rats, a dose-response study is recommended, starting with a similar range and escalating. A concentration of 300 µM has been used in other in vivo models.[8]
-
Control Groups: Administer an equivalent volume of vehicle (saline) or scrambled this compound peptide to control animals following the same timing protocol.
Ischemia and Reperfusion:
-
Induce ischemia by tightening the suture around the LAD artery. Successful occlusion is often confirmed by blanching of the myocardial tissue and changes on the ECG.
-
Maintain the ischemic period for a duration of 30-40 minutes.[5]
-
Initiate reperfusion by releasing the ligature.
-
Continue reperfusion for the desired period, typically ranging from 2 hours to 3 days, depending on the study endpoints.[5]
Endpoint Analysis:
-
At the end of the reperfusion period, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk (AAR).
-
Excise the heart, freeze it, and slice the ventricles.
-
Incubate the slices in 1% triphenyltetrazolium (B181601) chloride (TTC) solution to differentiate between viable (red) and infarcted (white) tissue.
-
Quantify the infarct size as a percentage of the AAR using image analysis software.
Experimental Workflow: Myocardial I/R Model
Protocol 2: Intraperitoneal (IP) Administration for Neuroinflammation Models
This protocol provides a general guideline for IP administration of this compound, which can be adapted for studies on neuroinflammation or other systemic inflammatory conditions.
Materials:
-
This compound peptide and scrambled control
-
Sterile, pyrogen-free saline
-
Mice or rats
-
Appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)
-
1 mL syringes
Procedure:
-
Peptide Preparation: Prepare this compound and scrambled peptide solutions in sterile saline as described in Protocol 1.
-
Animal Restraint: Manually restrain the mouse or rat, ensuring a firm but gentle grip. For rats, a two-person technique or wrapping in a towel may be necessary.
-
Injection Site: Position the animal on its back with the head tilted slightly downward. This allows the abdominal organs to shift cranially. The target injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger. If no fluid or blood enters the syringe, you are correctly positioned in the peritoneal cavity. If fluid (e.g., urine, intestinal contents) or blood is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the desired volume. The maximum recommended IP injection volume is typically <10 ml/kg for rats and mice.[9]
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of distress.
Conclusion
This compound is a valuable research tool for investigating the role of Connexin 43 hemichannels in various pathologies in vivo. Its demonstrated efficacy in reducing ischemia-reperfusion injury and inflammation makes it a promising candidate for therapeutic development. The protocols and data provided herein offer a solid foundation for researchers to design and execute robust in vivo experiments. As with any experimental agent, it is crucial to include appropriate controls, such as a scrambled peptide, and to perform dose-response studies to determine the optimal concentration for a specific animal model and disease state.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Connexin 43 signalling and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Ischemia reperfusion myocardium injuries in type 2 diabetic rats: Effects of ketamine and insulin on LC3-II and mTOR expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Gap 26 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 26 is a synthetic mimetic peptide corresponding to a sequence within the first extracellular loop of Connexin 43 (Cx43), a ubiquitous protein forming gap junctions and hemichannels.[1] It is widely used as a selective inhibitor of Cx43-mediated intercellular communication and hemichannel activity.[1][2] These application notes provide detailed protocols for assessing the efficacy of this compound in experimental settings, focusing on key functional assays.
This compound primarily targets the Cx43 protein, which is crucial for direct cell-to-cell communication (gap junctions) and paracrine signaling (hemichannels). Its inhibitory action has been demonstrated to be time and concentration-dependent. Electrophysiological studies on HeLa cells expressing Cx43 have shown that this compound inhibits hemichannel currents within minutes of application, while the inhibition of gap junctional coupling occurs over a longer period, typically around 30 minutes.[1][3] This suggests a primary and more direct effect on the more accessible hemichannels.[1][3]
Mechanism of Action of this compound
This compound competitively interferes with the proper docking of connexons (hemichannels) from adjacent cells, thereby blocking the formation and function of gap junction channels. Additionally, it directly interacts with Cx43 hemichannels, leading to their closure and inhibiting the release of signaling molecules like ATP into the extracellular space.
Figure 1: Mechanism of this compound action on Cx43 hemichannels and gap junctions.
Quantitative Data Summary
The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) and the time course of its effects. The following tables summarize key quantitative data from various studies.
| Parameter | Cell Type/System | Value | Reference |
| IC50 | Rabbit Arterial Smooth Muscle | 28.4 µM | |
| EC50 (Chronotropic Response) | Cirrhotic Rat Atria (Isoproterenol-stimulated) | Log EC50 changed from 8.78 to 9.83 with this compound treatment | [4] |
| Parameter | Target | Cell Type | Time Course | Reference |
| Inhibition | Cx43 Hemichannel Currents | HeLa cells expressing Cx43 | < 5 minutes | [1][3] |
| Inhibition | Electrical Coupling (Gap Junctions) | HeLa cells expressing Cx43 | ~30 minutes | [1][3] |
| Reversibility | Hemichannel Inhibition | HeLa cells expressing Cx43 | On/off response within ~2.6 minutes | [5] |
| Reversibility | Gap Junction Inhibition | HeLa cells expressing Cx43 | Barely reversible | [6] |
Experimental Protocols
Scrape Loading and Dye Transfer (SL/DT) Assay
This assay provides a qualitative and quantitative assessment of gap junctional intercellular communication (GJIC).
Figure 2: Experimental workflow for the Scrape Loading and Dye Transfer assay.
Protocol:
-
Cell Culture: Plate cells to achieve a confluent monolayer on coverslips or in culture dishes.
-
Pre-treatment with this compound: Incubate the cells with the desired concentration of this compound (or vehicle control) for the appropriate duration (e.g., 30-60 minutes for gap junction inhibition).
-
Washing: Gently wash the cell monolayer twice with phosphate-buffered saline (PBS) containing Ca2+ and Mg2+.[7]
-
Dye Loading: Add a solution of a gap junction-permeable fluorescent dye, such as 0.1% Lucifer Yellow in PBS, to the cells.
-
Scraping: Using a sterile scalpel blade or a 26G needle, make a clean scrape across the cell monolayer.[8] This allows the cells along the scrape line to take up the dye.
-
Incubation for Loading: Incubate the cells with the dye for 1-5 minutes at room temperature.
-
Washing: Aspirate the dye solution and wash the monolayer three times with PBS to remove extracellular dye.
-
Dye Transfer: Add pre-warmed complete culture medium back to the cells and incubate for an additional 2-8 minutes to allow for the transfer of the dye to adjacent, non-scraped cells through gap junctions.[5]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.
-
Imaging: Mount the coverslips and visualize the dye transfer using a fluorescence microscope.
-
Quantification: The extent of GJIC can be quantified by measuring the distance the dye has traveled from the scrape line or by measuring the fluorescent area.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through single hemichannels or entire gap junctions.
Figure 3: Experimental workflow for whole-cell patch-clamp recording.
Protocol (Whole-Cell Configuration for Hemichannel Currents):
-
Cell Preparation: Plate cells expressing Cx43 at a low density to allow for the recording of individual, non-junctional cells.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[9][10]
-
Solutions: Use an extracellular solution (bath solution) and an intracellular solution (pipette solution) with appropriate ionic compositions. To elicit hemichannel currents, a low Ca2+ extracellular solution is often used.
-
Giga-seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[11]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -40 mV) and apply voltage steps or ramps to elicit channel opening. Record the resulting currents.
-
Application of this compound: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition and Analysis: Continuously record the currents and observe the inhibitory effect of this compound. Analyze the current-voltage relationship to determine changes in conductance and channel gating properties.
ATP Release Assay
This assay measures the release of ATP from cells, a process often mediated by Cx43 hemichannels.
Figure 4: Experimental workflow for the Luciferin-Luciferase ATP release assay.
Protocol (Luciferin-Luciferase Assay):
-
Cell Culture: Plate cells in a multi-well format (e.g., 96-well plate).
-
Pre-treatment: Incubate cells with various concentrations of this compound or a vehicle control for the desired time.
-
Stimulation: Induce ATP release by stimulating the cells. Common methods include mechanical stimulation, exposure to a low-calcium buffer, or treatment with specific agonists.
-
Sample Collection: Carefully collect the cell culture supernatant at different time points after stimulation.
-
ATP Measurement:
-
Prepare a luciferin-luciferase reagent according to the manufacturer's instructions.[12]
-
Add the reagent to the collected supernatant samples.
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the amount of ATP released from the cells.
-
Data Analysis: Compare the ATP concentrations in the supernatants from this compound-treated cells to the control cells to determine the inhibitory effect of this compound on ATP release.
Conclusion
The methods described in these application notes provide a robust framework for assessing the efficacy of this compound as an inhibitor of Connexin 43. By employing a combination of dye transfer assays, electrophysiological recordings, and ATP release measurements, researchers can obtain a comprehensive understanding of the functional consequences of this compound treatment on both gap junctional intercellular communication and hemichannel activity. The provided protocols and quantitative data serve as a valuable resource for designing and interpreting experiments aimed at elucidating the role of Cx43 in various physiological and pathological processes.
References
- 1. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Critical Role of Gap Junction Coupled KATP Channel Activity for Regulated Insulin Secretion | PLOS Biology [journals.plos.org]
- 4. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astrocytes connect specific brain regions through plastic gap junctional networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Astrocytic Gap Junctions Contribute to Aberrant Neuronal Synchronization in a Mouse Model of MeCP2 Duplication Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Gap 26 Delivery Methods for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 26 is a mimetic peptide corresponding to a sequence in the first extracellular loop of Connexin 43 (Cx43), a protein crucial for the formation of gap junctions and hemichannels.[1] By selectively blocking Cx43 hemichannels, this compound has emerged as a valuable tool in in vivo research to investigate the role of these channels in various physiological and pathological processes.[1][2] Aberrant opening of Cx43 hemichannels is implicated in numerous conditions, including ischemia-reperfusion injury, neuroinflammation, and chronic pain, by allowing the unregulated passage of ions and small molecules between the cytoplasm and the extracellular space.[3][4] The targeted inhibition of these channels by this compound presents a promising therapeutic strategy.
This document provides detailed application notes and protocols for the in vivo delivery of this compound, summarizing key quantitative data and outlining experimental methodologies. It is intended to serve as a comprehensive resource for researchers employing this compound in their animal models.
Mechanism of Action
This compound acts as a selective inhibitor of Connexin 43 (Cx43) hemichannels.[1] Under pathological conditions such as oxidative stress, Cx43 hemichannels can open, leading to the release of signaling molecules like ATP and glutamate, and an influx of ions such as Ca2+, contributing to cellular damage and inflammation.[3] this compound binds to the extracellular loop of Cx43, preventing the opening of the hemichannel and thereby mitigating these detrimental effects.[1] This targeted action allows for the investigation of Cx43 hemichannel-specific roles in disease processes.
Signaling Pathways
The inhibition of Cx43 hemichannels by this compound can modulate several downstream signaling pathways implicated in cellular stress and inflammation. One of the key pathways affected is the Apoptosis Signal-regulating Kinase 1 (ASK1) - c-Jun N-terminal Kinase (JNK)/p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[5] Oxidative stress can activate this pathway, leading to apoptosis. By blocking the hemichannels, this compound can reduce oxidative stress and subsequently inhibit the activation of the ASK1-JNK/p38 cascade.[5]
In Vivo Delivery Methods
Several methods can be employed for the in vivo administration of this compound, with the choice of method depending on the research question, the target tissue, and the desired duration of action.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common and relatively simple method for systemic administration.
Experimental Protocol:
-
Animal Model: Neonatal Sprague Dawley rats (or other appropriate rodent models).[5]
-
Dosage: 50 µg/kg body weight.[5]
-
Vehicle: Sterile saline.
-
Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution.
-
Administration: Administer once daily via intraperitoneal injection.[5] The volume of injection should be appropriate for the size of the animal (e.g., typically 10 ml/kg for rats).
-
Duration: The duration of treatment will depend on the specific experimental design. In studies of bronchopulmonary dysplasia, treatment has been administered from postnatal day 1 to 14.[5]
Intravenous (IV) Injection
Intravenous injection allows for rapid and complete systemic bioavailability.
Experimental Protocol:
-
Animal Model: Adult rats (e.g., Sprague-Dawley) are commonly used.
-
Dosage: A bolus injection of a specific dose can be administered. While exact dosages can vary, studies have shown efficacy with single low-dose injections.
-
Vehicle: Sterile saline is a suitable vehicle.
-
Preparation: Dissolve this compound in sterile saline.
-
Administration: Administer as a bolus injection into a tail vein. The injection should be given slowly. In a study on myocardial ischemia-reperfusion injury, this compound was administered as a bolus intravenous injection 10 minutes before ligation of the coronary artery or 10 minutes before reperfusion.
-
Procedure:
-
Warm the animal's tail to dilate the veins.
-
Secure the animal in a restraint device.
-
Clean the tail with an appropriate antiseptic.
-
Insert a small gauge needle (e.g., 27-30G) into one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Intracerebroventricular (ICV) Injection
For studies targeting the central nervous system, direct administration into the cerebral ventricles can bypass the blood-brain barrier. While specific protocols for this compound are not widely published, the following is a general guideline based on ICV delivery of other peptides.
Experimental Protocol:
-
Animal Model: Mice or rats.
-
Dosage: The dosage needs to be optimized for the specific application and animal model.
-
Vehicle: Artificial cerebrospinal fluid (aCSF) is the recommended vehicle.
-
Preparation: Dissolve this compound in sterile aCSF.
-
Administration:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the target ventricle (e.g., lateral ventricle).
-
Slowly infuse the this compound solution into the ventricle using a Hamilton syringe connected to an infusion pump.
-
After infusion, leave the needle in place for a few minutes to prevent backflow.
-
Withdraw the needle, suture the incision, and provide post-operative care.
-
Continuous Infusion via Osmotic Pump
For long-term, continuous delivery of this compound, subcutaneous implantation of an osmotic pump is an effective method. This is particularly useful for maintaining stable plasma concentrations of peptides with short half-lives.[6][7][8]
Experimental Protocol:
-
Animal Model: Mice or rats.
-
Dosage and Concentration: The concentration of the this compound solution and the pumping rate of the osmotic pump will determine the daily dosage. These parameters must be calculated based on the desired dose and the specific model of the osmotic pump.
-
Vehicle: Sterile saline or artificial cerebrospinal fluid (for central delivery). The stability of this compound in the vehicle at 37°C for the duration of the experiment should be confirmed.
-
Pump Preparation and Implantation:
-
Under sterile conditions, fill the osmotic pump with the prepared this compound solution according to the manufacturer's instructions.
-
Anesthetize the animal.
-
For subcutaneous delivery, make a small incision in the skin on the back of the animal and create a subcutaneous pocket.
-
Insert the filled osmotic pump into the pocket and suture the incision.
-
For central delivery, a catheter connected to the osmotic pump is implanted into the desired brain region (e.g., intracerebroventricularly) using stereotaxic surgery.
-
Provide appropriate post-operative care.
-
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using this compound.
Table 1: Efficacy of this compound in Various In Vivo Models
| Disease Model | Animal Model | Delivery Method | Dosage | Key Finding | Reference |
| Myocardial Ischemia-Reperfusion | Rat | Intravenous | Not Specified | 72.9% reduction in infarct size when given before ischemia | |
| Myocardial Ischemia-Reperfusion | Rat | Intravenous | Not Specified | 52.4% reduction in infarct size when given before reperfusion | |
| Bronchopulmonary Dysplasia | Neonatal Rat | Intraperitoneal | 50 µg/kg/day | Improved alveolar development and reduced lung injury | [5] |
| Cirrhotic Cardiomyopathy | Rat | Intraperitoneal | 1 µg/kg, 3 times/week | Improved chronotropic hyporesponsiveness and reduced QTc interval | [9] |
| Neuroinflammation | Mouse | Not Specified | Not Specified | Attenuation of inflammatory responses | [4] |
Table 2: Pharmacokinetic and Toxicity Data (Limited Availability)
| Parameter | Value | Animal Model | Comments | Reference |
| Pharmacokinetics | ||||
| Half-life | Data not available | - | The short half-life of peptides in general suggests that continuous infusion may be optimal for maintaining therapeutic levels.[10][11] | |
| Biodistribution | Data not available | - | Distribution will depend on the route of administration. | |
| Toxicity | ||||
| LD50 | Data not available | - | No overt signs of toxicity have been reported in the cited efficacy studies at the administered doses. | |
| Adverse Effects | Not reported | Rat, Mouse | Studies have not reported significant adverse effects at therapeutic doses. | [5][9] |
Experimental Workflows
The following diagram illustrates a general workflow for an in vivo study using this compound.
Conclusion
This compound is a potent and selective inhibitor of Cx43 hemichannels with demonstrated efficacy in a variety of in vivo models. The choice of delivery method is critical for successful experimental outcomes and should be tailored to the specific research objectives. While intraperitoneal and intravenous injections are well-documented, further research is needed to establish detailed protocols and pharmacokinetic data for other delivery routes such as intracerebroventricular and continuous infusion via osmotic pumps. The information provided in these application notes and protocols serves as a starting point for researchers to design and execute robust in vivo studies with this compound.
References
- 1. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Connexin43 Hemichannel-Mediated Regulation of Connexin43 | PLOS One [journals.plos.org]
- 3. Mechanisms Underlying Connexin Hemichannel Activation in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gap Junctions and Connexins in Microglia-Related Oxidative Stress and Neuroinflammation: Perspectives for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Osmotic Pump-based Drug-delivery for In Vivo Remyelination Research on the Central Nervous System [jove.com]
- 9. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiologie.envt.fr [physiologie.envt.fr]
- 11. Plasma terminal half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dye Transfer Assays to Measure Gap 26 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap junctions are intercellular channels that facilitate direct communication between adjacent cells by allowing the passage of ions, second messengers, and small metabolites.[1] These channels are formed by the docking of two hemichannels, or connexons, one from each opposing cell. Each connexon is composed of six protein subunits called connexins.[1] Connexin 43 (Cx43) is a widely expressed connexin that plays a crucial role in various physiological processes, including cardiac function and development.[2][3]
Dysfunctional gap junctional intercellular communication (GJIC) has been implicated in several diseases. Consequently, the modulation of gap junction activity is a significant area of interest for therapeutic intervention. Gap 26 is a synthetic peptide that mimics a short sequence on the first extracellular loop of Connexin 43.[4][5][6] It acts as an inhibitor of both Cx43 hemichannels and, with a delayed effect, gap junction channels.[4][5] This makes this compound a valuable tool for studying the physiological roles of Cx43-mediated communication and for the development of novel therapeutics.
Dye transfer assays are a fundamental method for assessing the functionality of gap junctions.[7][8] These assays involve the introduction of a fluorescent dye into one or more cells and monitoring its passage to adjacent, coupled cells. The extent of dye transfer is a direct measure of GJIC. This document provides detailed protocols for commonly used dye transfer assays to quantify the inhibitory effect of this compound on Cx43-mediated intercellular communication.
Signaling Pathway of this compound Inhibition
This compound acts as a mimetic peptide, binding to Connexin 43 and thereby inhibiting its function. The primary and more rapid effect of this compound is on the un-docked connexin hemichannels, followed by a later inhibition of the fully formed gap junction channels.[4] This inhibition blocks the intercellular transfer of small molecules and ions.
Caption: Mechanism of this compound inhibition of Cx43-mediated dye transfer.
Experimental Protocols
Several methods can be employed to assess dye transfer, each with its own advantages and limitations. The most common techniques are Scrape-Loading Dye Transfer, Microinjection, and the "Parachute" (Pre-loading) Assay.
Scrape-Loading Dye Transfer Assay
This is a simple and rapid method for assessing GJIC in a large population of cells.[7][8] It involves creating a mechanical scrape in a confluent cell monolayer in the presence of a fluorescent dye. The dye enters the damaged cells along the scrape and then transfers to adjacent, intact cells through functional gap junctions.
Caption: Workflow for the Scrape-Loading Dye Transfer Assay.
Materials:
-
Cells cultured to confluence on coverslips or in multi-well plates
-
This compound peptide
-
Vehicle control (e.g., sterile water or buffer used to dissolve this compound)
-
Lucifer Yellow CH, lithium salt (1 mg/mL in HBSS)[9]
-
Rhodamine Dextran (MW 10,000; as a negative control to identify scraped cells)[10][11]
-
Hanks' Balanced Salt Solution (HBSS)
-
Culture medium
-
Paraformaldehyde (2-4% in PBS)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips or in appropriate culture plates and grow to confluence.
-
Pre-incubate the confluent cell monolayers with the desired concentration of this compound or vehicle control for 30-60 minutes at 37°C.
-
Remove the culture medium and wash the cells three times with HBSS.
-
Add a solution of Lucifer Yellow (e.g., 0.05-0.1%) and Rhodamine Dextran to the cells.
-
Immediately create a scrape or series of parallel scrapes through the cell monolayer using a sterile needle or scalpel blade.[9]
-
Incubate for 2-5 minutes at room temperature to allow the dyes to enter the cells along the scrape.[9]
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Add pre-warmed culture medium and incubate for an additional 2-8 minutes to allow for the transfer of Lucifer Yellow to adjacent cells.[12]
-
Wash the cells three times with PBS and then fix with 2-4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on slides or image the plates directly using a fluorescence microscope.
-
Capture images of both Lucifer Yellow (green fluorescence) and Rhodamine Dextran (red fluorescence). Rhodamine Dextran, being a large molecule, will be confined to the initially damaged cells along the scrape, while Lucifer Yellow will transfer to coupled cells.
-
Quantify the extent of dye transfer by measuring the distance of Lucifer Yellow diffusion from the scrape line or by measuring the fluorescent area.
Microinjection Assay
This technique allows for the precise introduction of dye into a single cell and the direct observation of its transfer to neighboring cells in real-time.[1]
References
- 1. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scrape loading–dye transfer assay [bio-protocol.org]
- 10. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Confluence Mobile - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
Application Notes: Protocol for Using Gap 26 in Immunofluorescence Staining of Connexin 43
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gap 26 is a mimetic peptide that corresponds to a sequence in the first extracellular loop of Connexin 43 (Cx43), a ubiquitous gap junction protein.[1] It is a widely used tool to investigate the role of Cx43-mediated intercellular communication and hemichannel function.[2][3][4] This peptide inhibitor offers a reversible and selective method to block Cx43 channels, making it invaluable for studying physiological and pathological processes where gap junction communication is implicated, such as cardiac arrhythmias, neuroinflammation, and cancer.[5][6] These application notes provide a detailed protocol for the use of this compound in conjunction with immunofluorescence staining to study the localization and expression of Cx43.
Mechanism of Action
This compound functions by binding to the extracellular loop of Cx43, which competitively inhibits the docking of connexons from adjacent cells, thereby blocking gap junctional intercellular communication (GJIC).[4] It also inhibits the activity of unopposed hemichannels.[2][4] The inhibition of hemichannels by this compound can occur within minutes, while the disruption of established gap junctions may take longer (30 minutes or more).[7]
Data Presentation
The following table summarizes the quantitative data for the use of this compound from various studies. This information is crucial for designing experiments to effectively inhibit Cx43 channels prior to immunofluorescence analysis.
| Parameter | Value | Cell Type/System | Observed Effect | Reference |
| Concentration | 150 µM | RLE-6TN cells (rat type II alveolar epithelial cells) | Decreased ROS production, inhibited ASK1-JNK/p38 signaling, and decreased apoptosis. | [3] |
| 160 µM | HeLa-Cx43 cells, ventricular cardiomyocytes | Reduced unitary current events of Cx43 hemichannels. | [2] | |
| 200 µM | HeLa-Cx43 cells, ventricular cardiomyocytes | Reduced unitary current events of Cx43 hemichannels. | [2] | |
| 250 µM | HeLa-Cx43 cells | Time-dependent decrease in hemichannel unitary current activity. | [2] | |
| Incubation Time | 5 minutes | Ventricular cardiomyocytes | Reduced Ca2+-mediated enhancement of unitary current activity. | [2] |
| 30 minutes | HeLa-Cx43 cells | Reduced unitary current events of Cx43 hemichannels. | [2] | |
| 45 minutes | HeLa cells expressing Cx43 | Decrease in averaged gap junction conductance. | [4] | |
| 48 hours | RLE-6TN cells | Weakened gap junction-mediated intercellular communication. | [3] |
Signaling Pathway
This compound-mediated inhibition of Cx43 can impact downstream signaling pathways. For instance, in the context of oxidative stress, this compound has been shown to inhibit the ASK1-JNK/p38 signaling pathway, leading to a reduction in apoptosis.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Gap 26 in Live-Cell Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Gap 26, a connexin 43 (Cx43) mimetic peptide, in live-cell imaging experiments. Detailed protocols for assessing its impact on gap junctional intercellular communication (GJIC) and intracellular signaling pathways are provided, along with key quantitative data and visual representations of experimental workflows and signaling cascades.
Introduction to this compound
This compound is a synthetic peptide that corresponds to a specific sequence in the first extracellular loop of connexin 43, the most widespread gap junction protein in mammals. It functions as a selective, reversible inhibitor of Cx43-containing channels. Notably, this compound exhibits a differential temporal effect: it rapidly blocks Cx43 hemichannels within minutes of application, while the inhibition of fully formed gap junction channels occurs over a longer timeframe, typically around 30 minutes. This property makes this compound a valuable tool for dissecting the distinct roles of these two channel types in real-time cellular processes.
By modulating the passage of ions and small signaling molecules like calcium (Ca²⁺) and ATP, this compound allows researchers to investigate the role of Cx43-mediated communication in a variety of physiological and pathological conditions, including cardiac arrhythmias, neuroinflammation, and cancer.
Key Applications in Live-Cell Imaging
-
Studying Intercellular Calcium Signaling: Live-cell imaging with calcium indicators can visualize the propagation of calcium waves between cells. This compound can be used to determine if this propagation is dependent on Cx43 gap junctions.
-
Assessing Gap Junctional Intercellular Communication (GJIC): Techniques like Scrape Loading/Dye Transfer and Fluorescence Recovery After Photobleaching (FRAP) can quantify the extent of cell-to-cell communication, which can be modulated by this compound.
-
Investigating ATP Release: The release of ATP through Cx43 hemichannels can be monitored using biosensors. This compound allows for the specific inhibition of this release to study its downstream effects.
-
Elucidating Signaling Pathways: By blocking Cx43 channels, the role of intercellular communication in specific signaling cascades, such as those involved in oxidative stress and apoptosis, can be examined.
Quantitative Data for Experimental Design
The following table summarizes key quantitative parameters for the use of this compound, compiled from various studies. These values should be used as a starting point, as optimal conditions may vary depending on the cell type and experimental setup.
| Parameter | Value | Cell Type / Context | Application |
| Effective Concentration | 150 µM | RLE-6TN (rat lung epithelial cells) | Inhibition of hyperoxia-induced apoptosis and signaling |
| Incubation Time (Hemichannel Block) | < 5 minutes | HeLa cells expressing Cx43 | Electrophysiological recording of hemichannel currents |
| Incubation Time (Gap Junction Block) | 30 minutes | HeLa cells expressing Cx43 | Electrophysiological recording of gap junction coupling |
| Typical Concentration Range | 100 - 300 µM | Various | General inhibition of Cx43-mediated effects |
Experimental Protocols
Protocol 1: Assessing Gap Junctional Intercellular Communication (GJIC) using Scrape Loading/Dye Transfer Assay
This protocol allows for the qualitative and semi-quantitative assessment of GJIC inhibition by this compound. The principle involves mechanically scraping a monolayer of cells to allow the entry of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye (e.g., Rhodamine Dextran) into the damaged cells. The transfer of the permeable dye to neighboring, undamaged cells is then visualized.
Materials:
-
Cells cultured to confluency on coverslips or in multi-well plates
-
This compound stock solution
-
Lucifer Yellow CH, lithium salt (5 mg/mL in PBS)
-
Rhodamine B dextran (B179266) (10,000 MW, 5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
30G ½ needle or scalpel blade
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture: Plate cells on coverslips or in a multi-well plate and grow to 95-100% confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 150 µM) in complete culture medium for at least 30 minutes at 37°C. Include a vehicle-treated control.
-
Dye Loading Preparation: Gently wash the cell monolayer three times with pre-warmed PBS.
-
Scrape Loading: Remove the last wash and add a small volume of the dye solution (a 1:1 mixture of Lucifer Yellow and Rhodamine Dextran solutions) to the cells. Immediately make several parallel scrapes across the monolayer with a sterile needle or scalpel blade.
-
Incubation: Allow the dye to load into the scraped cells for 2-5 minutes at room temperature.
-
Washing: Gently wash the cells three to five times with pre-warmed PBS to remove extracellular dye.
-
Dye Transfer: Add pre-warmed complete culture medium (containing this compound or vehicle for the respective conditions) and incubate for an additional 5-10 minutes to allow for dye transfer between coupled cells.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 20 minutes for later imaging, followed by washing with PBS.
-
Imaging: Visualize the cells using a fluorescence microscope. Rhodamine Dextran (red fluorescence) will only be present in the cells directly damaged by the scrape. Lucifer Yellow (green fluorescence) will be in the scraped cells and will have transferred to adjacent cells in communication-competent monolayers.
-
Analysis: Compare the extent of Lucifer Yellow transfer in this compound-treated versus control cells. A reduction in the number of cell rows showing dye transfer from the scrape line indicates inhibition of GJIC.
Protocol 2: Live-Cell Imaging of Intracellular Calcium Signaling
This protocol describes how to monitor the effect of this compound on intercellular calcium wave propagation using a fluorescent calcium indicator.
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
This compound stock solution
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Agonist to induce calcium signaling (e.g., ATP, histamine)
-
Time-lapse fluorescence microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Plating: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash cells once with HBSS.
-
Incubate cells in the loading solution for 30-45 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS or culture medium and allow the cells to de-esterify the dye for at least 30 minutes at 37°C.
-
-
Microscope Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature to equilibrate.
-
Baseline Imaging: Acquire baseline fluorescence images for 1-2 minutes to ensure the cells are quiescent.
-
This compound Application: Add this compound to the imaging medium to the desired final concentration and incubate for the desired time (e.g., 30 minutes for gap junction inhibition).
-
Stimulation and Imaging:
-
Initiate time-lapse imaging (e.g., one frame every 2-5 seconds).
-
After a short baseline recording, locally stimulate a single cell or a small group of cells with a puff of agonist (e.g., ATP) using a micropipette, or gently add the agonist to the entire dish.
-
Continue recording to capture the propagation of the calcium wave to neighboring cells.
-
-
Analysis:
-
Measure the change in fluorescence intensity over time in individual cells.
-
Compare the number of cells responding to the stimulus and the distance the calcium wave travels in this compound-treated versus control cultures. A reduction in wave propagation suggests inhibition of Cx43-mediated intercellular communication.
-
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) for GJIC Analysis
FRAP is a quantitative method to measure the mobility of fluorescent molecules and can be adapted to measure the rate of dye transfer through gap junctions.
Materials:
-
Cells expressing a fluorescent protein or loaded with a fluorescent dye (e.g., Calcein-AM)
-
This compound stock solution
-
Confocal laser scanning microscope with a high-power laser for photobleaching
Procedure:
-
Cell Preparation: Culture cells to confluency on a glass-bottom imaging dish. Load the cells with Calcein-AM (e.g., 1 µM for 30 minutes) and wash thoroughly.
-
Treatment: Incubate the cells with this compound or vehicle control for the desired duration (e.g., 30 minutes).
-
Image Acquisition Setup:
-
Identify a well-coupled group of cells.
-
Set the microscope to acquire a time series of images.
-
Define a region of interest (ROI) within a single cell that is in contact with several other cells.
-
-
Pre-bleach Imaging: Acquire 5-10 images at a low laser power to establish a baseline fluorescence level.
-
Photobleaching: Use a high-intensity laser pulse to photobleach the ROI, effectively quenching the fluorescence in the target cell.
-
Post-bleach Imaging: Immediately begin acquiring a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as fluorescent molecules diffuse from neighboring cells through gap junctions.
-
Analysis:
-
Measure the mean fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached control region.
-
Plot the normalized fluorescence recovery over time. The rate and extent of recovery are proportional to the GJIC.
-
Compare the recovery curves of this compound-treated and control cells. A slower and less complete recovery indicates inhibition of GJIC.
-
Visualizing Workflows and Pathways
Experimental Workflow: Assessing GJIC with this compound
Caption: Workflow for FRAP analysis of this compound-mediated inhibition of GJIC.
Signaling Pathway: this compound in Oxidative Stress
In certain contexts, such as hyperoxia-induced lung injury, oxidative stress can increase Cx43 expression. The resulting enhanced GJIC can propagate cellular injury signals. This compound has been shown to mitigate this by inhibiting the amplification of oxidative stress signaling through the ASK1-JNK/p38 pathway, thereby reducing apoptosis.[1][2][3]
Caption: this compound inhibits the hyperoxia-induced ASK1-JNK/p38 apoptotic pathway.
References
- 1. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]
- 2. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gap 26 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gap 26. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic mimetic peptide that corresponds to a specific sequence (residues 63-75) within the first extracellular loop of Connexin 43 (Cx43). Its primary function is to block Cx43 channels. It exhibits a dual-inhibitory mechanism: a rapid inhibition of Cx43 hemichannels and a slower, subsequent inhibition of gap junction channels.[1] This differential timing is crucial for experimental design and interpretation.
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be dissolved in sterile water or a buffer like PBS.[2][3] It is recommended to prepare a concentrated stock solution (e.g., >10 mM in sterile water), aliquot it into single-use volumes, and store at -80°C for up to six months or at -20°C for up to one month.[2][3][4] Avoid repeated freeze-thaw cycles.[2] If you observe any precipitation upon thawing, gentle warming and sonication can be used to aid dissolution.[2] For cell-based assays, the final working solution should be sterile-filtered (0.22 µm filter).[2]
Q3: What is the difference in inhibition kinetics between hemichannels and gap junctions with this compound?
This compound inhibits Cx43 hemichannels relatively quickly, with effects observed in as little as 5 minutes.[1] In contrast, the inhibition of electrical coupling through gap junctions takes significantly longer, typically requiring an exposure of 30 minutes or more.[1] This temporal difference is thought to be due to the more restricted access of the peptide to the gap junction channels within the intercellular space compared to the readily accessible hemichannels on the cell surface.
Q4: Is this compound specific to Connexin 43?
This compound is designed to be a selective inhibitor of Cx43. However, the possibility of off-target effects on other connexin isoforms, especially those with homologous extracellular loop sequences, cannot be entirely ruled out and should be considered, particularly at high concentrations. It is advisable to use the lowest effective concentration and include appropriate controls, such as cell lines lacking Cx43 or expressing other connexin isoforms, to validate the specificity of the observed effects in your experimental system.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of gap junctional communication.
-
Question: I am not observing the expected decrease in gap junctional communication (e.g., in a dye transfer assay) after applying this compound. What could be the problem?
-
Answer:
-
Insufficient Incubation Time: Ensure that your incubation time is at least 30-45 minutes, as the inhibition of gap junctions is significantly slower than that of hemichannels.[1][5]
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to peptide degradation. Prepare fresh working solutions from properly stored aliquots for each experiment.
-
Incorrect Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your system.
-
Low Cx43 Expression: Confirm that your cell model expresses sufficient levels of Cx43 at the plasma membrane. Low expression levels may result in a minimal detectable effect.
-
Experimental Assay Sensitivity: The sensitivity of your assay (e.g., scrape-loading vs. microinjection) might not be sufficient to detect subtle changes in coupling.
-
Issue 2: High background or unexpected effects in control experiments.
-
Question: I am seeing effects in my vehicle-treated control group or observing unexpected cellular responses. What should I do?
-
Answer:
-
Solvent Effects: If you are using a solvent other than water or PBS to dissolve this compound, ensure that the final concentration of the solvent in your experiment is not causing cellular stress or altering cell behavior. Run a vehicle-only control.
-
Peptide Purity: Verify the purity of your this compound peptide. Impurities could contribute to off-target effects.
-
Scrambled Peptide Control: A crucial control is to use a scrambled peptide with the same amino acid composition as this compound but in a random sequence. This will help to demonstrate that the observed effects are specific to the this compound sequence and not due to non-specific peptide effects.[6]
-
Cell Viability: High concentrations of any peptide can sometimes lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects are not due to cell death.
-
Issue 3: Difficulty dissolving the this compound peptide.
-
Question: My this compound peptide is not dissolving completely. How can I improve its solubility?
-
Answer:
-
Proper Solvent: this compound is generally soluble in sterile water or PBS.[2][3][7] Avoid using buffers with high salt concentrations initially, as this can hinder solubility.
-
Sonication and Warming: If you observe precipitation, gentle sonication and/or warming can aid in dissolution.[2]
-
pH Adjustment: The solubility of peptides can be pH-dependent. For peptides with a net positive charge, adding a small amount of dilute acid can help. Conversely, for peptides with a net negative charge, a dilute base can be used. However, ensure the final pH is compatible with your experimental system.
-
Data Presentation
Table 1: Recommended Working Concentrations and Incubation Times for this compound
| Application | Cell Type | Concentration Range | Incubation Time | Reference |
| Inhibition of Hemichannel Currents | HeLa cells expressing Cx43 | ~160 µM | < 5 minutes | [6] |
| Inhibition of Gap Junction Coupling | HeLa cells expressing Cx43 | ~160 µM | 30 - 45 minutes | [1][5] |
| Inhibition of ATP Release | Endothelial cells (RBE4, SV-ARBEC, ECV304) | 0.25 mg/mL | 30 minutes | [2] |
| Attenuation of Rhythmic Contractile Activity | Rabbit arterial smooth muscle | IC50: 28.4 µM | Not specified | [2] |
| In vivo studies (Rat model) | Sprague-Dawley rats | 300 µM | 45 minutes | [3] |
Table 2: Summary of Experimental Outcomes with this compound
| Experiment | Typical Outcome with this compound | Key Considerations |
| Dye Transfer (Scrape-loading/FRAP) | Decreased transfer of gap junction-permeable dyes (e.g., Lucifer Yellow) | Requires longer incubation times (30+ min). Use a gap junction-impermeable dye (e.g., Dextran-rhodamine) as a control for membrane integrity. |
| ATP Release Assay | Inhibition of basal and stimulated ATP release. | Rapid effect due to hemichannel inhibition. |
| Electrophysiology (Dual whole-cell patch clamp) | Reduction in junctional conductance. | Allows for precise measurement of coupling; inhibition is time-dependent. |
| Calcium Wave Propagation | Reduction in the propagation of intercellular calcium waves. | Can be influenced by both hemichannel and gap junction inhibition. |
Experimental Protocols
Protocol 1: Scrape-Loading Dye Transfer Assay
This assay assesses gap junctional intercellular communication (GJIC) by observing the transfer of a fluorescent dye from mechanically loaded cells to their neighbors.
Materials:
-
Confluent cell monolayers on coverslips or in multi-well plates
-
This compound peptide
-
Lucifer Yellow CH (gap junction-permeable dye)
-
Rhodamine Dextran (gap junction-impermeable dye, for control)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope
Procedure:
-
Pre-incubate confluent cell monolayers with this compound at the desired concentration and for the appropriate duration (e.g., 30-60 minutes) in serum-free medium. Include a vehicle-only control and a scrambled peptide control.
-
Prepare a dye solution containing Lucifer Yellow (e.g., 1 mg/mL) and Rhodamine Dextran (e.g., 1 mg/mL) in PBS.
-
Remove the medium from the cells and rinse gently with PBS.
-
Add the dye solution to the cells.
-
Using a sterile scalpel blade or a needle, make a scratch across the cell monolayer.
-
Incubate for 2-5 minutes to allow dye uptake by the scraped cells.
-
Remove the dye solution and rinse the cells thoroughly with PBS to remove extracellular dye.
-
Add back the pre-warmed cell culture medium and incubate for an additional 10-15 minutes to allow for dye transfer through gap junctions.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Mount the coverslips or view the plate on a fluorescence microscope.
-
Quantify GJIC by measuring the distance of Lucifer Yellow transfer from the scrape line (Rhodamine Dextran should remain in the initially loaded cells).
Protocol 2: ATP Release Assay
This protocol measures the release of ATP from cells, often mediated by hemichannels.
Materials:
-
Cell suspension or adherent cells in a 96-well plate
-
This compound peptide
-
ATP-free buffer (e.g., HEPES-buffered saline)
-
Luminometer
-
Commercially available ATP assay kit (e.g., luciferase/luciferin-based)
Procedure:
-
Culture cells to the desired confluency in a 96-well plate.
-
Carefully wash the cells with ATP-free buffer to remove any ATP from the culture medium.
-
Add fresh ATP-free buffer containing either this compound (at the desired concentration) or vehicle control. Incubate for a short period (e.g., 5-15 minutes) for hemichannel inhibition.
-
If studying stimulated ATP release, add the stimulus (e.g., hypotonic solution, mechanical stress) to the wells. For basal release, proceed to the next step.
-
Collect a small aliquot of the extracellular buffer from each well at different time points.
-
Measure the ATP concentration in the collected aliquots using a luciferase/luciferin-based ATP assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate-reading luminometer.
-
Normalize the ATP release to the number of cells or protein concentration in each well.
Mandatory Visualizations
References
- 1. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
Gap 26 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for Gap 26. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during experiments involving this connexin-mimetic peptide.
Overview of this compound Action
This compound is a mimetic peptide corresponding to a sequence (VCYDKSFPISHVR) in the first extracellular loop of Connexin 43 (Cx43).[1] It is designed to function as a reversible inhibitor of Cx43-containing channels. Its primary mechanism involves the rapid inhibition of Cx43 hemichannels, followed by a much slower inhibition of fully formed gap junction channels.[2] However, like many targeted biological tools, it is not perfectly specific and understanding its potential off-target interactions is critical for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary, intended target of this compound?
A1: The primary target of this compound is the protein Connexin 43 (Cx43). It is designed to block the function of channels formed by this protein, including both unapposed hemichannels (connexons) on the cell surface and, with a significant time delay, the complete gap junction channels that connect adjacent cells.[2]
Q2: I applied this compound but did not see inhibition of cell-to-cell communication (dye transfer) after 10-15 minutes. Is the peptide not working?
A2: This is a common and expected observation. The inhibitory effect of this compound on fully formed gap junction channels is slow and can take 30 minutes or longer to become apparent.[2][3] In contrast, its inhibitory effect on Cx43 hemichannels is very rapid, often occurring within minutes.[2] If your experiment is designed to measure gap junctional intercellular communication (GJIC), a longer pre-incubation time with the peptide is required.
Q3: Could this compound have off-target effects on other proteins?
A3: Yes. The most significant documented off-target effect of this compound is the partial inhibition of Pannexin 1 (Panx1) channels.[4][5] Pannexins are structurally similar to connexins but form single-membrane channels (pannexons) involved in paracrine signaling, notably the release of ATP.[3] This cross-reactivity is a critical consideration for any experiment measuring phenomena where Panx1 plays a role, such as ATP release or inflammatory responses.[5]
Q4: My experiment shows that this compound reduces ATP release from my cells. Can I conclude this is due to the blockade of Cx43 hemichannels?
A4: Not definitively. Because this compound can also inhibit Panx1 channels, which are major conduits for ATP release, you cannot attribute the effect solely to Cx43 hemichannels without further evidence.[4][6] This is a classic example of where an off-target effect can confound data interpretation.
Q5: How can I experimentally distinguish between the on-target effect on Cx43 and the off-target effect on Panx1?
A5: The best approach is to use a combination of more specific inhibitors as controls:
-
For Panx1: Use probenecid (B1678239) (IC50 ≈ 150 µM) or carbenoxolone (B1668346) (at a low concentration of ~5 µM), which are known to block Panx1 channels more effectively or specifically than Cx43 channels.[3][7] If probenecid replicates the effect seen with this compound, it strongly suggests Panx1 involvement.
-
For Cx43 Hemichannels: Use the peptide Gap19. It is a more specific inhibitor of Cx43 hemichannels and does not block gap junction channels or Panx1 channels.[4] If Gap19 produces the same result as this compound, it points towards a Cx43 hemichannel-mediated effect.
Troubleshooting Guide: Interpreting Unexpected Results
| Problem / Observation | Potential Cause(s) | Recommended Action / Troubleshooting Steps |
| Rapid Inhibition ( < 5 min) of a cellular process (e.g., ATP release, dye uptake from media). | This kinetic profile is consistent with the inhibition of either Cx43 hemichannels or Panx1 channels .[2] It is too fast to be caused by the inhibition of established gap junctions. | 1. Confirm the identity of the channel using more specific inhibitors. 2. Test the effect of probenecid to assess the contribution of Panx1.[3] 3. Test the effect of Gap19 to specifically assess the contribution of Cx43 hemichannels.[4] |
| No inhibition of dye transfer between cells after a 30-minute incubation with this compound. | 1. Incorrect Peptide Concentration: The effective concentration may not have been reached. 2. Low Cx43 Expression: The cells may not express sufficient Cx43 to form functional gap junctions. 3. Slow Kinetics: For some cell types, inhibition may take longer than 30 minutes. | 1. Verify the peptide concentration and test a dose-response curve. An IC50 of ~28 µM has been reported in functional assays of gap junction communication.[1][8] 2. Confirm Cx43 expression via Western Blot or immunocytochemistry. 3. Extend the incubation time to 60 or 90 minutes. |
| This compound causes an unexpected change in an intracellular signaling pathway. | This compound and the related peptide Gap27 have been shown to induce the PKC-mediated phosphorylation of Cx43 at Serine 368.[9] This represents a distinct off-target signaling event that is independent of direct channel blocking. | 1. Investigate the phosphorylation status of Cx43 (S368) in the presence of this compound. 2. Use a broad-spectrum PKC inhibitor to see if the observed downstream effect is abrogated. |
Quantitative Data Summary
Direct comparative IC50 values for this compound on its on-target versus off-target channels are not well-defined in the literature. The table below summarizes the available quantitative and qualitative data.
| Target Channel | Peptide / Compound | Effect | Potency / Concentration | Citation(s) |
| Cx43 (Gap Junctions) | This compound | Inhibition of rhythmic contractile activity (functional assay) | IC50: 28.4 ± 3.4 µM | [1][8] |
| Cx43 (Hemichannels) | This compound | Reduction of unitary channel currents | Effective at 160-250 µM | [10] |
| Panx1 Channels | This compound | Partial Inhibition / Blockade | Not quantitatively defined; cross-reactivity observed. | [4][5] |
| Panx1 Channels | Probenecid | Inhibition | IC50: ~150 µM | [3] |
| Panx1 Channels | Carbenoxolone (CBX) | Inhibition | IC50: ~5 µM | [7] |
Key Experimental Protocols
Disclaimer: The following are generalized protocols and should be optimized for your specific cell type and experimental conditions.
Protocol 1: Scrape-Loading / Dye Transfer Assay for GJIC
This method assesses the transfer of a low molecular weight fluorescent dye (e.g., Lucifer Yellow) through gap junctions from mechanically loaded cells to their neighbors.
-
Cell Culture: Grow cells to a confluent monolayer on coverslips or in multi-well plates.
-
Pre-incubation: Treat cells with your experimental compound (e.g., 30-100 µM this compound) or vehicle control. Crucially, incubate for at least 30-60 minutes to allow for gap junction inhibition.
-
Washing: Gently wash the monolayer three times with a buffered salt solution (e.g., HBSS).
-
Scraping: Add a small volume of buffer containing ~0.5% Lucifer Yellow dye to the cells. Immediately make several scratches across the monolayer with a sharp instrument (e.g., a 27-gauge needle).
-
Dye Loading: Allow the dye to enter the scraped cells for 1-2 minutes.
-
Dye Transfer: Quickly wash away the dye solution with buffer and incubate the cells in fresh, pre-warmed culture medium for an additional 5-8 minutes to allow the dye to transfer to adjacent, non-scraped cells.
-
Fixation & Imaging: Wash the cells again with buffer and fix with 4% paraformaldehyde. Mount the coverslips and visualize the extent of dye transfer from the scrape line using fluorescence microscopy. Reduced dye spread in this compound-treated samples indicates inhibition of GJIC.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ionic currents flowing through hemichannels or pannexons in a single cell.
-
Cell Preparation: Plate cells at a low density to ensure individual, non-contacted cells are available for recording.
-
Recording Setup: Use a standard whole-cell patch-clamp setup. The pipette solution should contain appropriate ions (e.g., CsCl-based to block K+ channels) and the external solution should be a buffered saline (e.g., Krebs-Ringer).
-
Gaining Access: Establish a whole-cell recording configuration on a single cell.
-
Voltage Protocol: To activate hemichannels/pannexons, apply depolarizing voltage steps from a holding potential of -60 mV to positive potentials (e.g., up to +70 mV).
-
Baseline Recording: Record the baseline currents elicited by the voltage protocol.
-
Peptide Application: Perfuse the external solution containing this compound (e.g., 100-250 µM) onto the cell. The inhibition of Cx43 hemichannels or Panx1 channels should be rapid (within 1-5 minutes).
-
Data Analysis: Measure the reduction in current amplitude at positive potentials in the presence of this compound compared to the baseline.
Protocol 3: ATP Release Assay
This assay quantifies the amount of ATP released from cells into the extracellular medium, often through Panx1 channels or Cx43 hemichannels.
-
Cell Culture: Plate cells in a multi-well format (e.g., 24-well plate) and grow to high confluency.
-
Pre-incubation: Pre-incubate cells with this compound, probenecid (Panx1 control), Gap19 (Cx43 HC control), or vehicle for 15-30 minutes in a low-serum buffer.
-
Stimulation: Induce channel opening. Common methods include mechanical stimulation (e.g., hypotonic shock by replacing media with a diluted buffer) or chemical stimulation (e.g., applying a P2X7 receptor agonist if applicable).
-
Sample Collection: After a short stimulation period (e.g., 5-10 minutes), carefully collect a sample of the extracellular buffer from each well.
-
ATP Quantification: Immediately measure the ATP concentration in the collected samples using a luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions. A luminometer is used to measure the light output, which is proportional to the ATP concentration.
-
Data Normalization: Normalize the ATP released to the total protein content of the cells in each well to account for differences in cell number.
Signaling & Logic Diagrams
The following diagrams illustrate the on-target and off-target pathways of this compound and provide a logical workflow for troubleshooting.
Caption: On-target action of this compound blocking Cx43 hemichannels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synaptic Functions of Hemichannels and Pannexons: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Connexin hemichannel and pannexin channel electrophysiology: How do they differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bizarre pharmacology of the ATP release channel pannexin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Connexins and Pannexins: New Insights into Microglial Functions and Dysfunctions [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Gap 26 Toxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Gap 26 toxicity in long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic mimetic peptide that corresponds to a sequence in the first extracellular loop of Connexin 43 (Cx43). Its primary mechanism of action is the inhibition of Cx43-containing gap junctions and hemichannels, thereby blocking intercellular communication and the exchange of small molecules and ions.[1][2] It is important to note that while it is a widely used inhibitor of Cx43, it may also have off-target effects on other proteins, such as Pannexin 1 channels.
Q2: What are the potential causes of cytotoxicity in long-term experiments with this compound?
Several factors can contribute to cytotoxicity in long-term experiments with this compound:
-
High Concentrations: As with any bioactive molecule, high concentrations of this compound can lead to off-target effects and cellular stress, ultimately resulting in cell death.
-
Peptide Instability and Degradation: Peptides can be susceptible to degradation in cell culture medium over extended periods. The breakdown products of this compound may have unforeseen toxic effects on cells.
-
Sustained Inhibition of Essential Signaling: Long-term blockade of Cx43-mediated communication can disrupt essential cellular processes that rely on gap junctional intercellular communication (GJIC), such as metabolic coupling and the propagation of survival signals, which could lead to apoptosis.
-
Off-Target Effects: As mentioned, this compound may interact with other cellular components, and these off-target interactions could become more pronounced and detrimental over longer incubation times.
Q3: How stable is this compound in cell culture medium?
The stability of connexin-mimetic peptides in aqueous solutions, such as cell culture medium, can be a concern in long-term experiments. While some studies have shown that the inhibitory effects of these peptides are maintained for at least 5 hours in culture, their stability over multiple days has not been extensively characterized.[3] Peptide degradation can be influenced by factors such as temperature, pH, and the presence of proteases in the serum supplement. For long-term experiments, it is advisable to replenish the medium with freshly prepared this compound periodically.
Q4: Are there any known off-target effects of this compound?
Yes, this compound has been shown to inhibit Pannexin 1 (Panx1) channels, which are another class of channels involved in cellular communication.[4] This is a critical consideration, as the observed cellular effects may not be solely attributable to the inhibition of Cx43. When interpreting results from long-term experiments, it is important to consider the potential contribution of Panx1 inhibition.
Troubleshooting Guides
Issue 1: Increased cell death observed in this compound-treated cultures compared to controls in a long-term experiment.
-
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Step: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or Neutral Red assay) to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration. Start with a wide range of concentrations and select the highest concentration that does not significantly impact cell viability over the intended experimental period.
-
-
Possible Cause 2: Peptide degradation and accumulation of toxic byproducts.
-
Troubleshooting Step: Replenish the cell culture medium with freshly prepared this compound every 24-48 hours. This will help to maintain a consistent concentration of the active peptide and prevent the buildup of potentially toxic degradation products.
-
-
Possible Cause 3: Disruption of essential cellular functions due to prolonged Cx43 inhibition.
-
Troubleshooting Step: Consider including intermittent "washout" periods in your experimental design, where the cells are cultured in the absence of this compound for a short time. This may allow for the partial recovery of essential gap junctional communication. However, the feasibility of this approach will depend on the specific research question.
-
Issue 2: Inconsistent or variable results between long-term experiments.
-
Possible Cause 1: Inconsistent peptide activity due to improper storage or handling.
-
Troubleshooting Step: Store the lyophilized this compound peptide at -20°C or lower. Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or DMSO) and prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Variability in cell density at the start of the experiment.
-
Troubleshooting Step: Ensure that all experimental and control groups are seeded at the same initial cell density. Cell density can influence the extent of gap junctional communication and the cellular response to its inhibition.
-
-
Possible Cause 3: Degradation of this compound in the stock solution.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound regularly. Avoid using stock solutions that have been stored for extended periods, especially at 4°C.
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Cytotoxicity Assessment
| Cell Type | Recommended Starting Concentration Range (µM) | Notes |
| Primary Neurons/Astrocytes | 1 - 50 | These cells can be sensitive to prolonged culture and treatment. |
| Cancer Cell Lines | 10 - 200 | Proliferating cells may have different sensitivities. |
| Endothelial/Epithelial Cells | 10 - 150 | Barrier function may be affected by Cx43 inhibition. |
Note: These are suggested starting ranges. The optimal non-toxic concentration must be determined experimentally for each specific cell line and experimental condition.
Table 2: Summary of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[5][6][7][8] | Well-established, sensitive, and widely used. | Can be affected by changes in cellular metabolism that are not directly related to viability. The formazan product is insoluble and requires a solubilization step. |
| LDH Assay | Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells with compromised membrane integrity.[2][9][10][11][12] | Directly measures cell death, relatively simple and fast. | Less sensitive for early-stage apoptosis where the membrane is still intact. |
| Neutral Red Assay | Based on the uptake of the neutral red dye into the lysosomes of viable cells. | Simple, inexpensive, and sensitive. | Can be affected by changes in lysosomal function. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. | Simple, rapid, and inexpensive. | Subjective, less sensitive for early apoptosis, and only suitable for cells in suspension. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using the MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range is 0, 1, 5, 10, 25, 50, 100, and 200 µM.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for your desired long-term experimental duration (e.g., 24, 48, 72, 96 hours). If the experiment is longer than 48 hours, consider replenishing the medium with fresh this compound every 48 hours.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: After the incubation with MTT, add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal non-toxic concentration is the highest concentration that does not cause a significant decrease in cell viability.
Protocol 2: Assessing Cell Membrane Integrity using the LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.[2]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH released into the medium, relative to a positive control of fully lysed cells.
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. cellbiologics.com [cellbiologics.com]
- 3. Effects of connexin-mimetic peptides on gap junction functionality and connexin expression in cultured vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Connexin Regulating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gap 26 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Gap 26 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic mimetic peptide that corresponds to a specific sequence in the first extracellular loop of Connexin 43 (Cx43).[1][2][3] It is widely used as a reversible inhibitor of Cx43-mediated communication.[1][4] Its primary mechanism of action involves binding to the extracellular loop of Cx43 hemichannels, which are the precursors to gap junctions. This binding prevents the proper docking of hemichannels from adjacent cells, thereby inhibiting the formation and function of gap junction channels.[4][5] This action blocks the direct transfer of ions and small molecules between cells.[4]
Q2: What is the difference between this compound's effect on hemichannels versus gap junction channels?
This compound exhibits different kinetics for inhibiting hemichannels and fully formed gap junction channels. The inhibition of Cx43 hemichannels is rapid, often occurring within minutes of application.[1][5] In contrast, the inhibition of electrical coupling through established gap junction channels is a slower process, typically taking 30 minutes or longer.[1][5] This suggests that this compound's primary and more direct effect is on the undocked hemichannels.[1]
Q3: What are some common applications of this compound in research?
This compound is utilized across various research fields to study the role of Cx43-mediated communication in different physiological and pathological processes. Key applications include:
-
Cardiovascular Research: Investigating the role of gap junctions in cardiac arrhythmias and protecting the heart from ischemia-reperfusion injury.[6][7][8]
-
Neuroscience: Studying neuroinflammation, neuronal death, and synaptic plasticity.[4][9][10] It has been used to explore the role of gap junctions in traumatic brain injury and neurodegenerative diseases.[4][11]
-
Cancer Biology: Examining the influence of gap junctional communication on tumor progression and metastasis.[4]
-
Wound Healing: Investigating the role of Cx43 in tissue repair processes.[4]
-
Alveolar Development: Studying the impact of Cx43 in hyperoxia-induced lung injury in neonates.[12]
Q4: Is this compound specific to Connexin 43?
This compound is designed to be a selective inhibitor of Cx43-based channels.[4] However, the specificity of any mimetic peptide can be concentration-dependent and may vary between cell types and experimental conditions. It is always recommended to include appropriate controls in your experiments to validate the specificity of its effects.
Q5: Is this compound cytotoxic?
At effective concentrations for inhibiting Cx43, this compound is generally reported to have no significant cytotoxicity.[4] However, as with any experimental treatment, it is crucial to perform a dose-response curve and assess cell viability to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound in my experiment.
-
Sub-optimal Concentration: The effective concentration of this compound can vary significantly between cell types. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Insufficient Incubation Time: The inhibition of established gap junctions can take 30 minutes or longer.[1][5] Ensure your incubation time is sufficient for the desired effect. For acute effects on hemichannels, a shorter incubation of 5-10 minutes may be adequate.[1]
-
Peptide Stability: Ensure the peptide has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[13] Prepare fresh dilutions from a stock solution for each experiment.
-
Low Cx43 Expression: The target cells may not express sufficient levels of Connexin 43 for a measurable effect. Verify Cx43 expression in your cell line using techniques like Western blot or immunofluorescence.
Issue 2: I am observing high levels of cell death after this compound treatment.
-
Concentration is too high: High concentrations of any peptide can lead to off-target effects and cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or CCK-8 assay) with a range of this compound concentrations to identify the maximum non-toxic concentration for your cells.
-
Contamination: Ensure that your this compound stock solution and cell cultures are not contaminated.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your culture medium is not toxic to your cells.[2]
Issue 3: My results are inconsistent between experiments.
-
Inconsistent Cell Conditions: Factors such as cell confluency can influence the expression and function of gap junctions.[5] Ensure you are using cells at a consistent passage number and confluency for all experiments.
-
Peptide Degradation: Avoid repeated freeze-thaw cycles of the stock solution.[13] Aliquot the stock solution upon receipt and store at -20°C.
-
Variable Incubation Times: Use a precise and consistent incubation time for all experiments.
Data Summary
The following table summarizes effective concentrations of this compound used in various published studies. Note that the optimal concentration for your specific cell type and experimental conditions should be determined empirically.
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| HeLa cells expressing Cx43 | Not specified | 30 min | Inhibition of electrical coupling | [1] |
| RBE4, SV-ARBEC, ECV304 (endothelial-like) | 0.25 mg/mL | 30 min | Reduction in intercellular calcium wave size and ATP release | [3] |
| Rabbit superior mesenteric arteries | 100-300 µM (IC50 = 28.4 µM) | Not specified | Dose-dependent reduction of rhythmic responses | [3][13] |
| Isolated rat cardiomyocytes | Not specified | Not specified | Increased survival after simulated ischemia-reperfusion | [6] |
| tsA201 cells expressing Cx43 | Not specified | Not specified | 61% inhibition of Cx43 hemichannel-mediated currents | [6] |
| Neonatal rats (in vivo) | Not specified | Continuous from postnatal day 1 to 14 | Improved alveolar development after hyperoxia exposure | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a general method to determine the optimal working concentration of this compound that effectively inhibits Cx43 without causing significant cytotoxicity.
Materials:
-
Your specific cell line of interest
-
Complete cell culture medium
-
This compound peptide
-
Sterile water or appropriate solvent (e.g., fresh DMSO)[2]
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, WST-1, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the log growth phase and approximately 50-60% confluent at the time of treatment.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 10 µM to 300 µM, but this may need to be adjusted based on your cell type. Include a vehicle-only control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: After the incubation period, assess cell viability using your chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the highest concentration of this compound that does not significantly reduce cell viability compared to the vehicle control. This will be your maximum concentration for subsequent functional assays.
Protocol 2: Assessing this compound-Mediated Inhibition of Gap Junctional Intercellular Communication (GJIC)
This protocol describes a common method (scrape-loading dye transfer) to functionally assess the inhibitory effect of this compound on GJIC.
Materials:
-
Your specific cell line of interest grown to confluency on glass coverslips
-
Complete cell culture medium
-
This compound at the pre-determined optimal concentration
-
Fluorescent dye (e.g., Lucifer Yellow or Calcein)
-
Phosphate-buffered saline (PBS)
-
Scalpel blade or needle
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow your cells to confluency on glass coverslips.
-
Pre-treatment with this compound: Treat the cells with the optimal, non-toxic concentration of this compound for the desired incubation time (e.g., 30-60 minutes). Include a vehicle-treated control.
-
Scrape-Loading: After incubation, gently wash the cells with PBS. Make a single, fine scratch across the cell monolayer using a sterile scalpel blade or needle in the presence of a solution containing the fluorescent dye.
-
Dye Incubation: Allow the dye to transfer between cells for 5-10 minutes.
-
Washing: Wash the cells thoroughly with PBS to remove any extracellular dye.
-
Fixation (Optional): You can fix the cells with 4% paraformaldehyde for imaging.
-
Imaging: Immediately visualize the cells using a fluorescence microscope.
-
Analysis: In the control group, the dye should spread from the initially loaded cells at the scrape line to several rows of adjacent cells. In the this compound-treated group, effective inhibition of GJIC will be observed as a significant reduction in the extent of dye transfer to neighboring cells.
Visualizations
Caption: Mechanism of this compound action on Connexin 43.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mito-egfp-probe.com [mito-egfp-probe.com]
- 5. researchgate.net [researchgate.net]
- 6. Connexin 43 mimetic peptide Gap26 confers protection to intact heart against myocardial ischemia injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GAP junctions: multifaceted regulators of neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synaptic Plasticity After Focal Cerebral Ischemia Was Attenuated by Gap26 but Enhanced by GAP-134 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Gap Junctions Enhance the Neuronal Vulnerability to Brain Traumatic Injury | Journal of Neuroscience [jneurosci.org]
- 12. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
issues with Gap 26 peptide stability in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the Gap 26 peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic mimetic peptide that corresponds to a specific sequence (residues 63-75) in the first extracellular loop of Connexin 43 (Cx43). Its primary mechanism of action is to block Cx43 hemichannels and, with longer exposure, gap junction channels.[1] This inhibition can prevent the release of molecules like ATP and the propagation of calcium waves between cells.[1]
Q2: What is the difference in the onset of action of this compound on hemichannels versus gap junctions?
This compound exhibits a more rapid inhibitory effect on Cx43 hemichannels, typically within minutes of application.[1][2] The inhibition of gap junctional intercellular communication, however, is a more delayed effect, often taking 30 minutes or longer.[1][2] This is thought to be due to the more restricted access of the peptide to the gap junction channels located in the intercellular space.[2]
Q3: Is the inhibitory effect of this compound reversible?
The effect of this compound on hemichannels is generally considered reversible upon washout of the peptide.[3] However, the reversibility of its effect on gap junctions is less clear and may be limited, especially after prolonged exposure.[3]
Q4: How should I store the lyophilized this compound peptide?
For long-term stability, lyophilized this compound should be stored at -20°C, and for extended storage, -80°C is recommended. It is advisable to protect the peptide from bright light.
Q5: How do I prepare a stock solution of this compound?
This compound is soluble in sterile water.[4] To prepare a stock solution, it is recommended to dissolve the peptide in sterile water to a concentration of 1-10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of this compound in My Experiments
This is a common issue that can arise from several factors related to peptide stability and experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent this compound effects.
Possible Cause 1: Peptide Degradation
-
Explanation: Peptides, including this compound, can be susceptible to degradation by proteases present in serum-containing cell culture media. While specific stability data for this compound in various media is limited, it is a critical factor to consider. In one study, the culture medium and this compound were refreshed every 24 hours, suggesting potential concerns about its stability over longer periods.[5] Another study noted that the inhibitory properties of similar connexin-mimetic peptides were maintained for at least 5 hours in their experimental setup.[6]
-
Suggested Solution:
-
Minimize time in serum-containing media: Prepare fresh dilutions of this compound in your experimental media immediately before use.
-
Refresh the media: For longer experiments (over 24 hours), consider replacing the media with freshly prepared this compound to maintain an effective concentration.
-
Serum-free media: If your experimental design allows, consider conducting the experiment in serum-free or low-serum media to reduce protease activity.
-
Protease inhibitors: As a last resort, the use of a broad-spectrum protease inhibitor cocktail could be considered, but potential off-target effects on your cells should be evaluated.
-
Possible Cause 2: Improper Storage and Handling
-
Explanation: Repeated freeze-thaw cycles of the stock solution can lead to peptide degradation. Improper storage of the lyophilized powder can also compromise its integrity.
-
Suggested Solution:
-
Aliquot stock solutions: Upon initial reconstitution, aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Proper storage: Ensure the lyophilized peptide and stock solutions are stored at the recommended temperatures (-20°C or -80°C).
-
Possible Cause 3: Suboptimal Experimental Conditions
-
Explanation: The effectiveness of this compound can be dependent on the cell type, the level of Cx43 expression, and the specific experimental conditions.
-
Suggested Solution:
-
Confirm Cx43 expression: Verify that your cell line or tissue model expresses Connexin 43.
-
Optimize concentration: The effective concentration of this compound can vary. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Consider time of action: Remember that the inhibition of gap junctions takes longer than the inhibition of hemichannels. Ensure your incubation time is sufficient for the desired effect.[1][2]
-
Issue 2: Observed Cellular Toxicity
-
Explanation: While this compound is generally not reported to be cytotoxic at effective concentrations, high concentrations or impurities in the peptide preparation could potentially lead to adverse cellular effects.
-
Suggested Solution:
-
Perform a toxicity assay: Conduct a cell viability assay (e.g., MTT or LDH assay) to determine if the observed effects are due to toxicity at the concentration you are using.
-
Use a lower concentration: If toxicity is observed, try reducing the concentration of this compound.
-
Ensure peptide purity: Use a high-purity grade of this compound.
-
Experimental Protocols
General Protocol for Inhibition of Cx43 Channels in Cell Culture
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1-10 mM.
-
Gently vortex to dissolve.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
-
Cell Treatment:
-
Culture your cells of interest to the desired confluency.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to prepare this solution fresh for each experiment.
-
Remove the existing media from your cells and replace it with the media containing this compound.
-
Incubate the cells for the desired period. For hemichannel inhibition, a shorter incubation of 5-30 minutes may be sufficient.[1] For gap junction inhibition, a longer incubation of 30 minutes to several hours is typically required.[1]
-
Quantitative Data Summary
| Cell Line/System | Application | This compound Concentration | Incubation Time | Reference |
| HeLa cells expressing Cx43 | Inhibition of electrical coupling | Not specified | 30 min | [1] |
| HeLa cells expressing Cx43 | Inhibition of hemichannel currents | Not specified | < 5 min | [1] |
| RLE-6TN cells | Weakening of GJ-mediated communication | 150 µM | 24 h (media changed daily) | [5] |
| Rat aortic endothelial cells (RAECs) and A7r5 myocytes | Inhibition of dye transfer | 300-600 µM | Up to 5 hours | [6] |
| Isolated, perfused male rat hearts | Cardioprotection | Not specified | Prior to ischemia and at reperfusion | [7] |
Signaling Pathways
This compound Signaling Pathway
Caption: this compound inhibition of Cx43 and downstream signaling.
This diagram illustrates that this compound directly inhibits Connexin 43 (Cx43) hemichannels and gap junctions. This blockage disrupts the normal physiological functions of these channels, such as the release of ATP and the propagation of intercellular calcium waves. In pathological conditions, such as those involving oxidative stress, Cx43 can contribute to increased Reactive Oxygen Species (ROS) production. By inhibiting Cx43, this compound can lead to a downstream reduction in ROS, which in turn can inhibit the activation of the pro-apoptotic ASK1-JNK/p38 MAPK signaling pathway.[8][9]
References
- 1. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of connexin-mimetic peptides on gap junction functionality and connexin expression in cultured vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]
- 9. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reversing the Inhibitory Effects of Gap 26
Welcome to the technical support center for researchers utilizing Gap 26. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments involving the reversal of this compound's inhibitory effects on connexin 43 (Cx43) gap junctions and hemichannels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic mimetic peptide that corresponds to a sequence on the first extracellular loop of Connexin 43 (Cx43), the protein that forms gap junctions and hemichannels in many cell types. It acts as a competitive inhibitor, binding to the extracellular domains of Cx43 hemichannels (connexons) and preventing them from docking with each other to form complete gap junction channels. This blockage disrupts direct cell-to-cell communication.[1]
Q2: Are the inhibitory effects of this compound reversible?
Yes, the inhibitory effects of this compound are generally considered reversible upon washout of the peptide.[2][3][4][5] However, the extent and kinetics of this reversal can differ significantly between Cx43 hemichannels and fully formed gap junction channels.
Q3: Why is it easier to reverse the inhibition of hemichannels than gap junctions?
The inhibition of individual or "unapposed" hemichannels is a rapid process, often occurring within minutes of this compound application.[6][7] Reversal of this inhibition is also typically fast, with functional recovery observed within minutes after peptide removal.[2] This is because the binding sites on hemichannels are readily accessible from the extracellular environment.
In contrast, inhibiting established gap junction plaques takes longer, generally 30 minutes or more.[6][7] Reversing this inhibition can be challenging and may be incomplete, a phenomenon described as "barely reversible" in some studies. This difficulty is thought to arise from the internalization of Cx43 hemichannels with this compound still bound, which are then targeted for degradation.[8] The recovery of gap junctional communication then becomes dependent on the synthesis of new Cx43 proteins and the formation of new gap junction plaques, a much slower process.
Q4: How long does it take to see a reversal of this compound's effects after washout?
For connexin mimetic peptides similar to this compound, the recovery of intercellular communication can begin within 10 minutes of peptide removal, with a complete reversal observed within 20 to 40 minutes under optimal conditions.[2][3][4] However, as mentioned, the recovery of full gap junctional communication may be slower and less complete.
Q5: Can this compound be internalized by cells?
Yes, there is evidence to suggest that hemichannels with this compound bound can be internalized by the cell.[8] This internalization is a key factor in the potentially incomplete reversal of gap junction inhibition, as the internalized complexes are often targeted for cellular degradation pathways.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or no reversal of inhibition after washout | Insufficient washout: Residual this compound remains bound to the cells. | Optimize the washout protocol: Increase the number of washes (e.g., 3-5 times) and the volume of the washing buffer. Include a brief incubation period (1-5 minutes) with fresh buffer during each wash step to facilitate the dissociation of the peptide. Ensure gentle aspiration and addition of solutions to avoid cell detachment. |
| Internalization of this compound-bound connexons: The peptide-protein complexes have been removed from the cell surface and are being degraded. | Allow for longer recovery time: The synthesis and assembly of new gap junction plaques can take several hours. Monitor functional recovery at multiple time points after washout (e.g., 1, 4, and 24 hours). | |
| Cell type-specific differences: The rate of connexin turnover and gap junction assembly can vary significantly between different cell types. | Characterize the recovery kinetics for your specific cell line: Perform a time-course experiment to determine the optimal recovery period for your cells. | |
| High variability in the degree of reversal between experiments | Inconsistent washout procedure: Minor variations in the washing technique can lead to different amounts of residual this compound. | Standardize the washout protocol: Ensure all experimental replicates are washed with the same number of washes, the same volume of buffer, for the same duration, and at the same temperature. |
| Cell health and confluency: Unhealthy or overly confluent cells may have altered protein turnover rates. | Maintain consistent cell culture conditions: Use cells at a consistent confluency (e.g., 70-80%) and ensure they are healthy before starting the experiment. | |
| Cell detachment during the washout procedure | Harsh washing technique: Vigorous pipetting or aspiration can dislodge adherent cells. | Perform gentle washes: Add and remove solutions slowly and carefully, directing the stream against the side of the culture vessel rather than directly onto the cell monolayer. |
| Weakly adherent cells: Some cell lines are naturally less adherent. | Use coated cultureware: Consider using culture vessels coated with extracellular matrix proteins like collagen or fibronectin to enhance cell attachment. |
Experimental Protocols
Protocol for Washout of this compound
This protocol provides a general guideline for the effective removal of this compound from cell cultures. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Pre-warmed (37°C) sterile Phosphate-Buffered Saline (PBS), without Ca²⁺/Mg²⁺ for adherent cells.
-
Pre-warmed (37°C) complete cell culture medium.
-
Sterile pipettes.
Procedure:
-
Aspirate the this compound-containing medium: Carefully remove the medium from the culture vessel without disturbing the cell monolayer.
-
First Wash: Gently add a sufficient volume of pre-warmed PBS to cover the cell monolayer (e.g., 5 mL for a 60 mm dish). Gently rock the dish back and forth for 1-2 minutes. Aspirate the PBS.
-
Repeat Washes: Repeat the washing step (step 2) at least two more times for a total of three washes. For potentially "sticky" interactions or to ensure complete removal, up to five washes can be performed.
-
Incubation Wash (Optional but Recommended): After the second wash, add fresh pre-warmed PBS and incubate the cells at 37°C for 5-10 minutes. This can help to facilitate the dissociation of any remaining bound peptide. Aspirate the PBS.
-
Final Wash: Perform one final wash with pre-warmed PBS.
-
Add Fresh Medium: After the final wash, add fresh, pre-warmed complete cell culture medium to the cells.
-
Recovery: Return the cells to the incubator and allow them to recover for the desired period before assessing the reversal of the inhibitory effects.
Protocol for Assessing Recovery of Gap Junctional Intercellular Communication (GJIC) using a Dye Transfer Assay (Scrape Loading)
This method provides a qualitative and semi-quantitative assessment of the functional recovery of gap junctions.
Materials:
-
Fluorescent dye solution (e.g., 0.5% Lucifer Yellow in PBS).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Perform this compound treatment and washout: Treat your cells with this compound for the desired duration, followed by the washout protocol described above. Include a control group that was not treated with this compound.
-
Scrape the cell monolayer: After the desired recovery period, gently make a scrape or scratch in the cell monolayer using a sterile pipette tip or a scalpel blade.
-
Add fluorescent dye: Immediately after scraping, add the Lucifer Yellow solution to the culture dish and incubate for 2-5 minutes at 37°C.
-
Wash: Aspirate the dye solution and wash the cells 3-4 times with PBS to remove extracellular dye.
-
Visualize: Observe the cells under a fluorescence microscope.
-
Analysis: In areas with functional gap junctions, the Lucifer Yellow will have transferred from the cells at the edge of the scrape to the adjacent, non-scraped cells. The extent of dye transfer can be quantified by measuring the distance of dye migration from the scrape line or by counting the number of dye-coupled cell layers. Compare the dye transfer in the this compound-treated and washout groups to the control group.
Quantitative Data Summary
| Parameter | Observation | Timeframe | Reference(s) |
| Inhibition of Hemichannels by this compound | Rapid onset of inhibition. | < 5 minutes | [6][7] |
| Inhibition of Gap Junctions by this compound | Slower onset of inhibition. | ≥ 30 minutes | [6][7] |
| Reversal of Inhibition by Connexin Mimetic Peptides (Washout) | Recovery of communication begins. | ~10 minutes | [2][3][4] |
| Complete reversal of inhibition. | 20 - 40 minutes | [2][3][4] |
Visualizations
Caption: Mechanism of this compound inhibition of Cx43 gap junctions.
References
- 1. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Connexin mimetic peptides reversibly inhibit Ca(2+) signaling through gap junctions in airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Connexin mimetic peptides reversibly inhibit Ca(2+) signaling through gap junctions in airway cells. | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Gap Junction Protein Connexin43 Is Degraded via the Ubiquitin Proteasome Pathway: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. Degradation of connexins and gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Gap 26 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Gap 26, a connexin 43 (Cx43) mimetic peptide.
FAQs and Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound treatment.
Unexpected Decrease in Connexin 43 (Cx43) Expression
Question: I treated my cells with this compound to block gap junctions, but I observed a surprising decrease in the total protein expression of Connexin 43. Why is this happening?
Answer: This is a documented, albeit unexpected, effect of this compound treatment in some experimental models. Instead of solely acting as a channel blocker, this compound can initiate a signaling cascade that leads to the downregulation of Cx43 expression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected Cx43 decrease.
Possible Mechanism:
Studies have shown that in certain cellular contexts, particularly under conditions of oxidative stress, this compound treatment can lead to a decrease in reactive oxygen species (ROS) production. This reduction in ROS can, in turn, inhibit the apoptosis signal-regulating kinase 1 (ASK1)-c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The ASK1-JNK/p38 pathway is known to be involved in the regulation of Cx43 expression, and its inhibition can lead to a decrease in Cx43 transcription and translation.[1][2]
Experimental Protocol: Measuring Reactive Oxygen Species (ROS)
A common method to measure intracellular ROS is using a luminol-dependent chemiluminescence assay.
Materials:
-
Luminol (B1675438) solution
-
Neutrophil suspension
-
Phorbol 12-myristate 13-acetate (PMA) or other ROS inducer
-
Luminometer
Procedure:
-
Prepare neutrophil suspensions in a suitable buffer.
-
Pre-treat cells with this compound at the desired concentrations and for the appropriate time.
-
Add luminol to the cell suspension.
-
Stimulate ROS production with PMA.
-
Immediately measure the chemiluminescence in a luminometer. The results are typically expressed as relative light units (RLU).[3]
Quantitative Data:
| Cell Type | This compound Concentration | Incubation Time | Observed Effect on Cx43 Expression | Reference |
| RLE-6TN cells | Not specified | Not specified | Decreased expression | [1][2] |
| Neonatal rats (in vivo) | Not specified | Not specified | Decreased expression | [1] |
Unexpected Increase in Connexin 43 (Cx43) Gene Expression
Question: My experiment shows that treatment with this compound, a Cx43 inhibitor, paradoxically increased the mRNA expression of Connexin 43. Is this a valid finding?
Answer: Yes, this surprising effect has been observed in specific pathological models, such as cirrhotic cardiomyopathy in rats.[4][5][6] In this context, this compound treatment not only increased Cx43 gene expression but also exhibited antioxidant effects.[4][5][6]
Logical Relationship:
Caption: Relationship between this compound, antioxidant effects, and Cx43 upregulation.
Possible Mechanism:
The precise mechanism is still under investigation, but it is hypothesized that in certain disease states characterized by inflammation and oxidative stress, the antioxidant properties of this compound may play a dominant role. By reducing oxidative stress, this compound could trigger a compensatory or protective cellular response that involves the upregulation of Cx43 gene expression.[4]
Experimental Protocol: Measuring Antioxidant Activity
One method to assess antioxidant activity is by measuring the levels of malondialdehyde (MDA), a marker of lipid peroxidation.
Materials:
-
Tissue homogenate
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenates from control and this compound-treated animals.
-
Add TCA to the homogenate to precipitate proteins, then centrifuge.
-
Add TBA to the supernatant and heat the mixture.
-
After cooling, measure the absorbance of the resulting pink-colored complex at a specific wavelength (e.g., 532 nm).
-
Calculate the MDA concentration based on a standard curve.
Quantitative Data:
| Animal Model | This compound Dosage | Treatment Duration | Observed Effect on Atrial Cx43 mRNA | Observed Effect on Heart MDA Levels | Reference |
| CCl4-induced cirrhotic rats | 1 µg/kg | 56 days | Upregulated | Reduced | [4][5] |
Discrepancy Between Dye Transfer and Other Gap Junction-Mediated Events
Question: I've observed that this compound inhibits intercellular calcium wave propagation or ATP release, but I don't see a corresponding inhibition of dye transfer in my scrape loading assay. Why the discrepancy?
Answer: This highlights the differential sensitivity of various methods for assessing gap junctional intercellular communication (GJIC) and the dual action of this compound on hemichannels and gap junctions. This compound can rapidly inhibit Cx43 hemichannels, which are involved in ATP release and paracrine signaling (like calcium waves), while the inhibition of fully formed gap junction channels (which mediate dye transfer) can be significantly delayed.
Experimental Workflow:
Caption: Workflow to understand discrepancies in this compound effects.
Experimental Protocols:
-
Scrape Loading/Dye Transfer Assay: This method assesses the transfer of a fluorescent dye (e.g., Lucifer Yellow) through gap junctions between adjacent cells.[7][8][9][10][11]
-
Luminescent ATP Release Assay: This assay quantifies the amount of ATP released from cells, often through hemichannels, using a luciferase-based reaction.[1][12][13]
Troubleshooting for Scrape Loading/Dye Transfer Assay:
-
Inadequate Scrape: Ensure the scrape is not too wide or too deep, as this can cause excessive cell death and artifacts.
-
Dye Concentration: Optimize the concentration of Lucifer Yellow to ensure adequate loading without causing toxicity.
-
Incubation Time: The time allowed for dye transfer is critical. Too short, and you won't see transfer; too long, and the dye may become too diffuse. An incubation time of around 8 minutes is a good starting point.[7]
Troubleshooting for Luminescent ATP Release Assays:
-
ATP Degradation: ATP is rapidly degraded in the extracellular environment. Ensure that samples are processed quickly and consider the use of ATPase inhibitors if necessary.[1]
-
Cell Lysis: The assay relies on the release of ATP from lysed cells. Incomplete lysis will lead to an underestimation of ATP levels.
-
Quenching: Components in the cell culture medium or the experimental compounds themselves can sometimes interfere with the luciferase reaction, leading to inaccurate readings.[14]
Signaling Pathways
Connexin 43 Signaling and this compound Interference
Connexin 43 is not just a passive channel-forming protein; it is a hub for various signaling pathways that regulate its function and, in turn, are regulated by it. This compound, by binding to the extracellular loops of Cx43, can interfere with these processes.
References
- 1. What are the cons of ATP bioluminescence assay? | AAT Bioquest [aatbio.com]
- 2. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]
- 3. Role PKA and p38 MAPK on ROS production in neutrophil age-related: Lack of IL-10 effect in older subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 8. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scrape Loading/Dye Transfer Assay. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 14. One moment, please... [brettalert.com]
Technical Support Center: Ensuring Complete Blockage of Cx43 with Gap 26
Welcome to the technical support center for the use of Gap 26, a mimetic peptide inhibitor of Connexin 43 (Cx43). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the complete blockage of Cx43 function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Cx43?
This compound is a synthetic mimetic peptide that corresponds to a specific sequence within the first extracellular loop (EL1) of Connexin 43 (Cx43).[1] By mimicking this domain, this compound is thought to interfere with the proper docking of Cx43 hemichannels to form complete gap junction channels, thereby blocking intercellular communication.[2][3] It can also directly inhibit the activity of unapposed Cx43 hemichannels.[2][3][4]
Q2: Is this compound specific to Cx43?
Yes, this compound is designed to be highly selective for Cx43. Studies have shown that it has minimal effects on channels formed by other connexin isoforms such as Cx40 or Cx45. This specificity is attributed to its design, which is based on the unique amino acid sequence of the Cx43 extracellular loop.[2]
Q3: Is the inhibitory effect of this compound reversible?
The inhibitory effect of this compound on Cx43 hemichannels is generally rapid and reversible.[3] However, the reversal of its effect on fully formed gap junction channels can be much slower and may be incomplete.[3][4] The reversibility of hemichannel inhibition is often observed within minutes of washing out the peptide.[3]
Q4: What is the difference between this compound and Gap 19?
While both this compound and Gap 19 are inhibitors of Cx43, they have different mechanisms of action and specificity. This compound targets the extracellular loops of Cx43 and can affect both hemichannels and gap junctional activity.[5] In contrast, Gap 19 targets the cytoplasmic loop of Cx43, leading to a more selective inhibition of hemichannels without affecting gap junction communication.[5][6]
Q5: Can this compound treatment affect Cx43 expression levels?
Interestingly, some studies have reported that treatment with this compound can lead to a decrease in the total expression of Cx43 protein.[7][8] The proposed mechanism is that by blocking channel function and subsequent signaling cascades (like reducing ROS production), this compound can indirectly lead to a downregulation of Cx43 expression.[7][8]
Troubleshooting Guide
Issue 1: Incomplete or no blockage of Cx43 function is observed.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can be highly cell-type and system-dependent.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Concentrations reported in the literature range from the nanomolar to the high micromolar range (see Table 1).
-
-
Possible Cause 2: Insufficient Incubation Time. The time required for this compound to inhibit gap junctions can be significantly longer than for hemichannels.
-
Possible Cause 3: Peptide Degradation. Peptides can be susceptible to degradation by proteases in cell culture media or in vivo.
-
Solution: Prepare fresh solutions of this compound for each experiment. If stability is a concern, consider using a scrambled peptide control to ensure the observed effects are sequence-specific.
-
-
Possible Cause 4: Incorrect Assessment Method. The method used to assess Cx43 function may not be sensitive enough or appropriate for the specific channel type (hemichannel vs. gap junction).
-
Solution: Use a well-established method to verify blockage. For GJIC, dye transfer assays like scrape loading or FRAP are common. For hemichannels, ATP release assays or ethidium (B1194527) bromide uptake assays are frequently used. Electrophysiological techniques like patch-clamping can provide direct evidence of channel inhibition.[4][9]
-
Issue 2: Observed effects are not consistent or reproducible.
-
Possible Cause 1: Variability in Cell Culture Conditions. Cell density, passage number, and overall cell health can influence Cx43 expression and function.
-
Solution: Standardize your cell culture procedures. Ensure cells are seeded at a consistent density and used within a defined passage number range. Regularly check cell morphology.
-
-
Possible Cause 2: Issues with Peptide Solubility or Storage. Improperly dissolved or stored this compound can lead to inconsistent concentrations.
-
Solution: Follow the manufacturer's instructions for dissolving and storing the peptide. Aliquoting the stock solution can prevent multiple freeze-thaw cycles.
-
-
Possible Cause 3: Off-target effects or cytotoxicity at high concentrations.
-
Solution: While generally considered to have minimal cytotoxicity at appropriate concentrations, very high doses may have unintended effects. Always include a vehicle control and consider a scrambled peptide control to rule out non-specific effects.
-
Quantitative Data Summary
Table 1: Effective Concentrations and Durations of this compound in Various Experimental Systems
| Experimental System | Target | Concentration | Duration | Observed Effect | Reference |
| Cx43-expressing cells | GJIC | 300 µM | Not specified | Rapid and reversible inhibition of dye transfer | |
| HeLa-Cx43 cells | Hemichannels | 160 µM | 30 minutes | Reduction of unitary current events | [9] |
| HeLa-Cx43 cells | Hemichannels | ~81 µM (IC50) | 148 seconds | Concentration-dependent inhibition | [9] |
| Rabbit superior mesenteric arteries | Rhythmic responses | 100-300 µM | Not specified | Dose-dependent reduction | [1] |
| RBE4, SV-ARBEC, ECV304 cells | Intercellular calcium waves | 0.25 mg/mL | 30 minutes | Reduction in wave size | [1] |
| Cell pairs (electrophysiology) | GJ Conductance | Not specified | 30-40 minutes | Complete inhibition of cell-to-cell coupling | [3][4] |
Detailed Experimental Protocols
Protocol 1: Assessing Gap Junctional Intercellular Communication (GJIC) using Scrape Loading/Dye Transfer
Objective: To qualitatively or semi-quantitatively assess the blockage of Cx43 gap junctions by this compound.
Materials:
-
Cultured cells grown to confluency on coverslips or in culture dishes
-
This compound peptide and vehicle control (e.g., sterile water or PBS)
-
Fluorescent dye solution (e.g., Lucifer Yellow or Calcein in PBS)
-
Phosphate Buffered Saline (PBS)
-
Surgical scalpel blade or needle
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow cells to a confluent monolayer.
-
Pre-incubation with Inhibitor: Treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 30-60 minutes) in culture medium.
-
Washing: Gently wash the cells twice with PBS.
-
Scrape Loading: Add the fluorescent dye solution to the cells. Using a sterile scalpel blade or needle, make a single, gentle scratch across the cell monolayer.
-
Incubation with Dye: Incubate the cells with the dye solution for 2-5 minutes to allow the dye to enter the scratched cells.
-
Final Washing: Wash the cells three times with PBS to remove excess dye.
-
Visualization: Immediately visualize the cells using a fluorescence microscope.
-
Analysis: In control samples, the dye will transfer from the cells along the scratch to neighboring cells through functional gap junctions. In this compound-treated samples, a complete blockage will result in the fluorescence being confined only to the cells directly damaged by the scratch.
Protocol 2: Assessing Hemichannel Activity using Ethidium Bromide (EtBr) Uptake
Objective: To measure the activity of Cx43 hemichannels and their inhibition by this compound.
Materials:
-
Cultured cells
-
This compound peptide and vehicle control
-
Low-calcium or calcium-free buffer (to induce hemichannel opening)
-
Ethidium Bromide (EtBr) solution (e.g., 5 µM in buffer)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Seed cells in a format suitable for fluorescence measurement (e.g., 96-well plate or on coverslips).
-
Pre-incubation with Inhibitor: Pre-incubate the cells with the desired concentration of this compound or vehicle control for a short duration (e.g., 5-15 minutes).
-
Induction of Hemichannel Opening: Replace the medium with a low-calcium or calcium-free buffer containing EtBr and the respective inhibitor/vehicle.
-
Incubation: Incubate for 5-10 minutes. During this time, open hemichannels will allow the influx of EtBr, which intercalates with DNA and fluoresces.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope (by imaging and quantifying cell fluorescence) or a microplate reader.
-
Analysis: An increase in fluorescence intensity in the low-calcium condition (compared to normal calcium) indicates hemichannel opening. A significant reduction in this fluorescence in the presence of this compound indicates successful blockage of hemichannel activity.
Visualizations
Caption: Workflow for validating Cx43 blockage by this compound.
Caption: Modulation of Cx43-mediated signaling by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gap26.com [gap26.com]
- 6. Selective inhibition of Cx43 hemichannels by Gap19 and its impact on myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]
- 9. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Gap 26 Peptide Batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of Gap 26 peptide batches. All information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.
I. Peptide Handling and Storage
Proper handling and storage of lyophilized this compound peptide are critical to ensure its stability and performance.
FAQs:
-
Q1: How should I properly reconstitute lyophilized this compound peptide?
-
A1: Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1] Allow the vial to reach room temperature to prevent condensation.[1][2] For most applications, sterile, purified water or aqueous buffers like phosphate-buffered saline (PBS) are suitable for reconstitution.[1][3][4] To aid dissolution, especially for peptides that are difficult to dissolve, gentle vortexing or sonication can be applied.[1][5] Avoid vigorous shaking, which can cause peptide aggregation.[6]
-
-
Q2: What is the recommended storage condition for this compound peptide?
-
A2: Lyophilized this compound is stable at -20°C or -80°C for extended periods.[3] Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.[3][4] For short-term storage (less than a week), the reconstituted solution can be kept at 4°C.[3]
-
-
Q3: My this compound peptide won't dissolve. What should I do?
-
A3: If this compound shows poor solubility in aqueous solutions, this may be due to its hydrophobic amino acid content.[1][7] First, try gentle warming and sonication.[1] If solubility issues persist, using a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting with your aqueous buffer can be effective.[1][7] The net charge of the peptide also influences its solubility; adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can enhance dissolution.[7]
-
-
Q4: I see visible particles in my reconstituted this compound solution. What does this mean and how can I address it?
-
A4: Visible particles often indicate peptide aggregation.[8] This can occur due to improper reconstitution, multiple freeze-thaw cycles, or the inherent properties of the peptide sequence.[8] To address this, you can try to resolubilize the peptide using the methods mentioned in Q3. If the aggregates persist, the solution can be filtered to remove them, though this may result in a lower final peptide concentration.[5] It is crucial to prevent aggregation as it can reduce the peptide's biological activity and potentially cause immunogenic responses.[7][8]
-
II. Quality Control Assays
Ensuring the purity, identity, and functionality of each this compound batch is essential for reproducible experimental results.
A. Purity and Identity Verification
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard methods for assessing the purity and confirming the identity of synthetic peptides.
FAQs:
-
Q5: What are the key parameters to check for in an HPLC analysis of this compound?
-
A5: The primary goal of HPLC analysis is to determine the purity of the peptide batch. A high-quality batch of this compound should exhibit a major peak corresponding to the full-length peptide, with minimal secondary peaks. The purity is typically calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Q6: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
-
A6: Unexpected or "ghost" peaks in an HPLC chromatogram can arise from several sources, including contamination of the mobile phase, carryover from previous injections, or issues with the column itself.[9][10] It is also possible that these peaks represent peptide-related impurities such as truncated or modified sequences that occurred during synthesis.[11] Running a blank injection with just the mobile phase can help identify if the contamination is from the system.[9]
-
-
Q7: How is mass spectrometry used to confirm the identity of this compound?
-
A7: Mass spectrometry is a powerful tool for verifying the molecular weight of the this compound peptide.[12][13] The experimentally determined mass should match the theoretical mass of the this compound sequence (VCYDKSFPISHVR). High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition of the peptide.[12][13]
-
-
Q8: My mass spectrometry results show multiple charged species. Is this normal?
-
A8: Yes, it is common to observe multiple charged species (e.g., [M+H]+, [M+2H]2+, etc.) in the mass spectrum of a peptide, especially when using electrospray ionization (ESI). This is a normal phenomenon and the different charge states can be used to calculate the molecular weight of the peptide.
-
B. Functional Activity Assessment
Confirming the biological activity of this compound is a critical quality control step. This is typically achieved through cell-based functional assays.
FAQs:
-
Q9: How can I test the functional activity of my this compound batch?
-
A9: The inhibitory effect of this compound on connexin 43 (Cx43) channels can be assessed using several functional assays. A common method is the dye uptake assay, where the ability of the peptide to block the uptake of a fluorescent dye (like ethidium (B1194527) bromide) through hemichannels is measured.[14][15] Another approach is to use electrophysiology techniques, such as patch-clamp, to directly measure the inhibition of gap junction or hemichannel currents.[16][17][18]
-
-
Q10: My this compound peptide is not showing the expected inhibitory effect in my functional assay. What are the possible reasons?
-
A10: Several factors could contribute to a lack of activity. First, verify the peptide concentration and ensure it was correctly reconstituted and is not aggregated. Suboptimal peptide solubility or the presence of aggregates can significantly reduce its effective concentration.[7] Also, check the experimental conditions of your assay, such as cell confluency and incubation times, as these can influence the observed effect of this compound.[19] Finally, if possible, re-verify the purity and identity of the peptide batch using HPLC and MS to rule out any issues with the peptide itself.
-
C. Endotoxin (B1171834) Contamination
For experiments involving live cells, it is crucial to ensure that the peptide solution is free from significant endotoxin contamination.
FAQs:
-
Q11: Why is it important to test for endotoxin contamination in this compound batches?
-
A11: Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, can elicit strong inflammatory responses in many cell types, even at very low concentrations.[20][21] This can interfere with experimental results and lead to misinterpretation of the peptide's effects.
-
-
Q12: What is an acceptable level of endotoxin for cell-based assays?
-
A12: The acceptable endotoxin level can vary depending on the sensitivity of the cell type being used.[20] However, a general guideline for in vitro cell culture applications is to use reagents with endotoxin levels below 1.0 Endotoxin Unit (EU) per milligram of peptide.[20] For particularly sensitive applications, even lower levels may be required.
-
III. Data Presentation and Experimental Protocols
Quantitative Data Summary
| Parameter | Recommended Specification | Analytical Method |
| Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to theoretical mass | Mass Spectrometry (MS) |
| Solubility | Soluble in aqueous buffer (e.g., PBS) | Visual Inspection |
| Endotoxin | < 1.0 EU/mg | Limulus Amebocyte Lysate (LAL) Assay |
Detailed Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the specific peptide batch.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Reconstitute the this compound peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as: (Area of the main peak / Total area of all peaks) x 100%.
Protocol 2: Mass Spectrometry Analysis of this compound Identity
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Dilute the reconstituted this compound peptide solution to approximately 10-20 µM in a solution of 50% acetonitrile and 0.1% formic acid in water.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode over a mass-to-charge (m/z) range that includes the expected charged species of this compound.
-
Data Analysis: Deconvolute the resulting spectrum to determine the molecular weight of the peptide. Compare the experimental molecular weight to the theoretical molecular weight of this compound (1550.8 Da).
Protocol 3: Dye Uptake Assay for this compound Functional Activity
-
Cell Culture: Plate cells known to express Connexin 43 (e.g., HeLa cells) on glass coverslips and grow to confluency.
-
Reagent Preparation:
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+.
-
Dye Solution: 5 µM ethidium bromide in Loading Buffer.
-
Wash Buffer: HBSS with Ca2+ and Mg2+.
-
-
Experimental Procedure: a. Pre-incubate cells with the desired concentration of this compound peptide (or a vehicle control) in Wash Buffer for 30 minutes at 37°C. b. Remove the pre-incubation solution and add the Dye Solution. c. Incubate for 10 minutes at 37°C to allow dye uptake through open hemichannels. d. Remove the Dye Solution and wash the cells three times with Wash Buffer to remove extracellular dye and close the hemichannels.
-
Imaging and Analysis: a. Immediately image the cells using a fluorescence microscope with appropriate filters for ethidium bromide. b. Quantify the fluorescence intensity of individual cells. c. Compare the fluorescence intensity of this compound-treated cells to control cells. A significant reduction in fluorescence indicates inhibition of hemichannel-mediated dye uptake.[14]
IV. Visualizations
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. usp.org [usp.org]
- 3. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. apexbt.com [apexbt.com]
- 5. jpt.com [jpt.com]
- 6. uk-peptides.com [uk-peptides.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Dye-uptake Experiment through Connexin Hemichannels [bio-protocol.org]
- 15. Dye-uptake Experiment through Connexin Hemichannels [en.bio-protocol.org]
- 16. Application of Electrophysiology Measurement to Study the Activity of Electro-Neutral Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ifsc.usp.br [ifsc.usp.br]
- 18. High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cellsciences.com [cellsciences.com]
- 21. genscript.com [genscript.com]
Validation & Comparative
Validating the Inhibitory Effect of Gap 26 on Cx43: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gap 26, a mimetic peptide inhibitor of Connexin 43 (Cx43), with other commercially available and experimentally validated alternatives. This document summarizes key performance data, details experimental protocols for validation, and illustrates relevant biological pathways to aid in the selection of the most appropriate inhibitor for your research needs.
Connexin 43, a transmembrane protein, is fundamental in forming gap junctions and hemichannels that facilitate intercellular communication. The dysregulation of Cx43 is implicated in numerous pathological conditions, making its targeted inhibition a critical area of study. This compound is a synthetic peptide designed to mimic a sequence within the first extracellular loop of Cx43, thereby selectively inhibiting its function.[1] This guide serves to validate its inhibitory effects and compare its performance against a panel of alternative compounds.
Comparative Analysis of Cx43 Inhibitors
The selection of an appropriate Cx43 inhibitor is contingent on experimental goals, including desired specificity, potency, and the nature of the biological system under investigation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a range of alternative Cx43 inhibitors. These values provide a quantitative measure of their potency, with lower values indicating higher efficacy.
| Inhibitor | Type | Target | IC50 Value (µM) | Cell Type / System | Reference(s) |
| This compound | Mimetic Peptide | Cx43 Hemichannels & Gap Junctions | ~28.4 - 81 | Rabbit Arterial Smooth Muscle, HeLa-Cx43 | [2][3][4] |
| Gap 27 | Mimetic Peptide | Cx43 Hemichannels & Gap Junctions | ~161 | HeLa-Cx43 | [3] |
| Gap 19 | Mimetic Peptide | Cx43 Hemichannels | ~6.5 (intracellular), ~47 | - | [5][6] |
| Peptide 5 | Mimetic Peptide | Cx43 Hemichannels & Gap Junctions | Not explicitly defined | Spinal Cord Injury Model, hCMVEC | [7][8] |
| αCT1 | Mimetic Peptide | Modulates Cx43 activity | Not an inhibitor, enhances GJIC | Breast Cancer Cells, Canine Melanoma Cells | [9][10][11] |
| Tonabersat | Small Molecule | Cx43 Hemichannels | Effective at 10 µM | hCMVEC | [12] |
| Mefloquine (B1676156) | Small Molecule | Cx43, Cx36, Cx50 Gap Junctions | >10 (for Cx43) | N2A cells | [13][14] |
| Carbenoxolone | Small Molecule | Pan-connexin inhibitor | ~5.6 | LN215 cells | [15] |
| Flufenamic Acid | NSAID | Pan-connexin inhibitor | ~40 | SKHep1 cells | [16] |
| 18α-Glycyrrhetinic Acid | Triterpenoid | Pan-connexin inhibitor | Effective at 5 µM | Alveolar Epithelial Cells | [17] |
| Quinine | Alkaloid | Cx36, Cx50 > Cx43 | >300 (for Cx43) | N2A cells | [18] |
Experimental Protocols for Validating Cx43 Inhibition
Accurate and reproducible assessment of Cx43 inhibition is paramount. Below are detailed methodologies for key experiments commonly employed to validate the efficacy of inhibitors like this compound.
Scrape-Loading Dye Transfer (SLDT) Assay for Gap Junction Intercellular Communication (GJIC)
This technique provides a straightforward method to assess the functionality of gap junctions.
Principle: A fluorescent dye, such as Lucifer Yellow, which can pass through gap junctions, is introduced into a small population of cells in a confluent monolayer by a mechanical scrape. The extent of dye transfer to neighboring, unscraped cells is a measure of GJIC.
Protocol:
-
Cell Culture: Plate cells to form a confluent monolayer in a petri dish or on a coverslip.
-
Preparation of Dye Solution: Prepare a solution of Lucifer Yellow (e.g., 1 mg/mL in a calcium- and magnesium-free phosphate-buffered saline, PBS). A higher molecular weight, gap junction-impermeable dye like Rhodamine Dextran can be included as a control to identify the initially scraped cells.
-
Scraping: Gently wash the cell monolayer with PBS. Remove the PBS and add the dye solution. Using a sharp scalpel or needle, make a single, clean scrape across the monolayer.
-
Incubation: Incubate the cells with the dye solution for a short period (e.g., 2-5 minutes) at room temperature to allow dye uptake by the scraped cells.
-
Washing: Gently wash the monolayer multiple times with PBS containing calcium and magnesium to remove extracellular dye and stop further uptake.
-
Inhibitor Treatment: To test an inhibitor, pre-incubate the cells with the desired concentration of the compound for an appropriate time before performing the scrape-loading.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images of the scrape line and the surrounding cells.
-
Quantification: Measure the distance of dye transfer from the scrape line into the adjacent cells. A reduction in the area or distance of dye spread in inhibitor-treated cells compared to control indicates inhibition of GJIC.
Ethidium Bromide (EtBr) Uptake Assay for Hemichannel Activity
This assay is used to assess the permeability of the cell membrane through hemichannels.
Principle: Under conditions that open hemichannels (e.g., low extracellular calcium), membrane-impermeant dyes like Ethidium Bromide can enter the cell and fluoresce upon binding to nucleic acids. The intensity of intracellular fluorescence is proportional to hemichannel activity.
Protocol:
-
Cell Culture: Grow cells to a desired confluency on glass coverslips or in imaging dishes.
-
Solutions: Prepare a recording solution (e.g., a HEPES-buffered salt solution) with and without calcium. The EtBr solution is prepared in the calcium-free recording solution (e.g., 5 µM EtBr).
-
Inhibitor Treatment: Pre-incubate the cells with the Cx43 inhibitor or vehicle control for the desired duration.
-
Dye Uptake: Wash the cells with the calcium-containing solution. To initiate hemichannel opening and dye uptake, replace the medium with the EtBr-containing, calcium-free solution.
-
Imaging: Immediately begin acquiring time-lapse fluorescence images of the cells.
-
Quantification: Measure the rate of increase in intracellular fluorescence intensity over time. A decreased rate of fluorescence increase in inhibitor-treated cells compared to controls indicates inhibition of hemichannel activity.
Dual Whole-Cell Patch Clamp Electrophysiology for Gap Junction Conductance
This powerful technique allows for the direct measurement of the electrical conductance between two coupled cells.
Principle: Two closely apposed cells are individually patched with microelectrodes. A voltage step is applied to one cell (the "driver" cell), and the resulting current that flows into the second cell (the "recipient" cell) through the gap junctions is measured. The junctional conductance (Gj) is calculated from the transjunctional voltage and the junctional current.
Protocol:
-
Cell Preparation: Plate cells at a density that encourages the formation of cell pairs.
-
Electrode Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill them with an appropriate intracellular solution.
-
Patching: Under a microscope, guide a micropipette to form a high-resistance (gigaohm) seal with the membrane of each cell in a pair.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration for both cells.
-
Voltage Protocol: Clamp both cells at the same holding potential (e.g., -40 mV). Apply a series of voltage steps to the driver cell while recording the current in both cells. The current injected into the driver cell will be the sum of its membrane current and the junctional current, while the current in the recipient cell will be the junctional current.
-
Inhibitor Application: The inhibitor can be perfused into the bath solution to observe its effect on junctional conductance in real-time.
-
Data Analysis: Calculate the junctional conductance using the formula: Gj = Ij / (Vdriver - Vrecipient), where Ij is the junctional current measured in the recipient cell, and Vdriver and Vrecipient are the membrane potentials of the driver and recipient cells, respectively. A decrease in Gj upon inhibitor application confirms its inhibitory effect.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context of Cx43 inhibition and to guide experimental design, the following diagrams illustrate key signaling pathways and a suggested workflow for validating a Cx43 inhibitor.
References
- 1. 5-formyl-ctp.com [5-formyl-ctp.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective inhibition of Cx43 hemichannels by Gap19 and its impact on myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connexin 43 mimetic peptides reduce swelling, astrogliosis, and neuronal cell death after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5 [frontiersin.org]
- 9. xequel.com [xequel.com]
- 10. Mapping the Anti-Cancer Activity of α-Connexin Carboxyl-Terminal (aCT1) Peptide in Resistant HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Alpha-Connexin Carboxyl-Terminal Peptide (aCT1) and Bowman-Birk Protease Inhibitor (BBI) on Canine Oral Mucosal Melanoma (OMM) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Potent block of Cx36 and Cx50 gap junction channels by mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mefloquine hydrochloride | Cx36/ Cx50 gap channel blocker, antimalarial/ antiviral | Hello Bio [hellobio.com]
- 15. Frontiers | Gambogic Acid and Its Analogs Inhibit Gap Junctional Intercellular Communication [frontiersin.org]
- 16. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of gap junction communication in alveolar epithelial cells by 18alpha-glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinine blocks specific gap junction channel subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of Gap 26 and Gap 27 in Channel Inhibition
For researchers, scientists, and drug development professionals, the precise modulation of intercellular communication is paramount. Gap 26 and Gap 27, two widely used mimetic peptides derived from Connexin 43 (Cx43), offer a means to inhibit gap junction and hemichannel function. However, their utility is intrinsically linked to their specificity. This guide provides a comprehensive comparison of this compound and Gap 27, supported by available experimental data, to facilitate informed decisions in research and therapeutic development.
At a Glance: Key Differences and Similarities
This compound and Gap 27 are both short, synthetic peptides that mimic specific extracellular loop sequences of Cx43, the most ubiquitously expressed connexin protein. Their primary mechanism of action involves binding to their respective extracellular loop domains on Cx43, leading to the rapid closure of hemichannels and a subsequent, slower disruption of gap junctional intercellular communication. While both peptides are extensively used to study the roles of Cx43-mediated signaling, their specificity profiles, particularly concerning other connexin isoforms and pannexin channels, are a critical consideration.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Gap 27 has been most thoroughly characterized for their primary target, Cx43. Electrophysiological studies have provided quantitative data on their effects on Cx43 hemichannels.
| Inhibitor | Target Channel | Assay Type | Reported IC50 | Reference |
| This compound | Cx43 Hemichannel | Electrophysiology (Unitary Currents) | ~250 µM | [1] |
| Gap 27 | Cx43 Hemichannel | Electrophysiology (Unitary Currents) | ~161 µM | [1] |
Note: The provided IC50 values are for the inhibition of Cx43 hemichannel unitary currents. The inhibitory effects on gap junction plaques typically occur at later time points and may require different concentrations.
While quantitative data for other connexin isoforms and pannexin-1 is limited, qualitative evidence suggests a degree of cross-reactivity. Several studies indicate that both this compound and Gap 27 can partially inhibit pannexin-1 channels, although the concentrations required for this inhibition and a direct comparison of potency are not well-established[2][3]. The amino acid sequences of the extracellular loops of different connexin isoforms share some homology, which may contribute to the observed lack of absolute specificity of these peptides[4]. For instance, the key amino acid motifs involved in channel blockade are present in several connexin isoforms, potentially leading to off-target effects[4].
Signaling Pathways and Mechanism of Action
This compound and Gap 27 exert their effects by directly interacting with the extracellular domains of connexin proteins, thereby modulating the function of both hemichannels and gap junctions.
Experimental Protocols
Accurate assessment of the specificity and efficacy of this compound and Gap 27 relies on robust experimental methodologies. Below are detailed protocols for key assays used to characterize their inhibitory effects.
Scrape Loading/Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)
This technique provides a qualitative or semi-quantitative assessment of gap junction function in a cell population.
Principle: A fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow or Calcein) is introduced into a few cells in a confluent monolayer by a mechanical scrape. The extent of dye transfer to neighboring, unscraped cells is a measure of GJIC.
Protocol:
-
Cell Culture: Grow cells to a confluent monolayer in a culture dish.
-
Preparation of Dye Solution: Prepare a solution of a gap junction-permeable fluorescent dye (e.g., 0.5% Lucifer Yellow in a calcium-free buffer).
-
Inhibition: Pre-incubate the cells with the desired concentration of this compound, Gap 27, or a vehicle control for the appropriate duration (typically 30 minutes to several hours).
-
Scrape Loading: Remove the culture medium and briefly rinse the cells with a calcium-free buffer. Add the dye solution to the cells. Using a sterile scalpel blade or a syringe needle, make a single, gentle scrape across the monolayer.
-
Incubation: Allow the dye to load into the scraped cells and transfer to adjacent cells for a defined period (e.g., 5-15 minutes).
-
Washing: Remove the dye solution and wash the cells several times with fresh, pre-warmed culture medium to remove extracellular dye.
-
Imaging: Visualize the dye transfer using fluorescence microscopy. Capture images of the scrape line and the surrounding cells.
-
Analysis: Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cells adjacent to the scrape. Compare the results between control and peptide-treated groups.
Electrophysiology for Hemichannel Activity
Patch-clamp electrophysiology allows for the direct measurement of ion flow through individual or populations of hemichannels, providing a highly quantitative assessment of inhibitor effects.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell configuration) or a small patch of the membrane (single-channel recording). The current flowing through the channels is measured while the membrane potential is controlled.
Protocol:
-
Cell Preparation: Plate cells at a low density to allow for the selection of single, non-contacting cells for recording.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill the patch pipette with an appropriate intracellular solution and the bath with an extracellular solution.
-
Inhibitor Application: The inhibitor (this compound or Gap 27) can be applied to the bath solution to assess its effect on hemichannel currents. For dose-response analysis, a range of concentrations should be used.
-
Whole-Cell Recording:
-
Establish a whole-cell configuration.
-
Apply a voltage protocol (e.g., a voltage step or ramp) to activate hemichannels.
-
Record the resulting currents before and after the application of the inhibitor.
-
-
Single-Channel Recording:
-
Establish a cell-attached or excised-patch configuration.
-
Apply a voltage protocol to elicit single-channel openings.
-
Record the unitary currents and analyze their amplitude and open probability before and after inhibitor application.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude in whole-cell recordings.
-
Determine the single-channel conductance and open probability in single-channel recordings.
-
Construct dose-response curves to calculate the IC50 value for the inhibitor.
-
Conclusion and Recommendations
Both this compound and Gap 27 are valuable tools for investigating the roles of Cx43 in health and disease. Based on the available data, Gap 27 appears to be a slightly more potent inhibitor of Cx43 hemichannels than this compound , as indicated by its lower IC50 value[1].
However, the key takeaway for researchers is the critical need for caution regarding the specificity of these peptides . The evidence of their potential to inhibit other connexin isoforms and pannexin-1 channels necessitates careful experimental design and interpretation of results. When using this compound or Gap 27, it is highly recommended to:
-
Use the lowest effective concentration to minimize off-target effects.
-
Include appropriate controls , such as scrambled peptide sequences, to confirm that the observed effects are not due to non-specific peptide interactions.
-
Whenever possible, validate findings using complementary approaches , such as siRNA-mediated knockdown of the target connexin or the use of cells lacking the specific connexin isoform.
-
Acknowledge the potential for off-target effects when interpreting and reporting data.
Further research is required to fully elucidate the specificity profiles of this compound and Gap 27 across the entire family of connexin and pannexin channels. Such studies will be invaluable for the development of more targeted and effective modulators of intercellular communication for both basic research and therapeutic applications.
References
- 1. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexin hemichannel and pannexin channel electrophysiology: How do they differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiating connexin hemichannels and pannexin channels in cellular ATP release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Connexin Regulating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gap 26 and Carbenoxolone for Gap Junction Inhibition
For Researchers, Scientists, and Drug Development Professionals
Gap junctions, crucial for intercellular communication, are channels that allow the direct passage of ions and small molecules between adjacent cells. The modulation of these channels is a key area of research in various physiological and pathological processes. This guide provides an objective comparison of two commonly used gap junction inhibitors, Gap 26 and carbenoxolone (B1668346), to aid researchers in selecting the appropriate tool for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Carbenoxolone |
| Mechanism of Action | Mimetic peptide that specifically targets the first extracellular loop of Connexin 43 (Cx43)[1][2]. | A glycyrrhetinic acid derivative with a less defined mechanism, thought to directly block gap junction channels[3][4]. |
| Specificity | Highly specific for Cx43-containing gap junctions and hemichannels[1][2]. | Non-specific, affecting various connexin isoforms and exhibiting numerous off-target effects[5][6][7]. |
| Reversibility | Reversible inhibition[3]. | Reversible, though some studies report incomplete reversal[3][5]. |
| Primary Target | Connexin 43 (Cx43) | General gap junction blocker |
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and carbenoxolone can be quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Inhibitor | Target | IC50 | Reference |
| This compound | Connexin 43 | 28.4 µM | --INVALID-LINK-- |
| Carbenoxolone | Connexin 43 | 5.6 ± 1.1 µM | --INVALID-LINK-- |
| Carbenoxolone | Connexin 40 | 105.2 ± 1.0 µM | --INVALID-LINK-- |
| Carbenoxolone | Connexin 30 | 748.2 ± 1.3 µM | --INVALID-LINK-- |
Mechanism of Action
This compound is a synthetic mimetic peptide that corresponds to a sequence on the first extracellular loop of Connexin 43[1]. By mimicking this part of the connexin protein, this compound is thought to interfere with the proper docking of connexons (hemichannels) from adjacent cells, thereby preventing the formation of functional gap junction channels[1][2]. Its primary and direct effect is believed to be on connexin hemichannels, with subsequent inhibition of gap junctions[2].
Carbenoxolone , a derivative of glycyrrhetinic acid, is a more general and less specific gap junction blocker[3][4]. Its precise mechanism of action is not as well-defined as that of this compound. It is believed to directly block the pore of the gap junction channel, although it also has numerous other cellular effects[8].
Specificity and Off-Target Effects
A critical consideration in choosing a gap junction inhibitor is its specificity.
This compound exhibits high specificity for Connexin 43 [1][2]. This makes it an excellent tool for studying the specific roles of Cx43 in cellular processes. While generally considered to have minimal off-target effects, some studies suggest that at high concentrations, it may influence other cellular processes indirectly. For instance, by inhibiting Cx43, it can affect downstream signaling pathways that are regulated by gap junctional communication[9][10].
Carbenoxolone , in contrast, is a non-specific inhibitor of gap junctions and has a wide range of documented off-target effects. These include:
-
Inhibition of various ion channels (e.g., Ca2+ channels)[5].
-
Effects on pannexin channels and P2X7 receptors[5].
-
Alteration of intrinsic membrane properties and suppression of action potentials[5].
-
Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD)[4].
The lack of specificity of carbenoxolone can complicate the interpretation of experimental results, as observed effects may not be solely due to the inhibition of gap junctions.
References
- 1. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 5. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gambogic Acid and Its Analogs Inhibit Gap Junctional Intercellular Communication [frontiersin.org]
- 7. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]
A Comparative Guide to the Functional Differences of Cx43 Inhibitors: Gap 26, Gap 19, and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between Gap 26 and other prominent Connexin 43 (Cx43) inhibitors, with a focus on supporting experimental data. Understanding the nuanced functionalities of these inhibitors is critical for their effective application in research and therapeutic development.
Executive Summary
Connexin 43 (Cx43) plays a crucial role in cell-to-cell communication through two distinct channel types: gap junctions (GJs) and hemichannels (HCs). While GJs facilitate direct communication between adjacent cells, HCs mediate paracrine signaling between the cell and its extracellular environment. Dysregulation of these channels is implicated in numerous pathologies, making them a key therapeutic target. This guide focuses on the functional distinctions of three widely used mimetic peptides—this compound, Gap 27, and Gap 19—and the non-specific inhibitor, Carbenoxolone (B1668346). A key differentiator among these inhibitors is their selectivity for hemichannels versus gap junctions. Notably, Gap 19 emerges as a highly specific inhibitor of Cx43 hemichannels, with minimal impact on gap junction communication. In contrast, This compound and Gap 27 exhibit a time-dependent dual inhibition, rapidly blocking hemichannels and subsequently inhibiting gap junctions. Carbenoxolone , a non-specific inhibitor, blocks both channel types without temporal or isoform specificity, and may have off-target effects.
Comparative Analysis of Cx43 Inhibitors
The functional differences between these inhibitors are paramount in experimental design and interpretation. The following table summarizes their key characteristics based on available experimental data.
| Inhibitor | Target Specificity | Mechanism of Action | Reported IC50 | Functional Effects |
| This compound | Cx43 Hemichannels (rapid) & Gap Junctions (delayed) | Mimics a sequence on the first extracellular loop (EL1) of Cx43, interfering with channel function.[1] | Not consistently reported in a comparative context. | Rapid inhibition of HC-mediated currents and dye uptake.[2] Delayed inhibition of GJ-mediated electrical and chemical coupling.[3] |
| Gap 27 | Cx43 Hemichannels (rapid) & Gap Junctions (delayed) | Mimics a sequence on the second extracellular loop (EL2) of Cx43.[4][5] | Not consistently reported in a comparative context. | Similar to this compound, with rapid HC inhibition followed by slower GJ inhibition.[1][2] |
| Gap 19 (TAT-Gap19) | Selective for Cx43 Hemichannels | Mimics a sequence on the intracellular loop (CL) of Cx43, preventing the interaction between the C-terminus (CT) and the CL, which is necessary for HC opening but not GJ function.[6][7] | ~7 µM for Cx43 Hemichannels [8] | Specifically inhibits Cx43 HCs without significantly affecting GJ communication.[6] |
| Carbenoxolone | Non-specific (Cx43, other connexins, pannexins) | Broad-spectrum gap junction and hemichannel blocker.[9][10] | Varies by cell type and experimental conditions. | Blocks both GJs and HCs, but lacks specificity for Cx43 and may have off-target effects on other channels.[10][11] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these inhibitors are crucial to their differential effects.
This compound and Gap 27: Extracellular Loop Mimicry
This compound and Gap 27 are peptides that mimic sequences on the first and second extracellular loops of Cx43, respectively.[1][5] Their primary and most rapid effect is on hemichannels, as the extracellular loops of these undocked channels are readily accessible.[2] The inhibition of gap junctions occurs at a later time point, likely as the peptide diffuses into the gap junction plaque and disrupts the docking of hemichannels.[3]
Mechanism of this compound/27 Inhibition.
Gap 19: Intracellular Loop Interference
Gap 19, often used with a TAT peptide for cell permeability (TAT-Gap19), targets an intracellular region of Cx43.[7] It mimics a sequence on the cytoplasmic loop (CL) that is involved in an intramolecular interaction with the C-terminus (CT). This CL-CT interaction is essential for the opening of hemichannels but not for the function of gap junctions.[6] By preventing this interaction, Gap 19 selectively inhibits hemichannel activity.
Mechanism of TAT-Gap19 Inhibition.
Experimental Protocols
Accurate assessment of Cx43 inhibitor function requires robust experimental protocols. Below are detailed methodologies for key assays.
Dye Uptake Assay for Hemichannel Activity
This assay measures the uptake of a membrane-impermeable fluorescent dye through open hemichannels.
Workflow:
Dye Uptake Assay Workflow.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HeLa cells stably expressing Cx43) on glass coverslips and grow to confluence.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentration of the Cx43 inhibitor (e.g., 100 µM this compound, 10 µM TAT-Gap19) or vehicle control in serum-free media for 30 minutes.
-
Dye Loading: Wash the cells with a low-calcium (to promote hemichannel opening) buffer. Add the fluorescent dye (e.g., 1 mg/mL Lucifer Yellow) in the low-calcium buffer and incubate for 10-15 minutes at 37°C.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular dye.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Imaging and Quantification: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity using image analysis software. A significant reduction in fluorescence in inhibitor-treated cells compared to controls indicates inhibition of hemichannel activity.
Scrape Loading/Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)
This method assesses the transfer of a fluorescent dye from scraped (loaded) cells to adjacent, coupled cells through gap junctions.
Workflow:
Scrape Loading/Dye Transfer Workflow.
Detailed Protocol:
-
Cell Culture: Grow cells to a confluent monolayer in a culture dish.
-
Inhibitor Incubation: Incubate the cells with the desired inhibitor (e.g., 100 µM this compound for at least 30 minutes, 50 µM Carbenoxolone) or vehicle control.
-
Scrape Loading: Add a solution of a gap junction-permeable fluorescent dye (e.g., 0.5% Lucifer Yellow in PBS) to the culture dish.[12] Create a linear scrape through the cell monolayer using a sharp blade.[12]
-
Dye Transfer: Incubate for 5-10 minutes to allow the dye to be taken up by the cells along the scrape and transfer to adjacent cells via gap junctions.[12]
-
Washing and Fixation: Wash the cells thoroughly with PBS to remove the dye solution and fix with 4% paraformaldehyde.
-
Imaging and Analysis: Visualize the dye spread using a fluorescence microscope. The extent of dye transfer is measured as the distance the dye has migrated from the edge of the scrape. A reduction in this distance in inhibitor-treated cells indicates a decrease in GJIC.[13]
Dual Whole-Cell Patch-Clamp for Gap Junction Conductance
This electrophysiological technique provides a direct measure of the electrical coupling between two adjacent cells.
Workflow:
Dual Whole-Cell Patch-Clamp Workflow.
Detailed Protocol:
-
Cell Preparation: Culture cells that form gap junctions (e.g., N2A cells transfected with Cx43) at a density that promotes cell pairing.
-
Electrophysiological Setup: Use a dual whole-cell patch-clamp setup with two amplifiers.[14][15]
-
Patching: Identify a cell pair and establish a whole-cell patch-clamp configuration on both cells.[16]
-
Measurement of Junctional Conductance (gj): Clamp the voltage of one cell (Cell 1) and apply a series of voltage steps. Record the current in the second cell (Cell 2), which represents the junctional current (Ij). The junctional conductance (gj) is calculated as Ij divided by the transjunctional voltage (Vj = Vcell1 - Vcell2).
-
Inhibitor Application: After establishing a stable baseline gj, perfuse the bath with a solution containing the Cx43 inhibitor.
-
Data Analysis: Continuously monitor gj to determine the extent and kinetics of inhibition. A decrease in gj indicates a reduction in gap junctional coupling.
Conclusion
The choice of a Cx43 inhibitor should be guided by the specific research question. For studies aiming to dissect the distinct roles of hemichannels, the highly selective inhibitor Gap 19 is the preferred tool. When investigating processes that may involve both hemichannels and a subsequent modulation of gap junctions, This compound or Gap 27 are suitable, bearing in mind their time-dependent dual action. Carbenoxolone should be used with caution due to its lack of specificity. The provided experimental protocols offer a framework for the rigorous evaluation of these and other Cx43 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. dibutyryl.com [dibutyryl.com]
- 6. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]
- 7. Connexin43 Hemichannel Targeting With TAT-Gap19 Alleviates Radiation-Induced Endothelial Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of Cx43 hemichannels by Gap19 and its impact on myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The protective effect of carbenoxolone on gap junction damage in the hippocampal CA1 area of a temporal lobe epilepsy rat model - Shu - Annals of Translational Medicine [atm.amegroups.org]
- 10. Pharmacological "cross-inhibition" of connexin hemichannels and swelling activated anion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scrape-loading dye-transfer assays [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
A Researcher's Guide to Control Experiments for Gap 26 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gap 26, a well-known connexin mimetic peptide, with alternative connexin and pannexin channel inhibitors. The information presented is intended to assist researchers in designing robust control experiments for studies involving this compound, ensuring the accurate interpretation of results. This guide includes quantitative data on inhibitor efficacy, detailed experimental protocols for assessing inhibitor activity, and diagrams of relevant signaling pathways and experimental workflows.
Understanding this compound and the Importance of Controls
This compound is a synthetic peptide that mimics a sequence on the first extracellular loop of Connexin 43 (Cx43), a protein crucial for forming gap junctions and hemichannels.[1] It is widely used to study the roles of these channels in various physiological and pathological processes. However, like many pharmacological agents, this compound is not perfectly specific, and its effects can extend beyond its intended target. Therefore, meticulous control experiments are essential to validate findings and rule out off-target effects.
This guide will compare this compound with other commonly used inhibitors, including the related mimetic peptide Gap 27, the more specific Cx43 hemichannel blocker Gap19, and the broad-spectrum gap junction blocker carbenoxolone. Understanding the similarities and differences in their mechanisms of action, efficacy, and specificity is critical for designing well-controlled experiments.
Quantitative Comparison of Connexin and Pannexin Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various connexin and pannexin channel blockers. It is important to note that these values can vary depending on the experimental system, cell type, and conditions used.
| Inhibitor | Target(s) | IC50 (µM) | Cell Type / System | Reference(s) |
| This compound | Cx43 Hemichannels & Gap Junctions | ~28.4 - 100 | Rabbit superior mesenteric arteries, various cell lines | [1] |
| Gap 27 | Cx43 Hemichannels & Gap Junctions | ~100 - 300 | Various cell lines | [2] |
| Gap19 | Cx43 Hemichannels (selective) | ~7 | Astrocytes | [3] |
| Carbenoxolone | Connexins (broad spectrum), Pannexin 1 | ~5 (Panx1), 21 (Cx26), 34 (Cx38) | Oocytes, HEK293 cells | [4] |
| Probenecid (B1678239) | Pannexin 1 | ~150 - 203 | Oocytes, HEK cells | [4] |
| Brilliant Blue G (BBG) | Pannexin 1, P2X7 receptors | ~3 | Oocytes | [5] |
| 2-APB | Connexins (broad spectrum), TRP channels | ~3 (Cx36, Cx40, Cx50), ~18 (Cx26, Cx30, Cx45) | N2A neuroblastoma cells | [4] |
| Flufenamic acid | Connexins (broad spectrum) | ~100 | N2A mouse neuroblastoma cells | [4] |
Key Experimental Protocols
To assess the efficacy and specificity of this compound and its alternatives, several key experiments are commonly employed. Detailed protocols for two fundamental techniques are provided below.
Scrape-Loading Dye Transfer Assay
This assay is a straightforward method to assess gap junctional intercellular communication (GJIC). It involves creating a "scrape" in a confluent cell monolayer in the presence of a fluorescent dye that can pass through gap junctions. The extent of dye transfer to neighboring, unscraped cells is a measure of GJIC.
Protocol:
-
Cell Culture: Grow cells to a confluent monolayer on coverslips or in culture dishes.
-
Preparation: Wash the cell monolayer three times with a balanced salt solution (e.g., HBSS) to remove serum.
-
Inhibitor Incubation: Pre-incubate the cells with the desired concentration of this compound or other inhibitors for the appropriate time (e.g., 30 minutes for this compound to affect gap junctions). Include a vehicle-only control.
-
Scrape-Loading: Add a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 0.5 mg/mL) and a high-molecular-weight, gap junction-impermeable dye (e.g., Rhodamine Dextran, 0.5 mg/mL) to the cells. Immediately create a single, gentle scratch across the monolayer with a sterile needle or pipette tip.
-
Incubation: Allow the dye to load and transfer for a short period (e.g., 2-5 minutes) at 37°C.
-
Washing: Gently wash the cells three to five times with a balanced salt solution to remove extracellular dye.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. The gap junction-impermeable dye will only be present in the cells directly along the scrape line, serving as a marker for loaded cells. The extent of the gap junction-permeable dye transfer to cells away from the scrape line indicates the level of GJIC.
-
Quantification: Measure the distance of dye transfer from the scrape line or count the number of cell rows showing dye transfer in multiple fields of view for each condition.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of currents flowing through hemichannels in the plasma membrane of a single cell. It provides a highly quantitative assessment of hemichannel activity and the effect of inhibitors.
Protocol:
-
Cell Preparation: Plate cells at a low density on glass coverslips to allow for easy access to individual cells.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution. The intracellular solution should contain ions appropriate for the currents being measured and can include the inhibitor of interest (e.g., Gap19 for intracellular application).
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Protocol: Clamp the cell membrane at a holding potential where hemichannels are typically closed (e.g., -40 mV). Apply a series of voltage steps to potentials that induce hemichannel opening (e.g., to positive potentials for Cx43).
-
Data Acquisition: Record the resulting membrane currents. The opening of hemichannels will be observed as an increase in outward current at positive potentials.
-
Inhibitor Application: To test extracellularly applied inhibitors like this compound, perfuse the recording chamber with a solution containing the inhibitor and repeat the voltage protocol.
-
Analysis: Measure the amplitude of the hemichannel currents before and after inhibitor application to quantify the degree of inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can aid in understanding and designing experiments. The following diagrams were created using the Graphviz DOT language.
Mechanism of this compound Inhibition of Connexin 43 Hemichannels.
Experimental Workflow for the Scrape-Loading Dye Transfer Assay.
Simplified diagram of downstream signaling pathways modulated by Cx43 hemichannel inhibition.
Discussion and Recommendations for Control Experiments
When using this compound in your research, it is crucial to include a battery of controls to ensure the observed effects are indeed due to the intended mechanism of action.
-
Vehicle Control: Always include a control group treated with the vehicle used to dissolve this compound (e.g., water or a specific buffer).
-
Scrambled Peptide Control: A peptide with the same amino acid composition as this compound but in a random sequence should be used as a negative control. This helps to rule out non-specific effects of the peptide itself.
-
Alternative Inhibitors:
-
Gap 27: As a mimetic of the second extracellular loop of Cx43, Gap 27 can be used to confirm that the observed effects are related to the inhibition of Cx43 channels, although it shares similar limitations with this compound.
-
Gap19: This peptide is a more specific inhibitor of Cx43 hemichannels and does not affect gap junctional communication.[6][7][8] Comparing the effects of this compound and Gap19 can help to dissect the relative contributions of hemichannels versus gap junctions to the observed phenomenon.
-
Carbenoxolone: This broad-spectrum inhibitor can be used to confirm that the observed effect is mediated by gap junctions or hemichannels in general. However, its lack of specificity for connexin isoforms and its effects on pannexin channels must be considered.[4]
-
-
Connexin-Deficient Cells: The most definitive control is to perform experiments in cells that do not express Cx43 or where Cx43 expression has been knocked down (e.g., using siRNA or CRISPR). If this compound still produces the same effect in these cells, it is likely an off-target effect.
-
Pannexin Channel Controls: Since some connexin inhibitors can also affect pannexin channels, it is advisable to test for pannexin involvement.[9] This can be done by using specific pannexin inhibitors like probenecid or by using cells that lack pannexin 1 expression.
By incorporating these controls into your experimental design, you can significantly increase the confidence in your findings and contribute to a more accurate understanding of the roles of connexin 43 channels in your system of interest.
References
- 1. Revisiting multimodal activation and channel properties of Pannexin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A permeant regulating its permeation pore: inhibition of pannexin 1 channels by ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 7. Evaluation of Cx43 Gap Junction Inhibitors Using a Quantitative Structure-Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Connexin 43 Downregulation: A Comparative Guide to Gap 26 and Other Inhibitors
For researchers, scientists, and drug development professionals, confirming the targeted downregulation of Connexin 43 (Cx43) is a critical step in a multitude of studies. This guide provides a comprehensive comparison of Gap 26, a well-characterized mimetic peptide inhibitor, with other common methods for Cx43 downregulation, supported by experimental data and detailed protocols. Western blot analysis serves as the cornerstone for quantifying the reduction in Cx43 protein levels, and this guide will detail the necessary procedures to achieve reliable and reproducible results.
Comparing the Efficacy of Cx43 Downregulation Strategies
The selection of an appropriate method for downregulating Cx43 depends on the specific experimental goals, including the desired duration of inhibition, specificity, and the cellular context. This section compares the performance of this compound with siRNA-mediated knockdown and other small molecule inhibitors.
| Method | Mechanism of Action | Efficacy (Relative Cx43 Protein Level) | Typical Concentration/Dose | Onset of Action | Duration of Effect | Key Advantages | Potential Limitations |
| This compound | Mimetic peptide that blocks Cx43 hemichannels and gap junctions, and can lead to internalization and degradation of the protein. | Significant reduction in Cx43 protein levels. | 100 µM | Rapid (minutes to hours) | Reversible, duration is concentration and cell-type dependent. | Rapid and reversible inhibition of channel function. | Potential for off-target effects at high concentrations; peptide stability. |
| siRNA | Induces sequence-specific degradation of Cx43 mRNA, leading to reduced protein synthesis. | >50% reduction in both gene and protein expression. | 20 nM | Slower (24-48 hours to observe protein reduction) | Long-lasting (several days) | High specificity for Cx43. | Slower onset of action; requires transfection optimization. |
| Carbenoxolone | A broad-spectrum gap junction blocker derived from glycyrrhetinic acid. | Can paradoxically lead to an increase in Cx43 expression with prolonged exposure (e.g., 166% of control after 6 hours in BAECs)[1]. | 100 µM | Rapid inhibition of channel function. | Reversible. | Broadly effective gap junction inhibitor. | Non-specific, affecting other connexins and cellular processes. Long-term effects on protein expression can be counterintuitive[1]. |
| Heptanol | An aliphatic alcohol that non-specifically blocks gap junctions by altering membrane fluidity. | Can decrease both mRNA and protein levels of Cx43. | 1-3 mM | Rapid | Reversible | Inexpensive and widely used. | Highly non-specific with significant effects on other membrane proteins and cell viability. |
Experimental Protocols
Reproducible and accurate quantification of Cx43 downregulation is paramount. Below are detailed protocols for the treatment of cells with this compound and the subsequent analysis by Western blot.
Protocol 1: Treatment of Cultured Cells with this compound
This protocol outlines the steps for treating cultured cells with this compound to induce Cx43 downregulation.
-
Cell Culture: Plate cells (e.g., RLE-6TN rat lung epithelial cells) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Dissolve this compound peptide in sterile, nuclease-free water or a suitable buffer to create a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it in pre-warmed, serum-free or low-serum culture medium to the final desired concentration (e.g., 100 µM).
-
Incubation: Remove the existing culture medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2. A vehicle-treated control (medium with the same concentration of the vehicle used to dissolve this compound) should be included.
-
Cell Lysis: Following incubation, proceed immediately to protein extraction for Western blot analysis.
Protocol 2: Western Blot Analysis of Cx43 Expression
This protocol provides a step-by-step guide for quantifying Cx43 protein levels.
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA protein assay.
-
Sample Preparation:
-
Take a consistent amount of protein from each sample (e.g., 20-30 µg) and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Cx43 (e.g., rabbit anti-Cx43) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To normalize for loading variations, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin or GAPDH). The relative Cx43 expression is calculated as the ratio of the Cx43 band intensity to the housekeeping protein band intensity.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow for Western blot analysis and the signaling pathway affected by this compound.
References
Gap 26: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Gap 26, a mimetic peptide derived from the first extracellular loop of Connexin 43 (Cx43), has emerged as a critical tool for investigating the roles of gap junctions and hemichannels in a multitude of physiological and pathological processes. Its ability to selectively block Cx43-mediated intercellular communication offers significant potential for therapeutic interventions in conditions ranging from cardiovascular diseases to neurological disorders. This guide provides an objective comparison of the in vitro and in vivo effects of this compound, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Mechanism of Action
This compound functions by mimicking a specific sequence on the extracellular loop of Cx43.[1] This mimicry allows it to bind to Cx43 hemichannels (connexons), preventing their docking to form complete gap junction channels between adjacent cells.[1][2] This action effectively and reversibly inhibits the direct transfer of ions and small molecules, thereby disrupting gap junctional intercellular communication (GJIC).[1] Studies have shown that this compound can also directly inhibit the activity of unopposed hemichannels, which are implicated in the release of signaling molecules like ATP and glutamate (B1630785) into the extracellular space.[3][4] The inhibitory effect on hemichannels appears to be more rapid than the disruption of established gap junctions.[2][3]
Quantitative Data Summary: In Vitro vs. In Vivo Effects
The following tables summarize the key quantitative effects of this compound observed in both laboratory-based cell culture experiments and within living organisms.
| In Vitro Effects of this compound | |||
| Experiment Type | Model System | This compound Concentration | Observed Effect |
| Inhibition of Dye Transfer | Cx43-expressing cells | 300 µM | Rapid and reversible inhibition of dye transfer[1] |
| Inhibition of Hemichannel Currents | HeLa cells expressing Cx43 | Not specified | Inhibition of hemichannel currents in less than 5 minutes[3] |
| Inhibition of Electrical Coupling | HeLa cell pairs expressing Cx43 | Not specified | Inhibition of electrical coupling after 30 minutes[3] |
| Reduction of ATP Release | RBE4, SV-ARBEC, and ECV304 cell lines | 0.25 mg/mL | Complete abolishment of InsP3-triggered ATP release[5] |
| Inhibition of Cx43 Hemichannel-Mediated Currents | tsA201 cells expressing Cx43 | Not specified | 61% inhibition of currents[6] |
| Reduction of ROS Production | RLE-6TN cells (rat type II alveolar epithelial cells) | Not specified | Significant decrease in Reactive Oxygen Species (ROS) production under hyperoxic conditions[7][8] |
| Inhibition of ASK1-JNK/p38 Signaling | RLE-6TN cells | Not specified | Significant reversal of hyperoxia-induced activation of ASK1, JNK1/2, and p38 MAPK[7][8] |
| Reduction of Apoptosis | RLE-6TN cells | Not specified | Decreased apoptosis levels under hyperoxic conditions[7][8] |
| In Vivo Effects of this compound | |||
| Experiment Type | Animal Model | Dosage/Administration | Observed Effect |
| Neuroprotection | Rat hippocampal slices (NMDA-induced excitotoxicity) | Not specified | 40% reduction in the area of neuronal death[1] |
| Cardioprotection | Rat ischemia-reperfusion model | Infusion at reperfusion | 30% reduction in infarct size and decreased incidence of ventricular arrhythmias[1] |
| Cardioprotection | Rat ischemia-reperfusion model | Intravenous or intracoronary administration prior to ischemia | Up to 40% reduction in infarct size and improved post-ischemic contractile function[4] |
| Cardioprotection | Langendorff-perfused intact rat hearts | Applied 10 min before or 30 min after ischemia induction | 48% and 55% reduction in myocardial infarct size, respectively[6] |
| Wound Healing | Murine skin injury model | Topical application | Accelerated wound closure and reduced scar tissue formation[1] |
| Alveolar Development | Neonatal rats with hyperoxia exposure | Not specified | Improved alveolar development[7][9] |
| Reduction of Oxidative Stress | Neonatal rats with hyperoxia exposure | Not specified | Decreased ROS production in lung tissue[7][8] |
| Inhibition of ASK1-JNK/p38 Signaling | Neonatal rats with hyperoxia exposure | Not specified | Reduced activity of the ASK1-JNK/p38 signaling pathway in lung tissue[7][8] |
| Reduction of Apoptosis | Neonatal rats with hyperoxia exposure | Not specified | Decreased apoptosis index in lung tissue[7][8] |
| Cirrhotic Cardiomyopathy | Rat model of cirrhosis (CCl4-induced) | Not specified | Alleviated chronotropic hyporesponsiveness, reduced severity of liver damage, and had an antioxidant effect on the heart[10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for studying its effects.
Caption: this compound inhibits Cx43 hemichannels and gap junctions, reducing ROS-mediated apoptosis.
Caption: General experimental workflow for evaluating this compound effects in vitro and in vivo.
Detailed Experimental Protocols
In Vitro Dye-Coupling Assay
This assay is used to assess gap junctional intercellular communication by measuring the transfer of a fluorescent dye between adjacent cells.
-
Cell Culture: Plate Cx43-expressing cells (e.g., RLE-6TN cells) in a suitable culture dish and grow to confluency.
-
Treatment: Treat the cells with the desired concentration of this compound or a vehicle control for a specified duration.
-
Dye Loading: Introduce a low molecular weight fluorescent dye (e.g., Lucifer Yellow) into a single cell via microinjection or scrape loading.
-
Incubation: Allow time for the dye to transfer to neighboring cells through functional gap junctions.
-
Imaging: Visualize and capture fluorescent images of the cells using a fluorescence microscope.
-
Quantification: Quantify the extent of dye transfer by counting the number of fluorescent cells surrounding the initially loaded cell or by measuring the fluorescence intensity in adjacent cells. A significant reduction in dye transfer in this compound-treated cells compared to controls indicates inhibition of GJIC.[7][8]
In Vivo Ischemia-Reperfusion Model in Rats
This model is used to evaluate the cardioprotective effects of this compound.
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats and surgically expose the heart.
-
Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 40 minutes) to induce regional myocardial ischemia.
-
This compound Administration: Administer this compound or a vehicle control via intravenous or intracoronary infusion at a specific time point (e.g., before ischemia or at the onset of reperfusion).
-
Reperfusion: Remove the ligature to allow blood flow to return to the ischemic tissue (reperfusion) for a specified duration (e.g., 3 days).
-
Infarct Size Measurement: Euthanize the animal and excise the heart. Stain the heart tissue (e.g., with triphenyltetrazolium (B181601) chloride) to differentiate between viable and infarcted tissue.
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk. A smaller infarct size in the this compound-treated group compared to the control group indicates a cardioprotective effect.[11]
Conclusion
The collective evidence from both in vitro and in vivo studies strongly supports the role of this compound as a selective and effective inhibitor of Cx43-mediated communication. In vitro studies provide a controlled environment to elucidate the molecular mechanisms of this compound, demonstrating its rapid inhibition of hemichannel activity and subsequent disruption of gap junctional coupling. These studies are crucial for understanding its direct cellular effects. In vivo models, in turn, validate the physiological relevance of these findings, showcasing the therapeutic potential of this compound in complex biological systems. The consistent protective effects observed across various disease models, including cardiac ischemia, neurological injury, and inflammatory conditions, highlight the promise of this compound as a lead compound for the development of novel therapeutics targeting aberrant Cx43 function. Further research is warranted to optimize dosing, delivery methods, and to fully explore the clinical applications of this promising peptide.
References
- 1. 5-formyl-ctp.com [5-formyl-ctp.com]
- 2. researchgate.net [researchgate.net]
- 3. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mito-egfp-probe.com [mito-egfp-probe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Connexin 43 mimetic peptide Gap26 confers protection to intact heart against myocardial ischemia injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]
- 8. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
A Comparative Guide to Inhibiting Connexin 43: Gap 26 Peptide vs. siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular communication and disease, the targeted modulation of Connexin 43 (Cx43), a ubiquitous gap junction protein, is of paramount importance. This guide provides an objective comparison of two prominent methods for inhibiting Cx43 function: the mimetic peptide Gap 26 and small interfering RNA (siRNA) knockdown. We present a synthesis of experimental data to evaluate the efficacy, methodology, and potential limitations of each approach.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and Cx43 siRNA in reducing Cx43 function and expression.
Table 1: Efficacy of this compound in Inhibiting Cx43 Function
| Parameter | Value | Cell Type | Assay |
| IC50 (Hemichannel Inhibition) | ~81 µM | HeLa cells expressing Cx43 | Electrophysiology (Unitary Current Activity) |
| Time to Inhibit Hemichannels | < 5 minutes | HeLa cells expressing Cx43 | Electrophysiology |
| Time to Inhibit Gap Junctions | 30-40 minutes | HeLa cells expressing Cx43 | Electrophysiology (Dual Whole-Cell Patch Clamp)[1][2] |
| Effect on Cx43 Expression | Can decrease Cx43 expression in some models | Neonatal rat alveolar epithelial cells | Western Blot[3] |
Table 2: Efficacy of siRNA in Knocking Down Cx43 Expression and Function
| Parameter | Value | Time Post-Transfection | Cell Type |
| Cx43 mRNA Knockdown | >50% | 24 hours | Human dermal fibroblasts |
| Cx43 Protein Knockdown | >50% | 48 hours | Human dermal fibroblasts |
| Functional Inhibition (Dye Transfer) | Strongly decreased | 48 hours | Human umbilical vein endothelial cells (HUVECs)[4] |
| Effect on Junctional Conductance | Significant reduction | Not specified | Not specified |
Mechanisms of Action
This compound: A Direct Blocker of Cx43 Channels
This compound is a synthetic peptide that mimics a sequence on the first extracellular loop of Cx43. Its primary mechanism of action is the direct blockade of Cx43 hemichannels and, subsequently, gap junction channels. The inhibition of hemichannels is rapid, occurring within minutes, while the effect on fully formed gap junctions is delayed[1][2]. Interestingly, some studies have reported that this compound treatment can also lead to a decrease in the overall expression of the Cx43 protein[3].
siRNA Knockdown: Silencing Cx43 Gene Expression
Small interfering RNA (siRNA) operates through the RNA interference (RNAi) pathway to silence the expression of the GJA1 gene, which codes for Cx43. This leads to a reduction in Cx43 mRNA and, consequently, a decrease in the synthesis of the Cx43 protein. The functional effects of siRNA are therefore dependent on the turnover rate of the existing Cx43 protein pool and are not immediate.
Experimental Protocols
Dye Transfer Assay (Scrape Loading)
This assay is a common method to assess gap junctional intercellular communication (GJIC).
Protocol for Cx43 siRNA:
-
Cell Seeding: Seed cells on fibronectin-coated dishes to achieve confluence.
-
siRNA Transfection: Transfect cells with Cx43 siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. A non-targeting siRNA should be used as a control.
-
Incubation: Culture the cells for 48 hours post-transfection to allow for Cx43 protein knockdown.
-
Dye Loading: Wash the cells with PBS and then add a dye mix containing a gap junction-permeable dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye (e.g., Texas Red Dextran) as a control for cell damage.
-
Scraping: Create a scrape in the cell monolayer using a fine-edged micro-scalpel and incubate for a short period (e.g., 1 minute) to allow dye uptake by the damaged cells.
-
Dye Transfer: Gently wash away the dye mix and add fresh media. Incubate for a further period (e.g., 5 minutes) to allow the permeable dye to transfer to adjacent, non-damaged cells via gap junctions.
-
Fixation and Imaging: Fix the cells and acquire images using fluorescence microscopy. The extent of dye transfer is quantified by measuring the area of Lucifer Yellow fluorescence that has spread from the scrape line.
Protocol for this compound:
The protocol is similar to the above, with the following modification:
-
Instead of siRNA transfection, the cells are pre-incubated with this compound at the desired concentration for a specified period (e.g., 30-60 minutes) before the dye loading and scraping steps. A scrambled peptide should be used as a negative control.
Dual Whole-Cell Patch Clamp
This electrophysiological technique provides a direct measure of the electrical conductance between two coupled cells, offering high-resolution data on gap junction function.
Protocol:
-
Cell Preparation: Plate cells at a low density to allow for the identification of cell pairs.
-
Patch Pipette Preparation: Prepare two patch pipettes with an appropriate internal solution.
-
Establish Whole-Cell Configuration: Independently establish a whole-cell patch clamp configuration on each cell of a pair.
-
Voltage Protocol: Clamp the voltage of one cell (V1) and apply voltage steps, while recording the current in the second cell (V2), which is held at a constant voltage. The current recorded in the second cell is the junctional current (Ij).
-
Conductance Calculation: The junctional conductance (Gj) is calculated using Ohm's law (Gj = Ij / (V1 - V2)).
-
Inhibitor Application: For this compound studies, the peptide is perfused into the bath solution after establishing a baseline Gj. For siRNA experiments, recordings are made from cells 48 hours after transfection.
Off-Target Effects and Other Considerations
This compound:
-
Specificity: While designed to be specific for Cx43, some studies suggest that Gap peptides can also affect other related channels, such as pannexin 1 (Panx1) channels, at higher concentrations.
-
Stability: As a peptide, this compound may be susceptible to degradation by proteases in long-term experiments.
-
Reversibility: The inhibitory effect of this compound on hemichannels is generally reversible upon washout, whereas the inhibition of gap junctions can be less so[2].
siRNA Knockdown:
-
Off-Target Effects: A significant concern with siRNA is the potential for off-target effects, where the siRNA sequence has partial complementarity to unintended mRNA targets, leading to their downregulation. This can complicate the interpretation of results.
-
Transfection Efficiency: The efficiency of siRNA delivery can vary between cell types and experiments, leading to incomplete knockdown and heterogeneous cell populations.
-
Irreversibility: The knockdown of Cx43 expression is long-lasting and not easily reversible, which may not be suitable for all experimental designs.
Conclusion: Choosing the Right Tool for the Job
Both this compound and Cx43 siRNA are powerful tools for investigating the role of Cx43. The choice between them depends on the specific experimental question and context.
-
This compound is ideal for studies requiring acute and reversible inhibition of Cx43 channel function. Its rapid action on hemichannels makes it particularly useful for dissecting the distinct roles of hemichannels versus gap junctions.
-
Cx43 siRNA is the preferred method for investigating the long-term consequences of reduced Cx43 expression. It provides a means to study the cellular and tissue-level effects of chronic Cx43 deficiency.
Researchers should carefully consider the potential for off-target effects with both methods and include appropriate controls, such as scrambled peptides for this compound and non-targeting siRNAs, to ensure the specificity of their findings. By understanding the strengths and limitations of each approach, scientists can more effectively probe the multifaceted roles of Connexin 43 in health and disease.
References
- 1. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Gap 26 with Other Connexins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap 26 is a synthetic peptide that mimics a sequence on the first extracellular loop of Connexin 43 (Cx43).[1] It is widely utilized in research as a specific inhibitor of Cx43-forming gap junctions and hemichannels, playing a crucial role in studying the physiological and pathological roles of this particular connexin.[1][2] This guide provides a comparative analysis of the known specificity of this compound for Cx43 and discusses its potential cross-reactivity with other connexin isoforms. While this compound is generally considered selective for Cx43, comprehensive public data on its interaction with a wide array of other connexins is limited. This guide summarizes the available information and provides detailed experimental protocols for researchers to independently assess the cross-reactivity of this compound.
Specificity and Cross-Reactivity of this compound
This compound is designed to correspond to a sequence in the first extracellular loop of Cx43.[1] This region is critical for the proper docking of connexin hemichannels to form gap junctions. The inhibitory effect of this compound is believed to occur through its binding to this extracellular loop, thereby preventing channel formation and function.
Interaction with Connexin 43 (Cx43)
Numerous studies have demonstrated that this compound effectively inhibits Cx43-mediated intercellular communication and hemichannel activity.[1][2] It has been shown to block the passage of ions and small molecules, such as calcium and ATP, through Cx43 channels.[3] The inhibitory action on Cx43 hemichannels is reported to be rapid, occurring within minutes, while the inhibition of fully formed gap junction channels can take longer.
Cross-Reactivity with Other Connexins
A critical question for the use of any targeted inhibitor is its specificity. While this compound is widely cited as a specific Cx43 inhibitor, there is a notable lack of comprehensive, publicly available studies that have systematically tested its activity against a broad panel of other connexin isoforms. The extracellular loop sequences of connexins, while conserved, do exhibit variability that could form the basis for inhibitor selectivity.
| Connexin Isoform | Reported Interaction with this compound | Supporting Experimental Data |
| Connexin 43 (Cx43) | Inhibitory | Extensive data from electrophysiology, dye transfer assays, and calcium wave propagation studies confirm inhibition. |
| Connexin 26 (Cx26) | No direct inhibitory effect reported. | Studies on cells co-expressing Cx26 and Cx43 have not indicated that this compound affects Cx26 channels. However, direct testing on cells expressing only Cx26 is not widely reported. |
| Connexin 30 (Cx30) | No direct inhibitory effect reported. | Similar to Cx26, direct evidence of this compound's effect on Cx30 is lacking. |
| Connexin 32 (Cx32) | No direct inhibitory effect reported. | Limited to no specific data available on the interaction between this compound and Cx32. |
| Connexin 37 (Cx37) | No direct inhibitory effect reported. | Limited to no specific data available. |
| Connexin 40 (Cx40) | No direct inhibitory effect reported. | Limited to no specific data available. |
| Connexin 45 (Cx45) | No direct inhibitory effect reported. | Limited to no specific data available. |
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of this compound with other connexins, researchers can employ several well-established functional assays. Below are detailed protocols for two common methods: the Scrape-Loading Dye Transfer (SLDT) assay for gap junction communication and electrophysiological recording for hemichannel activity.
Scrape-Loading Dye Transfer (SLDT) Assay
This method assesses gap junctional intercellular communication (GJIC) by observing the transfer of a fluorescent dye from mechanically loaded cells to their neighbors.
Objective: To determine if this compound inhibits GJIC in cells expressing a specific connexin isoform.
Materials:
-
Cells cultured to confluence on glass coverslips, expressing the connexin of interest.
-
Fluorescent dye solution: Lucifer Yellow (e.g., 1 mg/mL in phosphate-buffered saline - PBS).
-
This compound peptide solution at desired concentrations.
-
Control peptide (e.g., a scrambled version of this compound).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Fluorescence microscope.
Protocol:
-
Cell Culture: Plate cells on coverslips and grow to confluence. Each connexin isoform to be tested should be expressed in a separate cell line that ideally lacks endogenous connexins.
-
Pre-incubation: Treat the confluent cell monolayers with different concentrations of this compound or the control peptide for a specified period (e.g., 30 minutes to 2 hours). Include an untreated control.
-
Scrape-Loading:
-
Wash the coverslips gently with PBS.
-
Add a small volume of the Lucifer Yellow dye solution to the coverslip.
-
Using a sharp blade or a syringe needle, make a single, gentle scratch across the cell monolayer.
-
-
Dye Transfer: Incubate the coverslips for a short period (e.g., 2-5 minutes) to allow the dye to transfer from the loaded cells to adjacent cells through functional gap junctions.
-
Washing and Fixation:
-
Gently wash the coverslips multiple times with PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the dye transfer using a fluorescence microscope.
-
Quantify the extent of dye transfer by measuring the distance the dye has traveled from the scrape line or by counting the number of fluorescent cells perpendicular to the scrape line.
-
Compare the extent of dye transfer in this compound-treated cells to the control groups. A significant reduction in dye transfer indicates inhibition of GJIC.
-
Electrophysiological Recording of Hemichannel Activity
This technique directly measures the ionic currents passing through connexin hemichannels.
Objective: To determine if this compound blocks hemichannel currents in cells expressing a specific connexin isoform.
Materials:
-
Cells expressing the connexin of interest, plated at low density on glass coverslips.
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 130 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH 7.2).
-
This compound peptide solution.
Protocol:
-
Cell Preparation: Use single, isolated cells expressing the connexin of interest to ensure that only hemichannel currents are measured.
-
Patch-Clamp Recording:
-
Obtain a high-resistance (GΩ) seal between the patch pipette and the cell membrane (whole-cell configuration).
-
Clamp the cell membrane at a holding potential where hemichannels are typically closed (e.g., -40 mV).
-
Apply a series of voltage steps to potentials that are known to open the specific connexin hemichannel being studied (e.g., depolarizing steps from +20 to +80 mV).
-
-
Data Acquisition: Record the resulting membrane currents. The opening of hemichannels will be observed as an outward current at positive potentials.
-
Application of this compound:
-
Perfuse the cell with the extracellular solution containing this compound at the desired concentration.
-
After a short incubation period (e.g., 2-5 minutes), repeat the voltage-step protocol.
-
-
Analysis:
-
Compare the amplitude of the hemichannel currents before and after the application of this compound.
-
A significant reduction in the current amplitude indicates a blocking effect of this compound on the hemichannel.
-
Perform these experiments on a panel of cell lines, each expressing a different connexin isoform, to assess cross-reactivity.
-
Signaling Pathways and Experimental Workflows
This compound Inhibition of the ASK1-JNK/p38 Signaling Pathway
One of the key signaling pathways modulated by Cx43, and consequently affected by this compound, is the Apoptosis Signal-regulating Kinase 1 (ASK1) - c-Jun N-terminal Kinase (JNK)/p38 MAPK pathway. This pathway is involved in cellular responses to stress, inflammation, and apoptosis.[4] Inhibition of Cx43 by this compound has been shown to downregulate the activation of this pathway.[4]
Caption: this compound inhibits the Cx43-mediated amplification of the pro-apoptotic ASK1-JNK/p38 pathway.
Experimental Workflow for Assessing this compound Cross-Reactivity
The following diagram illustrates a logical workflow for a researcher aiming to characterize the cross-reactivity of this compound.
Caption: A logical workflow for systematically evaluating the cross-reactivity of this compound against various connexins.
References
- 1. Effects of this compound, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gap 26 Specificity: A Comparative Guide Using Cx43 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the connexin 43 (Cx43) hemichannel inhibitor, Gap 26, with a focus on validating its specificity through the use of Cx43 knockout models. The following sections present experimental data, detailed protocols, and visual workflows to objectively assess the performance of this compound as a specific inhibitor of Cx43.
Executive Summary
This compound is a mimetic peptide widely used to inhibit Cx43 hemichannels and gap junctions. While numerous studies have suggested its specificity, definitive validation requires the use of genetic models where the target protein is absent. This guide consolidates evidence from studies utilizing Cx43 knockout (Cx43-/-) models, providing a direct assessment of this compound's on-target effects. The data presented herein demonstrates that the inhibitory effects of this compound on hemichannel activity are absent in cells lacking Cx43, strongly supporting its specificity.
Data Presentation: this compound Specificity in Cx43 Knockout Models
The following table summarizes quantitative data from a key study that directly evaluates the effect of this compound in wild-type (Cx43+/+) versus Cx43 knockout (Cx43-/-) astrocytes. The experiment measured ethidium (B1194527) bromide (EthBr) uptake, an indicator of hemichannel activity, in response to pro-inflammatory stimuli.
| Cell Type | Treatment Condition | EthBr Positive Astrocytes (% of Control) | Inhibition by this compound | Reference |
| Cx43+/+ Astrocytes | Control | 100% | - | [1] |
| Pro-inflammatory Mix | Increased dye uptake | Yes (Blocked to 21 ± 4.2% of control) | [1] | |
| Cx43-/- Astrocytes | Control | 6 ± 1% of Cx43+/+ control | - | [1] |
| Pro-inflammatory Mix | No significant increase (16 ± 5% of Cx43+/+ control) | Not applicable (no effect to inhibit) | [1] |
Key Finding: The pro-inflammatory mix-induced increase in dye uptake was observed only in wild-type astrocytes and was effectively blocked by this compound.[1] In contrast, astrocytes lacking Cx43 did not exhibit this increased dye uptake, and thus there was no effect for this compound to inhibit.[1] This provides strong evidence that this compound's inhibitory action on hemichannel-mediated dye uptake is dependent on the presence of Cx43.
Supporting Evidence for this compound Specificity
While Cx43 knockout models provide the most definitive evidence, other experimental approaches have consistently supported the specificity of this compound. The following table compares this compound with a scrambled peptide (SGap26) control.
| Cell Model | Inhibitor | Concentration | Effect on Cx43 Hemichannel Activity | Reference |
| HeLa cells transfected with Cx43 | This compound | ~81 µM (IC50) | Inhibition of unitary currents | [2] |
| Scrambled this compound (SGap26) | Up to ~1 mM | No significant inhibition | [2] |
Key Finding: this compound inhibits Cx43 hemichannel currents in a concentration-dependent manner, whereas the scrambled peptide control has no effect at similar concentrations, indicating that the inhibitory action is sequence-specific.[2]
Experimental Protocols
Ethidium Bromide (EthBr) Uptake Assay for Hemichannel Activity
This protocol is adapted from studies evaluating Cx43 hemichannel activity in cultured astrocytes.[1]
Objective: To measure the opening of connexin hemichannels by assessing the uptake of the fluorescent dye ethidium bromide.
Materials:
-
Cultured astrocytes (Cx43+/+ and Cx43-/-) on glass coverslips
-
Hanks' balanced salt solution (HBSS) with Ca²+ and Mg²+
-
HBSS without Ca²+ and Mg²+
-
Ethidium bromide (EthBr) stock solution (e.g., 1 mM in water)
-
Pro-inflammatory cytokine mix (e.g., TNF-α and IL-1β) or other stimuli
-
This compound peptide and scrambled peptide controls
-
Fluorescence microscope with appropriate filters for EthBr (Excitation/Emission: ~510/595 nm)
Procedure:
-
Culture astrocytes to the desired confluency on glass coverslips.
-
Wash the cells three times with HBSS containing Ca²+ and Mg²+.
-
To induce hemichannel opening, incubate the cells in a low-calcium solution (HBSS without Ca²+ and Mg²+) or with a specific stimulus (e.g., pro-inflammatory cytokine mix) for the desired duration.
-
For inhibitor studies, pre-incubate the cells with this compound or a scrambled peptide control for a specified time (e.g., 10-30 minutes) before and during the stimulation.
-
Add EthBr to the incubation medium at a final concentration of 5 µM.
-
Incubate the cells with EthBr for 5-10 minutes.
-
Wash the cells three times with HBSS containing Ca²+ and Mg²+ to remove extracellular EthBr.
-
Immediately visualize the cells under a fluorescence microscope.
-
Capture images of multiple fields of view for each experimental condition.
-
Quantify the number of EthBr-positive cells (displaying red nuclear fluorescence) relative to the total number of cells (e.g., identified by phase-contrast or DAPI counterstaining).
Signaling Pathways and Experimental Workflows
Logical Workflow for Validating this compound Specificity
The following diagram illustrates the logical workflow for validating the specificity of this compound using Cx43 knockout models.
Caption: Logical workflow for this compound specificity validation.
Signaling Pathway of Pro-inflammatory Cytokine-Induced Cx43 Hemichannel Opening
The diagram below depicts a simplified signaling pathway by which pro-inflammatory cytokines can lead to the opening of Cx43 hemichannels, an effect that can be blocked by this compound.
References
- 1. Cx43 Hemichannels and Gap Junction Channels in Astrocytes Are Regulated Oppositely by Proinflammatory Cytokines Released from Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gap 26 and TAT-Gap19: Connexin Modulating Peptides in Research
For Immediate Release
AUSTIN, Texas – December 4, 2025 – In the intricate world of cellular communication, the precise modulation of connexin channels is paramount for researchers in neuroscience, cardiology, and oncology. Two prominent tools in this field, Gap 26 and TAT-Gap19, offer distinct approaches to targeting Connexin 43 (Cx43), the most widespread gap junction protein. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal peptide for their specific experimental needs.
Executive Summary
This compound and TAT-Gap19 are both mimetic peptides derived from Cx43, but they exhibit fundamental differences in their mechanism of action, specificity, and efficacy. This compound, derived from the first extracellular loop of Cx43, acts as a blocker of both Cx43 gap junction channels and hemichannels. In contrast, TAT-Gap19, a peptide from the cytoplasmic loop of Cx43 fused to a cell-penetrating TAT peptide, demonstrates high specificity for inhibiting Cx43 hemichannels with minimal impact on gap junctional communication. This specificity, coupled with enhanced cell permeability, often translates to greater potency in experimental models.
Performance Comparison: Quantitative Data
The following tables summarize the key quantitative differences between this compound and TAT-Gap19 based on published experimental data.
| Parameter | This compound | TAT-Gap19 | Reference |
| Target(s) | Cx43 Gap Junctions & Hemichannels | Cx43 Hemichannels | [1][2] |
| Specificity | Non-specific for hemichannels vs. gap junctions | Highly specific for hemichannels | [3][4] |
| Mechanism of Action | Binds to the first extracellular loop of Cx43 | Binds to the C-terminal tail of Cx43, preventing interaction with the cytoplasmic loop | [4][5] |
| Cell Permeability | Limited | High (facilitated by TAT peptide) | [4] |
| Assay | This compound | TAT-Gap19 | Reference |
| IC50 for Cx43 Hemichannel Inhibition | ~80-81 µM | ~7 µM | [5][6] |
| Effect on Gap Junctional Communication | Inhibits | No significant inhibition | [3][4] |
| Neuroprotection in Cerebral Ischemia | Protective | Significantly more potent than this compound | [2] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and TAT-Gap19 lead to the modulation of different signaling pathways.
This compound physically obstructs the pore of both gap junctions and hemichannels by binding to the extracellular loops of Cx43. This non-selective blockade can impact a broad range of cellular processes that rely on intercellular communication and the exchange of ions and small molecules with the extracellular environment.
TAT-Gap19 , on the other hand, acts intracellularly. The TAT peptide facilitates its entry into the cell, where the Gap19 moiety binds to the C-terminal tail of Cx43. This interaction prevents the conformational changes required for hemichannel opening, without affecting the structure of already formed gap junction channels. A key signaling pathway modulated by TAT-Gap19 is the JAK2/STAT3 pathway, which is implicated in cell survival and apoptosis.[2][6] By inhibiting hemichannel-mediated ATP release and subsequent purinergic signaling, TAT-Gap19 can suppress inflammatory responses and promote cell survival.
Mechanism of Action of this compound.
Signaling Pathway of TAT-Gap19.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Scrape Loading Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)
This assay assesses the functionality of gap junctions by measuring the transfer of a fluorescent dye between adjacent cells.[7][8]
Scrape Loading Dye Transfer Workflow.
Materials:
-
Confluent cell culture
-
Lucifer Yellow CH (lithium salt) solution (e.g., 1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Fluorescence microscope
Procedure:
-
Grow cells to a confluent monolayer in a petri dish.
-
Aspirate the culture medium and gently wash the cells with PBS.
-
Add the Lucifer Yellow solution to cover the cell monolayer.
-
Using a sterile scalpel blade, make a clean scrape across the diameter of the dish.
-
Incubate the cells at 37°C for 5-10 minutes to allow the dye to transfer to adjacent cells through gap junctions.
-
Aspirate the dye solution and wash the cells three times with PBS to remove any extracellular dye.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Acquire images using a fluorescence microscope. The extent of dye transfer from the scrape line is a measure of GJIC.
ATP Release Assay
This assay quantifies the release of ATP from cells, often through hemichannels, using a luciferin-luciferase reaction.[9][10][11]
Materials:
-
Cell suspension or adherent cells
-
ATP-free buffer (e.g., HBSS)
-
Luciferin-luciferase assay kit
-
Luminometer
Procedure:
-
Culture cells to the desired density. For adherent cells, plate in a white-walled 96-well plate.
-
Wash the cells with an ATP-free buffer.
-
Replace the buffer with fresh ATP-free buffer.
-
Add the test compound (e.g., this compound or TAT-Gap19) at the desired concentration and incubate for the specified time.
-
Collect the supernatant.
-
Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.
-
Add the reagent to the supernatant.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
Whole-Cell Patch-Clamp Electrophysiology for Hemichannel Currents
This technique allows for the direct measurement of ion flow through hemichannels in the cell membrane.[12][13][14][15]
Materials:
-
Isolated cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
Procedure:
-
Prepare borosilicate glass micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Identify a single, healthy cell under the microscope.
-
Approach the cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -40 mV).
-
Apply voltage steps (e.g., from -80 mV to +80 mV) to elicit hemichannel currents.
-
Record the resulting currents. Hemichannel opening is typically observed at positive membrane potentials.
-
Perfuse the cell with the test compound (this compound or TAT-Gap19) and record the changes in hemichannel currents.
Conclusion
The choice between this compound and TAT-Gap19 fundamentally depends on the experimental question. For studies requiring specific inhibition of Cx43 hemichannels with minimal confounding effects on gap junctional communication, TAT-Gap19 is the superior tool due to its high specificity and potency. Its ability to penetrate the cell membrane makes it suitable for a wide range of in vitro and in vivo applications. This compound, while less specific, can be a valuable tool for investigating the combined roles of Cx43 gap junctions and hemichannels in physiological and pathological processes. Researchers should carefully consider the distinct properties of these peptides to ensure the appropriate design and interpretation of their experiments.
References
- 1. Connexin hemichannel and pannexin channel electrophysiology: How do they differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Connexin43 hemichannels with Gap19 protects cerebral ischemia/reperfusion injury via the JAK2/STAT3 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of Cx43 hemichannels by Gap19 and its impact on myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Connexin43 Hemichannel Targeting With TAT-Gap19 Alleviates Radiation-Induced Endothelial Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cx43-hemichannel function and regulation in physiology and pathophysiology: insights from the bovine corneal endothelial cell system and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sm.unife.it [sm.unife.it]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. docs.axolbio.com [docs.axolbio.com]
Assessing the Reversibility of Gap 26 Inhibition: A Comparative Guide
For researchers and drug development professionals investigating the intricate roles of gap junctional intercellular communication (GJIC), understanding the pharmacological tools available is paramount. Gap 26, a mimetic peptide of the first extracellular loop of Connexin 43 (Cx43), is a widely used inhibitor of connexin channels. A critical aspect of its utility, and that of any inhibitor, is the reversibility of its effects. This guide provides a comparative analysis of the reversibility of this compound, alongside other commonly used connexin inhibitors, Gap 27 and carbenoxolone (B1668346), supported by experimental data and detailed protocols.
Comparative Analysis of Inhibitor Reversibility
The reversibility of a connexin inhibitor is a key determinant of its suitability for various experimental designs. While this compound is often cited as a reversible inhibitor, the extent and kinetics of this reversibility can vary, particularly between its effects on hemichannels and fully formed gap junction channels.
Data Presentation: Reversibility of Connexin Inhibitors
| Inhibitor | Target | Experimental System | Method | Reversibility | Time Course of Recovery | Reference |
| This compound | Cx43 Hemichannels | HeLa cells expressing Cx43 | Electrophysiology (Whole-cell patch clamp) | Readily Reversible | Full recovery within minutes after washout | [1] |
| This compound | Cx43 Gap Junctions | Paired HeLa cells expressing Cx43 | Electrophysiology (Dual whole-cell patch clamp) | Poorly Reversible | Minimal recovery even after extended washout | [1] |
| Gap 27 | Cx43 | Various cell types | Dye Transfer / Electrophysiology | Generally considered reversible | Recovery observed after washout, but kinetics can be variable | [2] |
| Carbenoxolone | Pan-connexin inhibitor | Bovine Aortic Endothelial Cells | Scrape Loading / Dye Transfer | Reversible | Dose-dependent recovery after washout | [3] |
| Carbenoxolone | Astrocytes | Electrophysiology (Paired recordings) | Junctional current measurement | Incomplete Recovery | Gap current was not fully restored after washout | [4] |
Note: The data presented is a synthesis from multiple studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions, cell types, and inhibitor concentrations.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Scrape Loading / Dye Transfer Assay
This technique provides a qualitative and semi-quantitative assessment of GJIC in a population of cells.
Materials:
-
Cell culture plates (e.g., 6-well or 12-well) with confluent cell monolayers
-
Phosphate-Buffered Saline (PBS) with Ca²⁺ and Mg²⁺
-
Fluorescent dye solution (e.g., 0.5% Lucifer Yellow in PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Culture: Grow cells to a confluent monolayer in multi-well plates.
-
Baseline: In a control well, perform the scrape loading procedure without any inhibitor to establish baseline GJIC.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound, Gap 27, or carbenoxolone for the appropriate duration.
-
Scrape Loading:
-
Wash the cell monolayer twice with PBS.
-
Add the fluorescent dye solution to the well.
-
Using a sterile scalpel blade or a syringe needle, make a clean scratch across the monolayer.
-
Incubate for 5-10 minutes at room temperature to allow dye uptake by the scraped cells and transfer to adjacent cells.
-
-
Washing: Gently wash the monolayer three times with PBS to remove extracellular dye.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Imaging: Acquire images using a fluorescence microscope.
-
Reversibility Assessment (Washout):
-
After inhibitor incubation, remove the inhibitor-containing medium.
-
Wash the cells three times with fresh, pre-warmed culture medium.
-
Incubate the cells in fresh medium for various time points (e.g., 30 min, 1h, 2h, 4h) to allow for recovery.
-
At each time point, perform the scrape loading assay as described above.
-
-
Quantification: Measure the distance of dye transfer from the scrape line or the area of fluorescent cells. Compare the extent of dye transfer in inhibitor-treated and washout samples to the baseline control.
Dual Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct and quantitative measurement of the junctional conductance (Gj) between two coupled cells.
Materials:
-
Patch clamp setup with two amplifiers and micromanipulators
-
Inverted microscope
-
Patch pipettes (2-5 MΩ)
-
Intracellular solution (e.g., K-aspartate based)
-
Extracellular solution (e.g., HEPES-buffered saline)
-
Cell pairs grown on coverslips
Protocol:
-
Cell Preparation: Plate cells at a low density to encourage the formation of cell pairs.
-
Establish Dual Whole-Cell Configuration:
-
Identify a suitable cell pair for recording.
-
Using two patch pipettes, establish a whole-cell patch clamp configuration on each cell of the pair.
-
-
Baseline Junctional Conductance (Gj) Measurement:
-
Clamp the voltage of one cell (V₁) to a holding potential (e.g., -40 mV) and apply a series of voltage steps.
-
Clamp the voltage of the second cell (V₂) to the same holding potential.
-
The current required to hold V₂ constant (I₂) is equal in magnitude and opposite in sign to the junctional current (Ij).
-
Calculate the junctional conductance using the formula: Gj = Ij / (V₁ - V₂).
-
-
Inhibitor Application: Perfuse the cell pair with the extracellular solution containing the desired inhibitor (this compound, Gap 27, or carbenoxolone).
-
Inhibition Measurement: Continuously monitor Gj as the inhibitor takes effect.
-
Reversibility Assessment (Washout):
-
Perfuse the cell pair with the inhibitor-free extracellular solution.
-
Continuously monitor Gj during the washout period to assess the extent and time course of recovery.
-
-
Data Analysis: Plot Gj as a function of time to visualize the kinetics of inhibition and recovery. Calculate the percentage of recovery relative to the baseline Gj.
Conclusion
The choice of a connexin inhibitor should be guided by the specific experimental question and the required temporal control. This compound is a potent inhibitor of Cx43, with its effects on hemichannels being more readily reversible than its effects on established gap junction plaques. For experiments requiring a rapid and complete reversal of gap junction inhibition, other inhibitors or experimental approaches may be more suitable. Carbenoxolone, while effective, exhibits broader specificity and its reversibility can be incomplete. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to make informed decisions and design robust experiments to unravel the complexities of gap junctional intercellular communication.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Cx43 Gap Junction Inhibitors Using a Quantitative Structure-Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Gap 26
For researchers, scientists, and drug development professionals, ensuring laboratory safety and adhering to proper chemical handling protocols are paramount. This guide provides a comprehensive overview of the proper disposal procedures for Gap 26, a connexin mimetic peptide, to ensure safe laboratory practices and environmental responsibility.
This compound is a peptide corresponding to residues 63-75 of connexin 43 and functions as a gap junction blocker[1][2][3][4][5][6][7]. As with many research chemicals, a specific Safety Data Sheet (SDS) may not be readily available online[4]. In the absence of a specific SDS, it is crucial to treat this compound as a potentially hazardous chemical and follow established guidelines for chemical waste disposal[8]. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Immediate Safety and Handling
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). All operations involving the handling of the compound and its waste should be conducted in a well-ventilated area, such as a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and the preparation of solutions.
| Property | Value | Source |
| Molecular Weight | 1550.79 g/mol | [4] |
| Molecular Formula | C70H107N19O19S | [4] |
| Amino Acid Sequence | Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg | [1][9] |
| CAS Number | 197250-15-0 | [3][4][9] |
| Solubility | >10 mM in sterile water; 100 mg/mL in PBS (may require ultrasound); 100 mg/mL in DMSO | [1][2][5] |
| Storage | Store at -20°C as a lyophilized solid | [4][9] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is fundamental to prevent hazardous reactions[8].
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. This includes:
-
Unused or expired lyophilized this compound
-
Contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.
-
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
-
Sharps Waste: Chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled for chemical contamination[10].
Step 2: Containerization and Labeling
The selection and labeling of waste containers are critical for safe storage and disposal.
-
Container Choice: Use leak-proof and chemically compatible containers.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and include the full chemical name ("this compound"), the approximate concentration and volume, and the date of accumulation.
Step 3: Storage of Waste
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. This satellite accumulation area should have secondary containment to manage any potential spills[11].
Step 4: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before regular disposal[11].
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., sterile water or PBS).
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste[10][11].
-
Final Container Disposal: After triple rinsing and allowing it to dry, deface the original label. The container can then typically be disposed of through the laboratory's regular glass or plastic recycling stream[11].
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash[8][11].
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for use in cell culture experiments. Proper handling during preparation is the first step in managing its eventual disposal.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Ultrasonic bath (if required for dissolution)
-
Sterile microfuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully add the required volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial to dissolve the peptide. If precipitation occurs, sonication may be used to aid dissolution[2].
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microfuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage[1].
-
All materials that came into contact with this compound, such as pipette tips and the original vial, should be disposed of as solid hazardous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Step-by-step process for decontaminating empty this compound containers.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:197250-15-0 | Gap junction blocker peptide, mapping to connexin 43 residue 63-75 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, Connexin 43 (63-75) (human, mouse, rat, bovine) - 1 mg [anaspec.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
